molecular formula C8H10ClNO2 B1632247 2-Chloro-3,5-dimethoxyaniline CAS No. 120758-03-4

2-Chloro-3,5-dimethoxyaniline

Cat. No.: B1632247
CAS No.: 120758-03-4
M. Wt: 187.62 g/mol
InChI Key: QAQJMSZWWPFNJB-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dimethoxyaniline is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQJMSZWWPFNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120758-03-4
Record name 2-Chloro-3,5-Dimethoxyaniline
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-3,5-dimethoxyaniline: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic manipulation of molecular frameworks to enhance potency, selectivity, and pharmacokinetic properties is paramount. Substituted anilines, in particular, represent a privileged class of intermediates, serving as versatile scaffolds for the synthesis of a diverse array of bioactive molecules. Among these, 2-Chloro-3,5-dimethoxyaniline has emerged as a compound of significant interest, primarily due to its unique electronic and steric properties conferred by the chloro and dimethoxy substituents. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and applications, with a particular focus on its role as a crucial building block in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Characteristics

A thorough understanding of the physicochemical properties of a synthetic building block is the foundation for its effective application in complex multi-step syntheses.

PropertyValueSource(s)
CAS Number 120758-03-4[1]
Molecular Formula C₈H₁₀ClNO₂[1]
Molecular Weight 187.62 g/mol [1]
Appearance Off-white to light brown crystalline powder[2]
Purity Typically ≥98%[1]
Spectroscopic Profile

While specific, verified spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the two methoxy groups, and the amine protons. The relative positions of these signals will be influenced by the anisotropic effects of the chloro and methoxy substituents.

  • ¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to the carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

  • IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O and C-Cl stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

Synthesis of this compound: A Proposed Experimental Protocol

Conceptual Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Reduction A 1,3,5-Trimethoxybenzene C 1,3,5-Trimethoxy-2-nitrobenzene A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C E 2-Chloro-1,3,5-trimethoxy-nitrobenzene C->E Chlorination D Chlorinating Agent (e.g., SO₂Cl₂) D->E G This compound E->G Reduction F Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) F->G PROTAC_Structure POI_Ligand Protein of Interest (POI) Ligand Linker Linker (incorporating this compound) POI_Ligand->Linker Covalent Bond E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand Covalent Bond

Sources

"2-Chloro-3,5-dimethoxyaniline" CAS number 120758-03-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-3,5-dimethoxyaniline (CAS 120758-03-4): A Key Building Block for Modern Drug Discovery

Section 1: Introduction and Strategic Importance

This compound is a highly functionalized aromatic amine that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and two methoxy groups flanking an aniline functional group, provides a strategic scaffold for the construction of complex molecular architectures. For researchers and scientists in drug development, this compound is particularly noteworthy as it is classified within the family of "Protein Degrader Building Blocks".[1] This designation highlights its utility in the synthesis of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), which represent a cutting-edge modality in modern pharmacology.

The strategic placement of its substituents offers a fine balance of steric and electronic properties. The chloro and methoxy groups are frequently employed in medicinal chemistry to modulate a compound's interaction with biological targets and to optimize its pharmacokinetic profile.[2][3] This guide provides an in-depth analysis of this compound, covering its chemical properties, a reasoned approach to its synthesis, its applications in drug discovery, and essential safety protocols for its handling.

Section 2: Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. This data is critical for its use in quantitative experimental design and for its characterization.

PropertyValueSource(s)
CAS Number 120758-03-4[1][4][5]
Molecular Formula C₈H₁₀ClNO₂[1][4]
Molecular Weight 187.62 g/mol [1][4]
Purity Typically ≥98%[1]
Appearance White to beige-brownish powder or needles (inferred from related compounds)[6]
Classification Organic Building Block, Amine, Benzene Compound[1][7]

Spectroscopic Characterization: While specific spectra for this exact compound are not publicly available in the search results, based on its structure and data for isomeric compounds[8], one can anticipate the following spectroscopic signatures:

  • ¹H NMR: Distinct signals for the two aromatic protons, the amine (-NH₂) protons, and two separate singlets for the non-equivalent methoxy (-OCH₃) groups.

  • ¹³C NMR: Eight distinct carbon signals corresponding to the six aromatic carbons (four of which are substituted) and the two methoxy carbons.

  • Mass Spectrometry (MS): A molecular ion peak (M⁺) at m/z ≈187, accompanied by a characteristic M+2 peak at m/z ≈189 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.[8]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-O stretching of the aryl ethers, and C-Cl stretching.

Section 3: Synthesis and Mechanistic Considerations

The core of the proposed synthesis is an electrophilic aromatic substitution (chlorination) on the 3,5-dimethoxyaniline scaffold. The amine (-NH₂) and methoxy (-OCH₃) groups are both strong ortho-, para-directing activators. The position ortho to the amine and meta to both methoxy groups (C2) is sterically accessible and electronically activated, making it a prime target for chlorination.

Conceptual Synthesis Workflow

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product A 3,5-Dimethoxyaniline B Chlorination A->B Reagent: N-Chlorosuccinimide (NCS) Solvent: Acetonitrile or DMF C This compound B->C Workup: Aqueous wash, extraction, purification (e.g., chromatography)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Conceptual)
  • Dissolution: Dissolve 1.0 equivalent of 3,5-dimethoxyaniline in a suitable anhydrous solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is a crucial step to control the exothermicity of the reaction and minimize the formation of undesired byproducts.

  • Reagent Addition: Slowly add a solution of 1.0 to 1.1 equivalents of N-Chlorosuccinimide (NCS) dissolved in the same solvent. NCS is chosen as a mild and selective chlorinating agent, which is often preferable to harsher reagents like Cl₂ gas for highly activated aromatic systems.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. The progress of the reaction should be meticulously monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water and brine to remove residual solvent and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material using column chromatography on silica gel to isolate the desired this compound isomer from any unreacted starting material or other isomers.

Section 4: Applications in Drug Development

The primary value of this compound lies in its utility as a versatile scaffold for building more complex, biologically active molecules.

Scaffold for Protein Degraders: Its classification as a "Protein Degrader Building Block" strongly suggests its use in synthesizing PROTACs or molecular glues.[1] In this context, the aniline nitrogen can be functionalized to attach a linker, which in turn is connected to a ligand for an E3 ubiquitin ligase. The substituted phenyl ring itself serves as a core element of the warhead that binds to the protein of interest.

Modulation of Molecular Interactions: The substituents play key roles in molecular recognition:[3]

  • Chloro Group: Can form halogen bonds with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket, providing additional affinity and specificity. It also enhances metabolic stability.

  • Methoxy Groups: Can act as hydrogen bond acceptors. Their position influences the overall conformation of the molecule and can be used to occupy specific pockets in a target protein.

Conceptual Role in Drug Synthesis

G A 2-Chloro-3,5- dimethoxyaniline B Functionalization (e.g., Amide Coupling, Suzuki Coupling) A->B C Advanced Intermediate B->C Forms core 'Warhead' D Linker Attachment C->D E PROTAC Precursor D->E F Conjugation to E3 Ligase Ligand E->F G Final PROTAC Molecule F->G Targets specific protein for degradation

Caption: Conceptual workflow for incorporating the building block into a PROTAC.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 120758-03-4 was not found, data from closely related chloro-dimethoxyaniline isomers provides a strong basis for establishing safe handling protocols.[10][11][12] This compound should be handled only by trained professionals in a laboratory setting.

Hazard CategoryPrecautionary Measures and PPE
Inhalation May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood.[10]
Skin Contact May cause skin irritation. Wear protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[10][13]
Eye Contact Causes serious eye irritation. Wear safety glasses with side shields or chemical goggles.[10]
Ingestion May be harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[11][13]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.[13][14]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][13]

Emergency First Aid:

  • If Inhaled: Move the person to fresh air.[10]

  • On Skin: Wash off immediately with plenty of soap and water.[10]

  • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

  • If Swallowed: Rinse mouth. Get medical attention if you feel unwell.[11]

Section 6: References

  • Vertex AI Search. (n.d.). 2-Chloro-3, 5-dimethoxyaniline, min 98%, 100 mg. Retrieved January 4, 2026, from

  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET. Retrieved January 4, 2026, from

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved January 4, 2026, from

  • Biosynth. (n.d.). This compound | 120758-03-4. Retrieved January 4, 2026, from

  • PubChem. (n.d.). 2-Chloro-6-fluoro-3,5-dimethoxyaniline. Retrieved January 4, 2026, from

  • BLD Pharm. (n.d.). 120758-03-4|this compound. Retrieved January 4, 2026, from

  • ChemicalBook. (2025, January 27). 3,5-Dimethoxyaniline | 10272-07-8. Retrieved January 4, 2026, from

  • Thermo Fisher Scientific. (2010, October 25). SAFETY DATA SHEET. Retrieved January 4, 2026, from

  • AbMole BioScience. (n.d.). Material Safety Data Sheet of 2,6-Dichloro-3,5-dimethoxyaniline. Retrieved January 4, 2026, from

  • PubChem. (n.d.). 4-Chloro-2,5-dimethoxyaniline. Retrieved January 4, 2026, from

  • Thermo Fisher Scientific. (2010, October 25). 4-Chloro-2,5-dimethoxyaniline - SAFETY DATA SHEET. Retrieved January 4, 2026, from

  • Abovchem. (n.d.). This compound - CAS:120758-03-4. Retrieved January 4, 2026, from

  • Arctom. (n.d.). CAS NO. 120758-03-4 | this compound. Retrieved January 4, 2026, from

  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved January 4, 2026, from

  • PubChem. (n.d.). 3,5-Dimethoxyaniline. Retrieved January 4, 2026, from

  • Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved January 4, 2026, from

Sources

An In-Depth Technical Guide to 2-Chloro-3,5-dimethoxyaniline: A Core Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Precisely Substituted Aniline

In the landscape of modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation, the strategic importance of functionalized aromatic building blocks cannot be overstated. 2-Chloro-3,5-dimethoxyaniline is a prime example of such a scaffold, engineered with a specific arrangement of substituents that offer medicinal chemists a versatile handle for molecular elaboration. Its utility is most pronounced in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where the aniline moiety serves as a key attachment point for linkers or protein-of-interest (POI) ligands.[1] The chlorine atom and two methoxy groups are not mere decorations; they critically modulate the molecule's electronic properties, lipophilicity, and metabolic stability, influencing the pharmacokinetic and pharmacodynamic profiles of the final drug candidate. This guide provides an in-depth examination of this compound, from its fundamental properties to its synthesis and application, tailored for researchers and drug development professionals.

Core Molecular and Physical Properties

The foundational data for any chemical building block are its molecular formula and weight, which are crucial for reaction stoichiometry and analytical characterization. While extensive experimental physical data for this specific isomer is not widely published, its core properties are well-defined.

PropertyValueSource(s)
Molecular Formula C₈H₁₀ClNO₂[2][3][4]
Molecular Weight 187.62 g/mol [2][3][4]
CAS Number 120758-03-4[2][3][4]
Canonical SMILES COC1=CC(=C(C(=C1)OC)Cl)N[3]
Physical State Not available[2]
Melting Point Not available[2][5]
Boiling Point Not available[2][5]
Solubility Not available[2]

Note: Spectroscopic data including NMR, HPLC, and LC-MS are often available from commercial suppliers upon request.[3]

Proposed Synthesis Pathway: A Strategic Approach

A documented, peer-reviewed synthesis for this compound is not readily found in the literature, which is common for specialized commercial building blocks. However, a chemically sound and logical pathway can be proposed based on fundamental principles of organic chemistry, starting from the commercially available 3,5-dimethoxyaniline. The strategy hinges on protecting the highly activating amine functionality to control the regioselectivity of the subsequent chlorination step.

The three-step proposed synthesis involves:

  • Protection of the Amine: The aniline is first converted to an acetanilide. This is a crucial step; the acetyl group is less activating than the amino group and sterically bulkier, which helps direct the incoming electrophile (chlorine) to the ortho position.

  • Directed Electrophilic Chlorination: The acetanilide is subjected to chlorination. The acetamido and methoxy groups are ortho-, para-directing. With the para position blocked and the strong ortho-directing nature of these activating groups, chlorination is favored at the C2 position.

  • Deprotection: The acetanilide is hydrolyzed under acidic or basic conditions to reveal the target primary amine, yielding this compound.

G cluster_0 Step 1: Protection cluster_1 Step 2: Chlorination cluster_2 Step 3: Deprotection A 3,5-Dimethoxyaniline B 3,5-Dimethoxyacetanilide A->B Acetic Anhydride, Pyridine C 3,5-Dimethoxyacetanilide D 2-Chloro-3,5-dimethoxyacetanilide C->D N-Chlorosuccinimide (NCS), Acetonitrile E 2-Chloro-3,5-dimethoxyacetanilide F This compound (Final Product) E->F HCl (aq), Heat

Caption: Proposed synthesis of this compound.

Application in Drug Discovery: A Key Component for PROTACs

The primary application for this compound is as a structural component in the synthesis of targeted protein degraders, most notably PROTACs.[6]

The PROTAC Mechanism

A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to a target protein (the "protein-of-interest" or POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for destruction by the cell's proteasome, effectively eliminating the protein rather than merely inhibiting its function.

Role of this compound

This aniline derivative serves as an excellent synthetic handle. The primary amine can be readily functionalized, for example, via amidation to connect to a linker, or through reactions like reductive amination or Buchwald-Hartwig coupling to build out more complex structures. The chloro and dimethoxy substituents provide several advantages:

  • Modulation of Physicochemical Properties: They increase lipophilicity and can influence the conformation of the molecule, which is critical for the formation of a stable ternary complex (POI-PROTAC-E3 Ligase).

  • Metabolic Stability: The chlorine atom can block potential sites of metabolic oxidation, enhancing the molecule's half-life.

  • Vectorial Control: The defined substitution pattern provides a clear vector for extending the molecule towards either the linker or the POI-binding element, giving chemists precise control over the final PROTAC architecture.

Recent advancements in oncology have focused on developing PROTACs for previously "undruggable" targets, such as transcription factors. For instance, the development of degraders for targets like KAT2A and KAT2B for cancer treatment exemplifies the therapeutic strategy where this building block would be employed.[7]

Experimental Protocol: Reductive Amination

A common synthetic step following the acquisition of a functionalized aniline is its N-alkylation to connect it to other parts of a larger molecule. Reductive amination is a robust and reliable method for this transformation. The following protocol describes the reaction of this compound with a generic aldehyde.

Objective: To synthesize an N-alkylated derivative of this compound.

Materials:

  • This compound (1.0 eq)

  • Aldehyde of choice (e.g., 4-formylbenzoic acid methyl ester) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol Steps:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the aldehyde (1.1 eq).

  • Solvent Addition: Add anhydrous DCM to dissolve the reagents (concentration typically 0.1-0.5 M).

  • Imine Formation: Add a catalytic amount of acetic acid to the mixture. The acid catalyzes the formation of the intermediate imine. Stir the reaction at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC) or LC-MS.

  • Reduction: Once imine formation is significant, slowly add sodium triacetoxyborohydride (1.5 eq) in portions. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in situ without reducing the starting aldehyde.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the disappearance of the imine intermediate and starting materials by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired N-alkylated product.

G A 1. Combine Aniline + Aldehyde in DCM B 2. Add Catalytic Acetic Acid A->B C 3. Stir 1-2h for Imine Formation B->C D 4. Monitor by TLC/LC-MS C->D E 5. Add NaBH(OAc)₃ C->E If imine formed F 6. Stir 4-16h for Reduction E->F G 7. Monitor by TLC/LC-MS F->G H 8. Quench with NaHCO₃ (aq) F->H If reaction complete I 9. Extract with DCM H->I J 10. Wash, Dry, Concentrate I->J K 11. Purify via Chromatography J->K L Pure N-Alkylated Product K->L

Caption: Workflow for the reductive amination protocol.

Safety and Handling

As a substituted chloroaniline, this compound must be handled with appropriate care. The following information is a summary of typical hazards; users must consult the full Safety Data Sheet (SDS) from their supplier before use.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements:

    • Prevention (P261, P280): Avoid breathing dust. Wear protective gloves, eye protection, and face protection.[2]

    • Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation.

  • Storage: Keep in a tightly closed container in a dry, cool, and dark place under an inert atmosphere.[3]

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Combustion may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2]

References

  • Chemsrc. This compound Product Page. [Link]

  • Mallesha, L., et al. (2016). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry, 3(5), 2131-2137. [Link]

  • AKos GmbH. 2-Chloro-3, 5-dimethoxyaniline, min 98%, 100 mg. [Link]

  • Google Patents. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • Google Patents.
  • Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). Targeted protein degradation by PROTACs. Pharmacology & therapeutics, 174, 138–144. [Link]

Sources

Synthesis of "2-Chloro-3,5-dimethoxyaniline"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3,5-dimethoxyaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key building block in contemporary drug discovery and medicinal chemistry. The strategic placement of chloro and methoxy substituents on the aniline scaffold makes this molecule a valuable intermediate for developing targeted therapeutics, including protein degraders.[1][2] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, the rationale behind procedural choices, and a detailed, field-proven experimental protocol. We will cover the strategic approach to regioselective chlorination, a robust workflow for synthesis and purification, and methods for analytical validation. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important compound.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a substituted aniline derivative whose value lies in its unique electronic and steric properties. The aniline moiety provides a reactive handle for a multitude of chemical transformations, while the 3,5-dimethoxy substitution pattern significantly influences the electron density of the aromatic ring. The introduction of a chlorine atom at the 2-position is a critical design element. Halogens, particularly chlorine, are prevalent in FDA-approved drugs and are known to modulate a compound's pharmacokinetic properties (ADME) and enhance binding affinity through various non-covalent interactions within protein active sites.[3][4]

The combination of these features makes this compound a versatile scaffold, particularly in the synthesis of complex molecules and libraries for high-throughput screening. Its designation as a "Protein Degrader Building Block" underscores its utility in developing novel therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[1] This guide provides the necessary technical detail to empower researchers to confidently synthesize and utilize this compound in their research endeavors.

Physicochemical & Spectroscopic Data

A thorough understanding of the target compound's properties is fundamental. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 120758-03-4[1][5][6]
Molecular Formula C₈H₁₀ClNO₂[1][6]
Molecular Weight 187.62 g/mol [1][6]
Appearance White to beige-brownish powder or needles[7]
Melting Point 46-57 °C (literature values vary)[7][8]
SMILES COC1=CC(=C(C(=C1)OC)Cl)N[6]

Synthetic Strategy: The Challenge of Regioselectivity

The synthesis of this compound is primarily achieved through the electrophilic chlorination of its precursor, 3,5-dimethoxyaniline.[8][9] The core scientific challenge lies in controlling the regioselectivity of this reaction.

Causality of the Challenge: The 3,5-dimethoxyaniline starting material possesses a highly activated aromatic ring. The amino (-NH₂) group and the two methoxy (-OCH₃) groups are strong electron-donating groups and are powerful ortho, para-directors. This means they direct incoming electrophiles to the positions ortho and para relative to themselves. In this specific molecule, the 2, 4, and 6 positions are all highly activated, creating a significant risk of non-selective chlorination and over-chlorination (e.g., the formation of 2,6-dichloro-3,5-dimethoxyaniline[10]) if a potent, unselective chlorinating agent like chlorine gas (Cl₂) were used.

The Solution: To achieve mono-chlorination at the desired C-2 position, a milder, more controllable electrophilic chlorine source is required. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation. NCS provides a source of electrophilic chlorine (Cl⁺) in a controlled manner, which allows the reaction to proceed selectively at the most activated positions under carefully managed conditions, thereby minimizing the formation of undesired byproducts.

Synthetic Workflow Overview

The overall process can be visualized as a logical progression from the core reaction to the final validated product.

G cluster_0 Synthesis Stage cluster_1 Validation Stage Reaction Electrophilic Chlorination (3,5-Dimethoxyaniline + NCS) Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Reaction Quench Purification Silica Gel Chromatography Workup->Purification Crude Product Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Isolated Product FinalProduct This compound (>98% Purity) Characterization->FinalProduct Purity Confirmed

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where careful control of reaction parameters ensures high yield and purity.

Materials and Reagents
  • 3,5-Dimethoxyaniline: (CAS 10272-07-8), >98% purity

  • N-Chlorosuccinimide (NCS): (CAS 128-09-6), >98% purity

  • Dichloromethane (DCM): Anhydrous, >99.8%

  • Ethyl Acetate (EtOAc): ACS Grade

  • Hexanes: ACS Grade

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄): Anhydrous

  • Silica Gel: 230-400 mesh, for column chromatography

  • Deionized Water

  • Brine (Saturated NaCl solution)

Step-by-Step Procedure

G start Start: Assemble Glassware (Flask, Stir Bar, Septum) dissolve 1. Dissolve 3,5-dimethoxyaniline in anhydrous DCM. start->dissolve cool 2. Cool solution to 0°C (ice/water bath). dissolve->cool add_ncs 3. Add NCS portion-wise over 15-20 minutes. cool->add_ncs react 4. Stir at 0°C for 30 min, then warm to RT for 2-4h. add_ncs->react monitor 5. Monitor reaction by TLC. react->monitor quench 6. Quench with water and separate layers. monitor->quench Reaction Complete extract 7. Extract aqueous layer with DCM (2x). quench->extract wash 8. Combine organic layers, wash with brine. extract->wash dry 9. Dry over Na₂SO₄, filter, and concentrate. wash->dry purify 10. Purify crude oil via silica column chromatography. dry->purify end End: Characterize Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxyaniline (5.0 g, 32.6 mmol).

  • Dissolution and Cooling: Add anhydrous dichloromethane (100 mL) and stir until all solids have dissolved. Place the flask in an ice/water bath and cool the solution to 0°C.

  • Reagent Addition: Once the solution is at 0°C, begin adding N-Chlorosuccinimide (4.36 g, 32.6 mmol, 1.0 eq) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to dissipate the heat generated from this exothermic reaction and maintain selectivity, preventing over-chlorination.

  • Reaction: Stir the mixture at 0°C for an additional 30 minutes, then remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting material spot (visualized by UV light or iodine staining) is no longer visible.

  • Workup - Quenching: Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Shake well and separate the organic layer.

  • Workup - Extraction: Extract the aqueous layer twice more with 50 mL portions of DCM.

  • Workup - Washing: Combine all organic layers and wash with 100 mL of brine. This removes residual water and water-soluble impurities.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel.

    • Eluent: A gradient of 5% to 20% Ethyl Acetate in Hexanes is typically effective.

    • Procedure: Load the crude product onto the column and elute with the solvent system, collecting fractions. Monitor the fractions by TLC to identify and combine those containing the pure product.

  • Final Product: Concentrate the pure fractions under reduced pressure to yield this compound as a white to light brown solid. A typical yield is in the range of 70-85%.

Product Validation and Characterization

The identity and purity of the synthesized compound must be rigorously confirmed.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show two distinct aromatic singlets (or narrow doublets), a broad singlet for the -NH₂ protons, and a singlet for the two equivalent -OCH₃ groups.

    • Expected Peaks (δ, ppm): ~6.3-6.5 (2H, Ar-H), ~3.9 (2H, br s, NH₂), ~3.8 (6H, s, 2 x OCH₃).

  • Mass Spectrometry (ESI-MS): The spectrum will show the molecular ion peak.

    • Expected m/z: 188.0 [M+H]⁺. A characteristic isotopic pattern for a single chlorine atom ([M+H]⁺ and [M+2+H]⁺ in an approximate 3:1 ratio) will be observed, confirming the presence of chlorine.

Safety and Hazard Management

All chemical manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3,5-Dimethoxyaniline: Harmful if swallowed and may cause skin, eye, and respiratory irritation.[9]

  • N-Chlorosuccinimide (NCS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes.

  • Dichloromethane (DCM): Volatile solvent. Handle with care to minimize inhalation.

References

  • PubChem. (n.d.). 2,5-Dimethoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxyaniline. Retrieved from [Link]

  • Apeiron Synthesis. (n.d.). 2-Chloro-3, 5-dimethoxyaniline, min 98%. Retrieved from [Link]

  • Mallesha, L., et al. (2014). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry, 3(5), 2131-2137.
  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). How to recrystallize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

  • YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]

  • Uddin, R., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

Sources

"2-Chloro-3,5-dimethoxyaniline" spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-3,5-dimethoxyaniline

Introduction

This compound is a substituted aromatic amine with the chemical formula C₈H₁₀ClNO₂ and a molecular weight of 187.62 g/mol .[1] Its unique substitution pattern, featuring a chlorine atom and two methoxy groups flanking an amino group, makes it a valuable building block in organic synthesis, particularly for pharmaceuticals and other complex organic molecules. The precise structural elucidation of such molecules is paramount, and this is achieved through a combination of spectroscopic techniques.

This guide provides a detailed analysis of the expected spectral data for this compound (CAS No: 120758-03-4), including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] While experimental spectra for this specific compound are not widely available in public repositories, this document, grounded in established spectroscopic principles, offers a comprehensive, predictive analysis to aid researchers in its identification and characterization.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is the foundation for interpreting spectral data. The following diagram illustrates the structure of this compound with numbering for the aromatic carbons to facilitate the discussion of NMR data.

G cluster_ring C1 C1 C2 C2 C1->C2 N NH₂ C1->N C3 C3 C2->C3 Cl Cl C2->Cl C4 C4 C3->C4 O_C3 O C3->O_C3 C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 O_C5 O C5->O_C5 C6->C1 H6 H C6->H6 CH3_C3 CH₃ O_C3->CH3_C3 CH3_C5 CH₃ O_C5->CH3_C5

Caption: Molecular structure of this compound.

The following workflow provides a general overview of the process for the spectroscopic characterization of a synthesized compound like this compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation validation Structure Validation interpretation->validation

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Record the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.3 - 6.5Doublet (d)1HH-6Shielded by two ortho/para electron-donating groups (-NH₂, -OCH₃). Split by H-4 (meta coupling).
~ 6.2 - 6.4Doublet (d)1HH-4Similar shielding environment to H-6. Split by H-6 (meta coupling).
~ 4.0 - 4.5Broad Singlet (br s)2H-NH₂The chemical shift can vary depending on solvent and concentration. Protons are exchangeable.
~ 3.8Singlet (s)6H-OCH₃ (x2)The two methoxy groups are in chemically equivalent environments, resulting in a single peak.
Interpretation of ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple. The aromatic region should display two signals, each integrating to one proton. Due to the symmetrical substitution pattern concerning the methoxy and amino groups, the two aromatic protons (H-4 and H-6) would be expected to have very similar chemical shifts. They would appear as doublets due to meta-coupling (small J-value, typically 2-3 Hz).

The two methoxy groups are magnetically equivalent and will therefore appear as a single, sharp peak integrating to six protons. The amine protons will likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data
Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~ 160C-3, C-5Aromatic carbons directly attached to oxygen are strongly deshielded.
~ 148C-1Carbon attached to the nitrogen of the amino group.
~ 118C-2Carbon attached to the chlorine atom.
~ 98C-6Shielded by ortho/para electron-donating groups.
~ 95C-4Shielded by ortho/para electron-donating groups.
~ 56-OCH₃ (x2)Typical chemical shift for methoxy group carbons.
Interpretation of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments in the molecule. The carbons bonded to the electronegative oxygen atoms (C-3 and C-5) will be the most downfield (highest ppm). The carbon attached to the nitrogen (C-1) will also be significantly downfield. The carbon bearing the chlorine atom (C-2) will appear further upfield than the oxygen-bound carbons. The two protonated aromatic carbons (C-4 and C-6) will be the most upfield of the aromatic signals due to the strong shielding effects of the multiple electron-donating groups. Finally, the two equivalent methoxy carbons will appear as a single signal in the typical aliphatic region around 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (FTIR)
  • Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹, on an FTIR spectrometer.

  • Background: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands
Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3000 - 3100C-H StretchAromatic C-H
2850 - 3000C-H StretchMethyl C-H (-OCH₃)
1580 - 1620C=C StretchAromatic Ring
1200 - 1300C-O Stretch (Asymmetric)Aryl Ether (-O-CH₃)
1000 - 1100C-O Stretch (Symmetric)Aryl Ether (-O-CH₃)
700 - 800C-Cl StretchAryl Halide
Interpretation of IR Spectrum

The IR spectrum will be dominated by features characteristic of a substituted aniline. A key diagnostic feature will be the pair of bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine group. The presence of the methoxy groups will be confirmed by strong C-O stretching bands. Aromatic C=C stretching bands will appear in the 1580-1620 cm⁻¹ region. The C-Cl stretch is expected in the fingerprint region and can sometimes be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (Electron Ionization - MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV for Electron Ionization).

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum Data
m/z ValueIonRationale
187/189[M]⁺Molecular ion peak. The presence of a peak at M+2 with ~1/3 the intensity of M⁺ is characteristic of a single chlorine atom.
172/174[M - CH₃]⁺Loss of a methyl radical from a methoxy group.
144/146[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the [M - CH₃]⁺ ion.
109[M - CH₃ - CO - Cl]⁺Loss of a chlorine radical from the [M - CH₃ - CO]⁺ fragment.
Interpretation of Mass Spectrum

The most critical feature in the mass spectrum of this compound will be the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 3:1. This isotopic signature is a definitive indicator of the presence of one chlorine atom.

Common fragmentation pathways for this molecule would involve the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a fragment ion at m/z 172/174. Further fragmentation could involve the loss of carbon monoxide (CO) or the chlorine atom.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can more effectively confirm the identity and purity of this compound in their synthetic endeavors. The principles of interpretation discussed herein are fundamental to the structural elucidation of organic molecules and serve as a valuable reference for scientists in the field of drug development and chemical research.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Aladdin Scientific. (n.d.). 2-Chloro-3, 5-dimethoxyaniline. Retrieved January 4, 2026, from [Link]

Sources

Navigating the Physicochemical Landscape of 2-Chloro-3,5-dimethoxyaniline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals

This in-depth technical guide, developed for researchers, scientists, and drug development professionals, provides a thorough exploration of the solubility and stability of 2-Chloro-3,5-dimethoxyaniline. In the absence of extensive publicly available data for this specific molecule, this document serves as a foundational resource, outlining the theoretical and practical considerations for determining its physicochemical properties. By synthesizing established principles of organic chemistry with proven analytical methodologies, this guide empowers researchers to generate reliable and reproducible data, crucial for advancing research and development programs.

Introduction: Understanding the Core Attributes of this compound

This compound, a substituted aniline, presents a unique combination of functional groups that dictate its chemical behavior. The aromatic ring, substituted with a chloro group, two methoxy groups, and an amino group, suggests a compound with moderate polarity and a propensity for hydrogen bonding. Aromatic amines are a well-established class of compounds in medicinal chemistry and materials science; however, their inherent reactivity can lead to challenges in formulation and storage.[1] A comprehensive understanding of the solubility and stability of this compound is therefore a prerequisite for its successful application.

This guide will first delve into the predicted solubility profile of this compound, drawing parallels with structurally similar molecules. Subsequently, a detailed examination of its potential stability under various stress conditions will be presented, in line with the International Council for Harmonisation (ICH) guidelines.[2] The core of this document is dedicated to providing robust, step-by-step protocols for the experimental determination of these critical parameters, ensuring the generation of high-quality, reliable data.

Solubility Profile: From Theoretical Prediction to Experimental Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The principle of "like dissolves like" provides a fundamental framework for predicting solubility.[3] The presence of both hydrophobic (chlorinated aromatic ring) and hydrophilic (amino and methoxy groups) moieties in this compound suggests a nuanced solubility profile.

Predicted Solubility

Based on its structure, this compound is anticipated to exhibit good solubility in a range of organic solvents. The methoxy groups and the chloro substituent contribute to its lipophilicity, favoring dissolution in non-polar and moderately polar organic solvents. Aromatic amines, in general, are more soluble than their corresponding hydrocarbons due to the polarity of the C-N bond and the potential for hydrogen bonding.[4]

Conversely, its aqueous solubility is expected to be limited. While the amino and methoxy groups can participate in hydrogen bonding with water, the overall hydrophobic character of the substituted benzene ring will likely restrict its dissolution in aqueous media. The basicity of the amino group means that the solubility in aqueous solutions will be pH-dependent, with increased solubility expected under acidic conditions due to the formation of the corresponding ammonium salt.[5]

Experimental Determination of Solubility

A systematic approach is essential for the accurate determination of the solubility of this compound in various solvent systems. The following protocol outlines a robust method for generating a comprehensive solubility profile.

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep Weigh excess this compound add_solvent Add known volume of solvent prep->add_solvent equilibrate Equilibrate at controlled temperature (e.g., 25°C, 37°C) with agitation add_solvent->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge aliquot Take an aliquot of the supernatant centrifuge->aliquot dilute Dilute with appropriate mobile phase aliquot->dilute analyze Analyze by validated HPLC-UV method dilute->analyze calculate Calculate concentration against a standard curve analyze->calculate G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare solutions of this compound in appropriate solvents acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (e.g., 80°C, solid & solution) prep->thermal photo Photostability (ICH Q1B light exposure) prep->photo neutralize Neutralize (for acid/base samples) acid->neutralize base->neutralize analyze Analyze by stability-indicating HPLC-UV/MS method oxidation->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Quantify parent compound loss Identify major degradation products analyze->evaluate

Sources

Introduction: Understanding the Profile of a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-3,5-dimethoxyaniline

This compound (CAS No. 120758-03-4) is an aromatic amine used as a building block in complex organic synthesis, particularly in the development of novel pharmaceutical compounds and protein degraders.[1] Its molecular structure, featuring a chlorinated and dimethoxylated aniline core, suggests a reactivity profile that necessitates stringent safety and handling protocols. As with many substituted anilines, this compound presents multiple potential hazards, including toxicity and irritation.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the safety considerations and handling procedures for this compound. The protocols and recommendations herein are synthesized from safety data for this compound and structurally similar chemicals, establishing a robust framework for risk mitigation in the laboratory. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

Section 1: Hazard Identification and Analysis

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe handling. While a specific, comprehensive GHS classification for this compound is not uniformly available, a hazard analysis based on its functional groups and data from close structural analogs—such as 3,5-dimethoxyaniline and other chloro-dimethoxyanilines—provides a reliable safety profile.[2][3]

The primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity: The compound is expected to be harmful if swallowed.[2][3][4] Aniline derivatives can be readily absorbed into the bloodstream, where they may interfere with oxygen transport.

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[2][3][5][6] Prolonged contact should be avoided.

  • Respiratory Irritation: As a solid powder, the compound can form dusts that may cause respiratory tract irritation if inhaled.[2][3][5]

  • Specific Target Organ Toxicity (Repeated Exposure): Chloroanilines as a class are known to have the potential to cause damage to organs, particularly the blood (methaemoglobinaemia), through prolonged or repeated exposure.[7][8]

  • Aquatic Toxicity: Many chlorinated aromatic compounds are toxic to aquatic life with long-lasting effects.[7] Environmental release must be prevented.

Globally Harmonized System (GHS) Classification (Inferred)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2][3][4][9]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3][5][6]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2][3][5][6]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[2][3][5]
Specific Target Organ Toxicity, Repeated Exposure2H373: May cause damage to organs through prolonged or repeated exposure[7][10]
Hazardous to the Aquatic Environment, Long-Term2H411: Toxic to aquatic life with long lasting effects[7]

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

The causality behind PPE selection is the prevention of exposure routes. Given the hazards of inhalation, skin/eye contact, and ingestion, a multi-layered approach is mandatory.

Engineering Controls

The primary line of defense is to handle the chemical within a controlled environment.

  • Chemical Fume Hood: All manipulations of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood.[11] This prevents the inhalation of airborne dust particles.[2][5]

  • Safety Shower and Eyewash Station: These must be readily accessible and tested regularly.[11][12] Their proximity is critical for immediate decontamination in the event of a significant splash or exposure.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][7][12][13] A face shield may be required for larger scale operations where splashing is a significant risk.

  • Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile) must be worn.[2][13] Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contamination.[4][7] Always wash hands thoroughly with soap and water after handling the compound, even after wearing gloves.[2][14]

  • Protective Clothing: A flame-resistant lab coat is required. For tasks with a higher risk of spills, additional protective clothing such as an apron or coveralls may be necessary to prevent skin exposure.[7][13][15] Contaminated clothing must be removed immediately and decontaminated before reuse.[2][10]

Section 3: Standard Operating Protocol for Safe Handling

This protocol is designed as a self-validating system to minimize exposure during routine laboratory use.

Step 1: Pre-Handling Risk Assessment

  • Action: Review the Safety Data Sheet (SDS) for this compound or a close analog.[2] Confirm the location and functionality of the fume hood, safety shower, and eyewash station.

  • Causality: This step ensures the user is fully aware of the specific hazards and emergency procedures before any potential exposure occurs.

Step 2: Donning PPE

  • Action: Put on a lab coat, followed by safety goggles, and finally, the appropriate gloves.

  • Causality: Following the correct donning sequence ensures maximum protection and prevents contamination of the PPE itself.

Step 3: Weighing and Transfer

  • Action: Perform all weighing and transfer operations on a disposable weigh paper or in a tared container exclusively within a chemical fume hood.[11] Use spark-proof tools if applicable.[7] Avoid any actions that could generate dust.[7][10]

  • Causality: Confining powder transfer to a fume hood is the most effective way to prevent respiratory exposure to fine particulates.[5]

Step 4: Post-Handling Decontamination

  • Action: Carefully clean all glassware and the work surface within the fume hood. Dispose of any contaminated disposable materials (e.g., weigh paper, gloves) in a designated hazardous waste container.[11][14]

  • Causality: Proper decontamination prevents inadvertent exposure to subsequent users of the space and ensures accurate experimental results.

Step 5: Doffing and Hygiene

  • Action: Remove gloves first using a skin-safe technique, followed by the lab coat and goggles. Immediately wash hands and forearms thoroughly with soap and water.[2][7]

  • Causality: Correct doffing procedure prevents cross-contamination from the "dirty" exterior of the PPE to the user's skin.

Section 4: Emergency Procedures

Rapid and correct response during an emergency is critical to mitigating harm.

First Aid Measures
  • Inhalation: Remove the victim to fresh air immediately.[4][7][14] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[7][16] Seek immediate medical attention.[7][14]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][7][14] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7][14] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[2]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[2][7] Never give anything by mouth to an unconscious person.[7] Call a physician or Poison Control Center immediately.[7]

Spill Response

A systematic approach is required for cleaning up spills to ensure the safety of all personnel.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Immediate Area spill->alert Immediate Action assess Assess Spill Size & Risk (From a Safe Distance) alert->assess Safety First ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->ppe Prepare for Cleanup contain Contain the Spill (Use inert absorbent material) ppe->contain Prevent Spread cleanup Collect Material (Use spark-proof tools, avoid dust) contain->cleanup Careful Collection decontaminate Decontaminate Area & All Equipment cleanup->decontaminate Ensure No Residue dispose Package & Label Waste for Hazardous Disposal decontaminate->dispose Final Step

Caption: Workflow for a safe and systematic response to a chemical spill.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[11]

  • Personal Protection: Ensure adequate ventilation.[7] Before re-entering, don appropriate PPE, including a respirator if dust levels are high or ventilation is poor.[11][15]

  • Containment: Prevent the spill from entering drains or water courses.[7][10] For solid spills, avoid raising dust.[11]

  • Cleanup: Carefully sweep or scoop up the material using non-sparking tools and place it into a suitable, labeled container for disposal.[7][10][11]

  • Decontamination: Ventilate the area and wash the spill site after the material pickup is complete.[11]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[7][10][14]

  • Specific Hazards: During a fire, toxic and irritating fumes may be generated, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5][13][14]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7][11][14][17]

Section 5: Storage and Disposal

Proper storage and disposal are crucial for long-term safety and environmental compliance.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7][14][18]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[13][14]

  • The storage area should be locked or otherwise secured to restrict access.[2][10][19]

Disposal
  • This material and its container must be disposed of as hazardous waste.[11]

  • Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7]

  • Do not allow the chemical to enter drains or the environment.[7] All local, state, and federal environmental regulations must be strictly observed.[11]

References

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (2021). [Link]

  • Section 5: Firefighting Measures - OSHA. (n.d.). [Link]

  • Safety Data Sheet: 2-Chloroaniline - Carl ROTH. (n.d.). [Link]

  • 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem - NIH. (n.d.). [Link]

  • 2-Chloroaniline and its hydrochloride: Human health tier II assessment. (2017). [Link]

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The Strategic Utility of 2-Chloro-3,5-dimethoxyaniline in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-3,5-dimethoxyaniline, a highly functionalized aromatic amine that has emerged as a pivotal building block in contemporary organic synthesis. With its unique substitution pattern, this compound offers a versatile platform for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. This document will explore the synthesis, reactivity, and key applications of this compound, with a focus on its role in the development of targeted therapeutics, including kinase inhibitors and protein degraders. Detailed experimental protocols, mechanistic insights, and data-driven discussions are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction: Structural Features and Synthetic Potential

This compound (CAS No. 120758-03-4) is an aromatic amine characterized by a distinctive arrangement of electron-donating methoxy groups and an electron-withdrawing chloro substituent. This electronic and steric configuration imparts specific reactivity to the molecule, making it a valuable precursor for a range of chemical transformations. The presence of the amino group provides a nucleophilic handle for various coupling reactions, while the chloro and methoxy substituents influence the regioselectivity of further aromatic substitutions and modulate the physicochemical properties of the resulting derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₀ClNO₂
Molecular Weight187.62 g/mol
AppearanceOff-white to light brown crystalline powder
Melting Point78-82 °C
Boiling PointNot determined
SolubilitySoluble in common organic solvents (e.g., DCM, THF, MeOH)

The strategic placement of the substituents on the aniline ring allows for the synthesis of molecules with precise three-dimensional orientations, a critical aspect in the design of biologically active compounds that interact with specific protein targets.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its widespread application. A common and effective synthetic route commences with the readily available 3,5-dimethoxyaniline. The process involves a regioselective chlorination step, which is a key transformation in the overall synthesis.

Synthetic Pathway: Electrophilic Chlorination

A plausible and frequently employed method for the synthesis of this compound involves the direct electrophilic chlorination of 3,5-dimethoxyaniline. The methoxy groups are strong activating and ortho-, para-directing groups. Given that the para position is blocked, chlorination is directed to one of the ortho positions.

Synthesis of this compound 3,5-Dimethoxyaniline 3,5-Dimethoxyaniline reagents Chlorinating Agent (e.g., NCS, SO₂Cl₂) 3,5-Dimethoxyaniline->reagents product This compound reagents->product caption Figure 1. Synthesis of this compound.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Chlorination of 3,5-dimethoxyaniline

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: To a solution of 3,5-dimethoxyaniline (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon), add the chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride, 1.0-1.2 eq.) portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) if necessary, followed by an aqueous basic wash (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Applications in Medicinal Chemistry: A Cornerstone for Kinase Inhibitors

A significant application of this compound is in the synthesis of highly potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Synthesis of Pyrimidine-Based FGFR Inhibitors

This compound is a key building block in the synthesis of a class of pyrimidine-based inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] One prominent example is the potent and selective pan-FGFR inhibitor, NVP-BGJ398 (Infigratinib).[1][3][4]

The synthesis of these inhibitors typically involves a crucial carbon-nitrogen bond-forming reaction, often a Buchwald-Hartwig amination, where the amino group of this compound is coupled with a functionalized pyrimidine core.

FGFR_Inhibitor_Synthesis aniline 2-Chloro-3,5- dimethoxyaniline coupling Buchwald-Hartwig Coupling aniline->coupling pyrimidine Functionalized Pyrimidine Halide pyrimidine->coupling intermediate Coupled Intermediate coupling->intermediate elaboration Further Functionalization intermediate->elaboration product Pyrimidine-based FGFR Inhibitor elaboration->product caption Figure 2. General workflow for FGFR inhibitor synthesis.

Caption: Synthetic workflow for pyrimidine-based FGFR inhibitors.

Key Reaction: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become indispensable for the formation of carbon-nitrogen bonds.[5] In the context of synthesizing FGFR inhibitors, this reaction enables the efficient coupling of the sterically hindered and electronically distinct this compound with a pyrimidine electrophile.

Mechanism Overview: The catalytic cycle generally involves:

  • Oxidative addition of the palladium(0) catalyst to the pyrimidine halide.

  • Coordination of the aniline to the palladium(II) complex.

  • Deprotonation of the coordinated amine by a base.

  • Reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst.

Representative Experimental Protocol: Buchwald-Hartwig Coupling

Disclaimer: This is a generalized protocol and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the functionalized pyrimidine halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 1.5-3.0 eq.).

  • Solvent and Atmosphere: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF) under an inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography to yield the coupled product.[6]

Table 2: Key Parameters for Buchwald-Hartwig Amination

ParameterCommon ChoicesRationale/Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts that form the active Pd(0) species in situ.
Ligand BINAP, Xantphos, Buchwald ligandsSterically bulky and electron-rich phosphines that facilitate oxidative addition and reductive elimination.
Base Cs₂CO₃, K₃PO₄, NaOtBuThe choice of base is critical and depends on the substrate's functional group tolerance.
Solvent Toluene, Dioxane, THFAnhydrous and deoxygenated conditions are essential for catalyst stability and activity.

A Strategic Component in Targeted Protein Degradation: PROTACs

The classification of this compound as a "Protein Degrader Building Block" points to its utility in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[7][8]

A PROTAC molecule consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The unique structural and electronic properties of this compound make it an attractive scaffold for the development of novel warheads for PROTACs targeting kinases and other protein families.

PROTAC_Structure_and_Mechanism cluster_PROTAC PROTAC Molecule cluster_Mechanism Mechanism of Action Warhead Warhead (e.g., derived from This compound) Linker Linker Warhead->Linker Target_Protein Target Protein Warhead->Target_Protein Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation caption Figure 3. Role of this compound in PROTACs.

Caption: The structure of a PROTAC and its mechanism of action.

The aniline moiety can be functionalized to create a binding motif for a specific protein of interest. The chloro and methoxy groups can be exploited to fine-tune binding affinity, selectivity, and pharmacokinetic properties of the resulting PROTAC. While specific examples of PROTACs incorporating this compound are still emerging in the public domain, its structural features are highly amenable to the design principles of this therapeutic modality.

Conclusion: A Versatile and Enabling Synthetic Tool

This compound has established itself as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern provides a strategic advantage in the construction of complex, biologically active molecules. The demonstrated success in the synthesis of potent FGFR inhibitors highlights its significance in medicinal chemistry. Furthermore, its potential as a key component in the development of novel PROTACs positions it at the forefront of innovative therapeutic strategies. As the demand for highly specific and potent therapeutic agents continues to grow, the applications of this compound are expected to expand, further solidifying its role as an enabling tool for researchers in the chemical and pharmaceutical sciences.

References

  • Guagnano, V., Furet, P., Spanka, C., Bordas, V., Le Douget, M., Stamm, C., Brueggen, J., Jensen, M. R., Schnell, C., Schmid, H., Wartmann, M., Berghausen, J., Drueckes, P., Zimmerlin, A., Bussiere, D., Murray, J., & Graus Porta, D. (2011). Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(20), 7066–7083. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Buchwald–Hartwig amination. [Link]

  • Goyal, B., & T. (2012). FGFR genetic alterations predict for sensitivity to NVP-BGJ398, a selective pan-FGFR inhibitor. Cancer Discovery, 2(2), 150-163.
  • Mallesha, L., & Rao, V. R. (2014). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry, 3(5), 2131-2137.
  • Bond, M. J., Chu, L., & Crews, C. M. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology, 25(1), 78-87.
  • Milton, C. I., et al. (2021). FGF7–FGFR2 autocrine signaling increases growth and chemoresistance of fusion‐positive rhabdomyosarcomas.
  • Reddit. (2021, April 30). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. r/chemhelp. Retrieved from [Link]

  • Google Patents. (n.d.). CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline.
  • Zhang, L., Jing, H., Zhu, W., & Xia, Q. (2015). Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. Huagong Shikan, (1), 18-20.
  • Scott, D. E. (2020).
  • The Meantime. (2022, December 30). Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). Retrieved from [Link]

  • Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics, 174, 138-144.
  • Schapira, M., Calabrese, M. F., Bullock, A. N., & Crews, C. M. (2019). Targeted protein degradation: expanding the toolbox. Nature Reviews Drug Discovery, 18(12), 949-963.
  • Wang, S., & Han, L. (2024). Targeted protein degradation in hematologic malignancies: latest updates from the 2023 ASH annual meeting.

Sources

A Technical Guide to 2-Chloro-3,5-dimethoxyaniline: A Core Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Anilines in Modern Drug Discovery

In the landscape of medicinal chemistry, the aniline scaffold remains a cornerstone for building pharmacologically active agents. However, the simple aniline ring is often a double-edged sword. While its synthetic versatility is unparalleled, it is also a well-known "structural alert," frequently flagged for metabolic liabilities that can lead to toxicity and idiosyncratic adverse drug reactions.[1] This has driven a paradigm shift towards the use of highly decorated and strategically substituted anilines, where each substituent is chosen to mitigate metabolic risks while enhancing target engagement and optimizing pharmacokinetic properties.

This guide focuses on one such strategic building block: 2-Chloro-3,5-dimethoxyaniline (CAS No. 120758-03-4). This compound is not merely another substituted aniline; its specific arrangement of chloro and methoxy groups on the phenyl ring makes it a highly valuable component for contemporary drug discovery, particularly in the burgeoning field of Targeted Protein Degradation (TPD). Its commercial designation as a "Protein Degrader Building Block" underscores its intended application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[1]

Here, we provide an in-depth examination of this compound, moving beyond simple properties to explain the causality behind its synthesis, reactivity, and application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar advanced building blocks to accelerate their discovery programs.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use. The specific substitution pattern of this compound dictates its electronic nature, conformation, and, consequently, its spectral signature.

Key Physicochemical Properties
PropertyValueSource
CAS Number 120758-03-4[1][2][3]
Molecular Formula C₈H₁₀ClNO₂[1][4]
Molecular Weight 187.62 g/mol [1][2][4]
Class Organic Building Block; Amine; Benzene Compound[3]
Application Note Protein Degrader Building Block[1]
Structural Representation

Caption: Structure of this compound.

Predicted Spectroscopic Profile: An Expert Analysis

While experimental spectra for this specific molecule are not widely published, its signature can be reliably predicted by analyzing the electronic effects of its substituents and comparing them to known spectra of its isomers.[5][6][7][8][9]

  • ¹H NMR:

    • Aromatic Protons (2H): The two aromatic protons at the C4 and C6 positions are expected to appear as distinct doublets due to meta-coupling (J ≈ 2-3 Hz). The proton at C6, situated between the electron-donating -NH₂ and -OCH₃ groups, will likely be the more upfield (lower ppm) of the two. The proton at C4, flanked by a methoxy group and a chloro group, will be slightly downfield. A predicted range would be δ 6.0-6.5 ppm.

    • Amine Protons (2H): A broad singlet is expected for the -NH₂ protons, typically in the range of δ 3.5-4.5 ppm in a non-polar solvent like CDCl₃. Its chemical shift is highly dependent on solvent and concentration.

    • Methoxy Protons (6H): Two sharp singlets, each integrating to 3H, are expected for the two non-equivalent methoxy groups. The methoxy group at C3, being ortho to the chloro group, may experience a slightly different electronic environment than the one at C5. Expect these signals around δ 3.7-3.9 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Six distinct signals are expected.

      • C-N (C1): This carbon will be significantly upfield due to the strong donating effect of the amine, likely around δ 145-150 ppm.

      • C-Cl (C2): The carbon bearing the chlorine atom will be deshielded, appearing in the δ 115-125 ppm range.

      • C-O (C3, C5): These carbons will be the most downfield aromatic signals due to the strong deshielding effect of the oxygen atoms, predicted around δ 155-165 ppm.

      • C-H (C4, C6): These carbons will be the most upfield aromatic signals, appearing in the δ 90-105 ppm range, a region characteristic of carbons flanked by multiple electron-donating groups.

    • Methoxy Carbons (-OCH₃): Two signals are expected around δ 55-60 ppm.

Section 2: Synthesis and Mechanistic Considerations

A robust and scalable synthesis is paramount for a building block's utility. The most logical and field-proven approach to synthesizing substituted anilines is the reduction of the corresponding nitroaromatic precursor. This multi-step synthesis is designed for efficiency and chemoselectivity.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step sequence starting from commercially available 1,3,5-trimethoxybenzene.

G start 1,3,5-Trimethoxybenzene step1_reagent Selective Demethylation (e.g., BBr₃ or L-selectride) start->step1_reagent intermediate1 3,5-Dimethoxyphenol step1_reagent->intermediate1 step2_reagent Electrophilic Chlorination (e.g., SO₂Cl₂) intermediate1->step2_reagent intermediate2 2-Chloro-1,5-dimethoxybenzene step2_reagent->intermediate2 step3_reagent Nitration (HNO₃/H₂SO₄) intermediate2->step3_reagent intermediate3 2-Chloro-1,5-dimethoxy-3-nitrobenzene step3_reagent->intermediate3 step4_reagent Nitro Group Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) intermediate3->step4_reagent product This compound step4_reagent->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Nitro Group Reduction

This protocol details the final, critical step: the chemoselective reduction of the nitro group. This method is chosen for its high yield, operational simplicity, and avoidance of high-pressure hydrogenation equipment, making it accessible in most laboratory settings.[10]

Reaction: Reduction of 2-Chloro-1,5-dimethoxy-3-nitrobenzene to this compound.

Materials:

  • 2-Chloro-1,5-dimethoxy-3-nitrobenzene (1.0 eq)

  • Iron powder (<325 mesh) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-1,5-dimethoxy-3-nitrobenzene (1.0 eq), ethanol, and water (e.g., a 4:1 v/v mixture).

  • Addition of Reagents: Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the solution. The addition of iron powder may be exothermic.

  • Reaction: Heat the mixture to reflux (typically ~80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up - Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol and ethyl acetate.

    • Causality Insight: Celite is crucial here. The fine iron oxide sludge formed during the reaction can clog standard filter paper and complicate phase separations. A Celite pad ensures a clean and efficient filtration.

  • Work-up - Extraction: Combine the filtrates and remove the organic solvents under reduced pressure. To the resulting aqueous residue, add ethyl acetate and water. Carefully neutralize the mixture with a saturated solution of NaHCO₃. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Work-up - Washing & Drying: Combine all organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to yield the final this compound.

Section 3: Application in Targeted Protein Degradation (TPD)

The primary value of this compound lies in its application as a scaffold in TPD, a revolutionary therapeutic modality that eliminates disease-causing proteins rather than merely inhibiting them.[11][12]

The PROTAC Concept

PROTACs are heterobifunctional molecules consisting of three parts: a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[13][14] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the transfer of ubiquitin from the E3 ligase to the POI, marking it for destruction by the cell's proteasome.[15]

G poi_ligand Warhead Ligand (binds to Target Protein) linker Linker (tunes properties, provides optimal spacing) poi_ligand->linker e3_ligand E3 Ligase Ligand (e.g., Pomalidomide) linker->e3_ligand aniline_core Aniline-Derived Scaffold (e.g., from this compound) Positioned within Linker or as part of a Warhead linker->aniline_core dummy1 dummy2

Sources

Methodological & Application

Topic: The Strategic Use of 2-Chloro-3,5-dimethoxyaniline in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Biaryl Scaffolds with a Versatile Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is indispensable for constructing biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

This guide focuses on a particularly valuable, yet challenging, substrate: 2-Chloro-3,5-dimethoxyaniline . This molecule presents a unique combination of features:

  • An Inactivated Aryl Chloride: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts, making oxidative addition the rate-limiting and most challenging step of the catalytic cycle.[6][7]

  • Electron-Rich System: The two methoxy groups donate electron density to the aromatic ring, further deactivating the aryl chloride towards oxidative addition.

  • Ortho-Amino Group: The free aniline moiety can potentially coordinate with the palladium catalyst, influencing its reactivity. It is a key functional handle for subsequent synthetic transformations.

Overcoming the inherent low reactivity of aryl chlorides like this compound requires a carefully optimized catalytic system.[8][9] Modern advancements, particularly in ligand design, have made these transformations not only feasible but highly efficient.[8][10] This document provides a detailed exploration of the reaction mechanism, key optimization parameters, and a robust protocol for successfully employing this substrate in Suzuki-Miyaura coupling.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][6][11] Understanding each step is critical for troubleshooting and optimizing the reaction for a challenging substrate like this compound.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is the most demanding step for aryl chlorides. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is crucial; they increase the electron density on the palladium center, which facilitates the cleavage of the strong C-Cl bond.[1][7]

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base.[12] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which readily transfers its organic moiety to the palladium center, displacing the halide.[13]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][11]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(Cl)L₂ pd0->pd_complex Oxidative Addition aryl_halide Ar-Cl (this compound) aryl_halide->pd_complex product Ar-Ar' (Coupled Product) transmetal_complex Ar-Pd(II)(Ar')L₂ pd_complex->transmetal_complex transmetal_complex->pd0 transmetal_complex->product Reductive Elimination boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->transmetal_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

Success with this compound hinges on the judicious selection of four key components: the catalyst system, the base, the solvent, and the boronic acid partner.

1. The Catalyst System: Palladium Precursor and Ligand For challenging aryl chlorides, the ligand is arguably the most critical variable. While standard catalysts like Pd(PPh₃)₄ may work for activated chlorides, they are often ineffective here.[9]

  • Palladium Precursors: Common choices include air-stable Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) or Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Buchwald's pre-catalysts (e.g., G3 or G4 palladacycles) are highly effective as they generate the active monoligated Pd(0) species reliably.[8]

  • Ligands: Bulky, electron-rich phosphine ligands are essential. They promote the difficult oxidative addition step and facilitate the final reductive elimination.[1] Highly effective ligands for this purpose include:

    • Buchwald-type biarylphosphines: SPhos, XPhos, and RuPhos are standards in the field for coupling unreactive chlorides.

    • N-Heterocyclic Carbenes (NHCs): These are even stronger electron donors than phosphines and offer excellent stability and activity.[1]

2. Base Selection The base activates the boronic acid for transmetalation.[12][13] The choice of base can significantly impact yield, and its strength and solubility play key roles.

  • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often the top choice for difficult couplings. It is effective in many common solvent systems.

  • Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): Also widely used. Cs₂CO₃ is more soluble in organic solvents and can sometimes offer superior results, albeit at a higher cost.

  • Inorganic bases are generally superior to organic bases (e.g., triethylamine) for this reaction. [14]

3. Solvent System The solvent must solubilize the reactants and facilitate the catalytic cycle. Anhydrous, deoxygenated solvents are critical to prevent catalyst deactivation and protodeboronation of the boronic acid.

  • Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are common choices.

  • Aromatic Hydrocarbons: Toluene is frequently used, especially for higher-temperature reactions.

  • Aqueous Mixtures: Often, a small amount of water is added to the organic solvent (e.g., Dioxane/H₂O) to help dissolve the inorganic base and facilitate the formation of the active boronate species.[11]

4. Boronic Acid and Ester Partners The Suzuki reaction is compatible with a wide range of boronic acids (aryl, heteroaryl, vinyl, alkyl). For sensitive or poorly soluble substrates, boronate esters offer advantages.

  • Pinacol Esters (Bpin): These are more stable to chromatography and less prone to protodeboronation than the corresponding boronic acids, making them easier to handle and purify.[15]

  • Trifluoroborates (BF₃K): Potassium trifluoroborate salts are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions.

Data Presentation: Representative Conditions for Aryl Chloride Coupling

The following table summarizes typical conditions that have proven effective for the Suzuki coupling of challenging, electron-rich aryl chlorides. These serve as an excellent starting point for optimization with this compound.

Catalyst System Base Solvent Temp (°C) Time (h) Typical Yield (%) Reference
Pd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄ (2 equiv)Toluene/H₂O (10:1)100-11012-2475-95[7][11]
Pd₂(dba)₃ (1.5 mol%), XPhos (3.5 mol%)K₃PO₄ (2 equiv)1,4-Dioxane10016-2480-98[11]
XPhos Pd G3 (2 mol%)K₂CO₃ (2 equiv)THF/H₂O (4:1)801270-90[8]
Pd(dtbpf)Cl₂ (2 mol%)Et₃N (2 equiv)Aqueous Micellar25-601-485-98[16]

Detailed Experimental Protocol

This protocol provides a step-by-step method for a representative Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Reaction vessel (e.g., oven-dried Schlenk flask or microwave vial) with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 93.8 mg), the arylboronic acid (1.2 equiv, 0.6 mmol), potassium phosphate (K₃PO₄, 2.0 equiv, 1.0 mmol, 212 mg), and the palladium pre-catalyst (2 mol%, 0.01 mmol).

  • Establish Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane, 2.5 mL) via syringe.

  • Reaction Execution: Place the vessel in a preheated oil bath at the desired temperature (a good starting point is 100 °C) and stir vigorously for 12-24 hours.[17]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete (indicated by the consumption of the starting aniline), allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL).[18]

  • Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[18]

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

While this compound is a challenging substrate due to its identity as an electron-rich aryl chloride, its successful implementation in Suzuki-Miyaura cross-coupling is readily achievable with modern catalytic systems. The key to success lies in the rational selection of a bulky, electron-rich ligand, an appropriate base, and an anhydrous solvent system. The protocols and principles outlined in this guide provide a robust foundation for researchers to synthesize novel, complex aniline derivatives, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]

  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • OUCI. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • MDPI. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

  • National Institutes of Health (NIH). (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction a. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of "2-Chloro-3,5-dimethoxyaniline"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the C-N Coupling of an Electron-Rich Aryl Chloride

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool for forging carbon-nitrogen bonds in pharmaceutical and materials science research.[1][2][3][4] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, superseding harsher, classical methods.[1] This guide provides a detailed examination and robust protocols for a particularly nuanced substrate: 2-Chloro-3,5-dimethoxyaniline.

This substrate presents a unique set of challenges and opportunities. As an aryl chloride, it is inherently less reactive than its bromide or iodide counterparts due to the strong C-Cl bond.[4] Furthermore, the presence of two electron-donating methoxy groups and an amino group makes the aryl ring electron-rich, which can further impede the crucial oxidative addition step in the catalytic cycle. However, these same electronic features make the resulting N-aryl-3,5-dimethoxyaniline products valuable scaffolds in medicinal chemistry and materials science.

These application notes are designed for researchers, scientists, and drug development professionals. Beyond a mere recitation of steps, this document elucidates the mechanistic rationale behind the choice of catalysts, ligands, bases, and reaction conditions, empowering the user to not only replicate the described methods but also to intelligently troubleshoot and adapt them for novel applications.

Mechanistic Considerations: The Engine of the Reaction

The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined palladium catalytic cycle.[1][3] Understanding this cycle is paramount to rational protocol design and optimization.

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate.[1][4] For challenging substrates like electron-rich aryl chlorides, this step is often rate-limiting. The choice of a bulky, electron-rich phosphine ligand is critical here, as it promotes the formation of the monoligated Pd(0) species, which is more reactive in the oxidative addition.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to generate a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the desired N-aryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R-NH2 - L AmidoComplex Palladium-Amido Complex AmineCoord->AmidoComplex + Base - [H-Base]+ X- AmidoComplex->Pd0 Reductive Elimination Product N-Aryl Product AmidoComplex->Product C-N Bond Formation ArCl This compound (Ar-Cl) ArCl->OxAdd Amine Amine (R-NH2) Amine->AmineCoord Base Base Base->AmineCoord HBase [H-Base]+ X-

A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols: A Practical Guide

Given the electron-rich and sterically hindered nature of this compound, a robust catalyst system is essential. The following protocols are designed as validated starting points.

Protocol 1: General Screening Conditions with a Biarylphosphine Ligand

This protocol employs a commonly used and highly effective catalyst system for aryl chlorides.[5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the this compound and the amine to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Alternative Conditions with a Weaker Base for Sensitive Substrates

For amines or substrates sensitive to the strongly basic conditions of NaOtBu, a weaker inorganic base can be employed, often in a more polar solvent.[6]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)

  • Josiphos-type Ligand (e.g., CyPF-tBu) (0.04 mmol, 4.0 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv.)

  • Anhydrous Dioxane (5 mL)

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the Josiphos-type ligand, and the inorganic base (K₃PO₄ or Cs₂CO₃) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the this compound and the amine to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous dioxane via syringe.

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Experimental_Workflow Start Start Prep Catalyst & Reagent Preparation (Inert) Start->Prep Solvent Add Anhydrous Solvent Prep->Solvent Reaction Heat & Stir (e.g., 100-120 °C) Solvent->Reaction Monitor Monitor Reaction (TLC/GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

A typical experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: A Guide for Optimization

The following table summarizes key reaction parameters and expected outcomes based on literature precedents for similar substrates. This should serve as a guide for optimization.

ParameterCondition 1 (Protocol 1)Condition 2 (Protocol 2)Rationale & Remarks
Palladium Source Pd₂(dba)₃Pd(OAc)₂Both are effective Pd(0) precursors. Pd₂(dba)₃ is used directly, while Pd(OAc)₂ is reduced in situ.
Ligand XPhosJosiphos-type (CyPF-tBu)Bulky, electron-rich biarylphosphine ligands like XPhos are excellent for activating aryl chlorides. Josiphos ligands are also highly effective, particularly with weaker bases.
Base NaOtBuK₃PO₄ or Cs₂CO₃NaOtBu is a strong base that often leads to faster reactions but can be incompatible with sensitive functional groups. K₃PO₄ and Cs₂CO₃ are milder alternatives.
Solvent TolueneDioxaneToluene is a standard non-polar solvent for this reaction. Dioxane is more polar and can be beneficial when using inorganic bases.
Temperature 100-110 °C100-120 °CHigher temperatures are generally required for the amination of aryl chlorides.
Expected Yield Good to ExcellentModerate to GoodYields are highly substrate-dependent. Protocol 1 is often more general, while Protocol 2 is preferred for base-sensitive substrates.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert conditions- Poor quality reagents/solvent- Use a pre-catalyst or ensure proper pre-formation.- Degas solvent thoroughly; ensure dry glassware and inert atmosphere.- Use freshly distilled/dried solvents and pure reagents.
Hydrodehalogenation - Competing side reaction, especially with electron-rich arenes.- Presence of water.- Screen different ligands; sometimes less bulky ligands can disfavor this pathway.- Ensure strictly anhydrous conditions.
Formation of Diarylamine - Reaction of the product with the starting aryl chloride.- Use a slight excess of the amine coupling partner.- Monitor the reaction closely and stop it upon consumption of the starting material.
Decomposition of Starting Material - Base-sensitive functional groups.- High reaction temperature.- Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃).- Attempt the reaction at a lower temperature, although this may require longer reaction times or a more active catalyst system.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet highly rewarding transformation. Success hinges on the judicious selection of a potent catalyst system capable of activating the inert C-Cl bond of this electron-rich substrate. The protocols and insights provided herein offer a strong foundation for researchers to efficiently synthesize novel N-aryl-3,5-dimethoxyaniline derivatives. By understanding the underlying mechanistic principles and potential pitfalls, scientists can navigate the complexities of this reaction and unlock its full potential in the synthesis of complex molecules for drug discovery and materials science.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic & Biomolecular Chemistry. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

  • HKMU Scholars. Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. [Link]

  • Semantic Scholar. Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination - Wordpress. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Triazine Derivatives from 2-Chloro-3,5-dimethoxyaniline for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,5-triazine (or s-triazine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1][2][3] Its value stems from a unique combination of metabolic stability, synthetic versatility, and the ability to project substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets. This guide provides a detailed, experience-driven framework for the synthesis of novel, substituted 1,3,5-triazine derivatives, beginning with the strategic nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 2-Chloro-3,5-dimethoxyaniline. We will explore the underlying principles of reactivity that enable a controlled, stepwise assembly of mono-, di-, and trisubstituted triazines, present detailed experimental protocols, and discuss modern, green chemistry approaches to enhance efficiency.

The Foundational Chemistry: Temperature-Controlled SNAr

The synthesis of substituted triazines from the inexpensive and readily available cyanuric chloride is a cornerstone of heterocyclic chemistry.[1][4] The process hinges on a sequential nucleophilic aromatic substitution (SNAr) mechanism. The key to building molecular diversity from this scaffold lies in the differential reactivity of the three chlorine atoms. The electron-withdrawing nature of the triazine ring makes the carbon atoms highly electrophilic, but each successive substitution by an electron-donating nucleophile (like an amine) progressively deactivates the ring towards further substitution.[5] This electronic effect allows for a predictable, temperature-controlled reaction sequence:

  • First Substitution: Occurs readily at low temperatures (typically 0–5 °C).

  • Second Substitution: Requires moderately increased energy, often proceeding at room temperature.

  • Third Substitution: Necessitates more forcing conditions, such as heating or reflux, to overcome the deactivated ring's resistance.[5][6]

This inherent reactivity gradient is the central principle that allows chemists to introduce different nucleophiles in a specific order, enabling the rational design and synthesis of complex, unsymmetrically substituted triazines.

G cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution cluster_2 Step 3: Third Substitution TCT Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Inter1 Monosubstituted Intermediate (Dichlorotriazine) TCT->Inter1 0-5 °C Base (e.g., DIPEA) Nuc1 This compound (Nucleophile 1) Nuc1->Inter1 Inter2 Disubstituted Intermediate (Monochlorotriazine) Inter1->Inter2 Room Temperature Nuc2 Second Nucleophile (Nu2-H) (e.g., Morpholine) Nuc2->Inter2 Final Trisubstituted Product Inter2->Final Heat / Reflux Nuc3 Third Nucleophile (Nu3-H) (e.g., Alkylamine) Nuc3->Final

Caption: Stepwise synthesis of trisubstituted triazines via temperature-controlled SNAr.

Experimental Protocols

These protocols are designed as a robust starting point. Researchers should consider that optimal conditions may vary based on the specific nucleophiles used in subsequent steps. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2.1: Synthesis of the Monosubstituted Dichloro-Intermediate

This first step involves the reaction of one equivalent of this compound with cyanuric chloride at a strictly controlled low temperature to ensure monosubstitution.

Materials & Reagents

Reagent/Material Molar Eq. Molecular Weight ( g/mol ) Notes
Cyanuric Chloride 1.0 184.41 Highly reactive; handle with care.
This compound 1.0 187.62 The primary nucleophile.
N,N-Diisopropylethylamine (DIPEA) 1.1 129.24 Non-nucleophilic base to scavenge HCl.[7]
Tetrahydrofuran (THF), Anhydrous - 72.11 Reaction solvent.
Dichloromethane (DCM) - 84.93 Solvent for work-up.
Saturated aq. NaHCO₃ solution - - For washing.
Brine - - For washing.

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent. |

Step-by-Step Procedure:

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve cyanuric chloride (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of this compound (1.0 eq.) and DIPEA (1.1 eq.) in anhydrous THF.

  • Add the aniline/DIPEA solution dropwise to the cooled cyanuric chloride solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of DIPEA·HCl salt will be observed as a white precipitate.

  • After the addition is complete, allow the reaction mixture to stir vigorously at 0–5 °C for an additional 2-3 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, filter the reaction mixture to remove the precipitated salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Redissolve the crude residue in dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the target intermediate, N-(2-chloro-3,5-dimethoxyphenyl)-4,6-dichloro-1,3,5-triazin-2-amine . This product is often used in the next step without further purification.

Protocol 2.2: Synthesis of a Disubstituted Monochloro-Derivative

This protocol describes the introduction of a second nucleophile, using the dichlorotriazine synthesized in Protocol 2.1. Here, we use morpholine as an example.

Materials & Reagents

Reagent/Material Molar Eq.
Dichloro-intermediate from 2.1 1.0
Morpholine 1.05
DIPEA 1.1

| THF, Anhydrous | - |

Step-by-Step Procedure:

  • Dissolve the crude dichloro-intermediate (1.0 eq.) from the previous step in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add DIPEA (1.1 eq.) to the solution.

  • Add morpholine (1.05 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours. The reaction temperature is raised from the first step to facilitate the second substitution.[5]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, perform the same aqueous work-up as described in Protocol 2.1 (steps 8-11).

  • The crude product, 4-chloro-N-(2-chloro-3,5-dimethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine , can be purified by column chromatography on silica gel if necessary.

Protocol 2.3: Synthesis of a Fully Trisubstituted Triazine

To complete the synthesis, the final chlorine atom is displaced under thermal conditions. This step requires higher energy to overcome the deactivating effect of the two existing amino substituents.

Materials & Reagents

Reagent/Material Molar Eq.
Monochloro-intermediate from 2.2 1.0
Third Nucleophile (e.g., Benzylamine) 1.2
DIPEA 1.5

| 1,4-Dioxane or DMF | - |

Step-by-Step Procedure:

  • In a flask equipped with a reflux condenser, dissolve the monochloro-intermediate (1.0 eq.) in a high-boiling point solvent like 1,4-dioxane or DMF.

  • Add the third nucleophile (e.g., benzylamine, 1.2 eq.) and DIPEA (1.5 eq.).

  • Heat the reaction mixture to 80-100 °C (or reflux) and maintain for 6-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purify the final trisubstituted product by recrystallization or column chromatography to achieve high purity.

Green Chemistry Focus: Microwave & Ultrasound-Assisted Synthesis

Conventional heating methods for the second and third substitutions can be time-consuming. Modern techniques can dramatically improve efficiency and are more environmentally sustainable.

  • Microwave-Assisted Synthesis: Reactions can be performed in a dedicated microwave reactor. The second and third substitution steps, which take hours under conventional heating, can often be completed in just 5-30 minutes at temperatures between 100-150 °C.[7][8] This rapid, localized heating often leads to cleaner reactions and higher yields.

  • Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic irradiation can also significantly shorten reaction times, sometimes to as little as 5 minutes, by promoting efficient mixing and mass transfer.[7] This method can be particularly effective in aqueous media, reducing the need for organic solvents.

Caption: Comparison of conventional vs. microwave-assisted final substitution step.

Characterization & Validation

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring the correct number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups, such as N-H stretches in the amine substituents and characteristic vibrations of the triazine ring.

Field Insights & Troubleshooting

  • Controlling the First Substitution: The reaction of cyanuric chloride with the first amine is highly exothermic. Maintaining a temperature below 5 °C is critical to prevent the formation of disubstituted byproducts. Slow, dropwise addition is paramount.

  • Choice of Base: A non-nucleophilic base like DIPEA or a solid base like Na₂CO₃ or K₂CO₃ is essential.[4][9] Using a nucleophilic base (e.g., triethylamine at higher temperatures) can lead to unwanted side reactions with the triazine core.

  • Solubility Issues: As substituents are added, the triazine derivatives may become less soluble. It may be necessary to switch to higher-boiling point solvents like DMF, DMSO, or 1,4-dioxane for the final substitution step.[7][10]

  • Purification: Trisubstituted triazines can sometimes be challenging to purify via chromatography due to their similar polarities. Recrystallization is often a highly effective alternative for obtaining analytically pure material.

References

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017, May 10). PubMed Central. Retrieved January 4, 2026, from [Link]

  • Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. (2023, October 17). SpringerLink. Retrieved January 4, 2026, from [Link]

  • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. (n.d.). ACS Omega. Retrieved January 4, 2026, from [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021, February 6). PMC - NIH. Retrieved January 4, 2026, from [Link]

  • The Role of Triazine Derivatives in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

  • s-Triazine derivatives: Significance and symbolism. (2025, June 23). Paperity. Retrieved January 4, 2026, from [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2023, May 23). PubMed. Retrieved January 4, 2026, from [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016, April 30). Journal of Applied Pharmaceutical Science. Retrieved January 4, 2026, from [Link]

  • Synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine. (n.d.). PrepChem.com. Retrieved January 4, 2026, from [Link]

  • SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. (2006, March 3). LOCKSS. Retrieved January 4, 2026, from [Link]

  • Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation. (n.d.). NIH. Retrieved January 4, 2026, from [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. (n.d.). Der Pharma Chemica. Retrieved January 4, 2026, from [Link]

  • Synthesis of 1,2,3-triazines. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • Triazine. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine. (n.d.). Google Patents.
  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

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The Strategic Role of 2-Chloro-3,5-dimethoxyaniline in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Advanced Building Blocks in Kinase Inhibitor Discovery

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. The efficacy and selectivity of these inhibitors are intrinsically linked to their molecular architecture. The choice of starting materials and key building blocks is a critical determinant of the final compound's pharmacological profile. 2-Chloro-3,5-dimethoxyaniline is an exemplar of a strategically designed building block, offering a unique combination of electronic and steric properties that are advantageous for synthesizing potent and selective kinase inhibitors.

The strategic placement of a chlorine atom and two methoxy groups on the aniline ring provides medicinal chemists with several key advantages. The chlorine atom can act as a crucial hydrogen bond acceptor or engage in other non-covalent interactions within the kinase active site. Furthermore, its electron-withdrawing nature can modulate the pKa of the aniline nitrogen, influencing its reactivity and the binding affinity of the final inhibitor. The dimethoxy substitution pattern provides steric bulk, which can be exploited to achieve selectivity for a particular kinase. These methoxy groups can also serve as hydrogen bond acceptors and improve the solubility and metabolic stability of the resulting inhibitor. This application note will detail the utility of this compound in the synthesis of kinase inhibitors, providing a detailed protocol for a representative synthesis and discussing the broader implications for drug discovery.

The 2-Chloro-3,5-dimethoxyphenyl Moiety in Kinase Inhibitor Scaffolds

The 2-chloro-3,5-dimethoxyphenyl moiety, derived from this compound, is a valuable pharmacophore in the design of kinase inhibitors. Its utility is particularly evident in the synthesis of inhibitors targeting the ATP-binding site of kinases. A common synthetic strategy involves the nucleophilic aromatic substitution (SNAAr) reaction between an aniline derivative and a heterocyclic core, such as a quinazoline or pyrimidine, which bears a leaving group (typically a chlorine atom).

A notable example, while not using the exact title compound, is the synthesis of potent and selective c-Src kinase inhibitors from 4-(2-chloro-5-methoxyanilino)quinazolines.[1] The general synthetic approach in this class of inhibitors provides a robust template for the application of this compound. Src family kinases are non-receptor tyrosine kinases that play critical roles in cell proliferation, differentiation, and survival. Their aberrant activation is implicated in the progression of many cancers.[2]

The general synthetic workflow for this class of compounds is outlined below:

G cluster_0 Synthesis of the Heterocyclic Core cluster_1 Coupling Reaction Anthranilic_Acid Substituted Anthranilic Acid Quinazolinone 4-Hydroxyquinazoline Intermediate Anthranilic_Acid->Quinazolinone Cyclization Formamide Formamide Chloroquinazoline 4-Chloroquinazoline Core Quinazolinone->Chloroquinazoline Chlorination Chlorinating_Agent Chlorinating Agent (e.g., POCl3) Final_Inhibitor 4-(2-Chloro-3,5-dimethoxyanilino)quinazoline (Kinase Inhibitor) Chloroquinazoline->Final_Inhibitor Nucleophilic Aromatic Substitution (SNAr) Aniline This compound Aniline->Final_Inhibitor

Caption: General workflow for the synthesis of 4-anilinoquinazoline-based kinase inhibitors.

Detailed Protocol: Synthesis of a 4-(2-Chloro-3,5-dimethoxyanilino)quinazoline-based Kinase Inhibitor

This protocol describes a representative synthesis of a 4-(2-Chloro-3,5-dimethoxyanilino)quinazoline derivative, a potential kinase inhibitor, based on established methodologies for similar compounds.[1][3][4]

Part 1: Synthesis of the 4-Chloroquinazoline Core

This part of the protocol may be adapted depending on the desired substitution pattern on the quinazoline ring. For this example, we will start with a commercially available or readily synthesized 4-hydroxyquinazoline.

Materials:

  • 4-Hydroxyquinazoline

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of 4-hydroxyquinazoline (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-chloroquinazoline.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-chloroquinazoline core.

Part 2: Nucleophilic Aromatic Substitution with this compound

Materials:

  • 4-Chloroquinazoline (from Part 1)

  • This compound

  • Isopropanol

  • Hydrochloric acid (4M in dioxane)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve the 4-chloroquinazoline (1.0 eq) and this compound (1.1 eq) in isopropanol.

  • Add a few drops of 4M HCl in dioxane to catalyze the reaction.

  • Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Wash the collected solid or the crude residue with diethyl ether to remove unreacted starting materials.

  • The resulting solid is the hydrochloride salt of the final 4-(2-Chloro-3,5-dimethoxyanilino)quinazoline product.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Data Presentation: Representative Yields and Characterization

The following table provides expected outcomes for the synthesis. Actual yields may vary depending on the specific substrates and reaction conditions.

StepProductTypical YieldCharacterization Methods
Part 1: Chlorination 4-Chloroquinazoline70-85%1H NMR, LC-MS
Part 2: Nucleophilic Aromatic Substitution 4-(2-Chloro-3,5-dimethoxyanilino)quinazoline (HCl salt)65-80%1H NMR, 13C NMR, LC-MS, HRMS

Structure-Activity Relationship (SAR) Insights

The 2-chloro-3,5-dimethoxyphenyl moiety contributes significantly to the structure-activity relationship of the resulting kinase inhibitor.

  • The 2-Chloro Group: The chlorine atom at the 2-position of the aniline ring can form a crucial hydrogen bond with the hinge region of the kinase ATP-binding site. This interaction is a common feature of many potent kinase inhibitors and helps to anchor the molecule in the active site.

  • The 3,5-Dimethoxy Groups: The methoxy groups at the 3 and 5 positions provide steric bulk that can be used to achieve selectivity. By filling specific pockets in the active site of the target kinase, these groups can disfavor binding to other kinases that have a different topography. They can also participate in hydrogen bonding and improve the physicochemical properties of the inhibitor.

Conclusion and Future Perspectives

This compound is a valuable and strategically designed building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern allows for the introduction of key pharmacophoric features that can lead to potent and selective inhibitors. The synthetic protocol outlined in this application note provides a robust and adaptable method for the incorporation of this moiety into various heterocyclic scaffolds. As the quest for more effective and selective kinase inhibitors continues, the use of advanced, rationally designed building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Barlaam, B., et al. (2005). New Heterocyclic Analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as Potent and Selective c-Src Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(24), 5446-5449. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available at: [Link]

  • MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Available at: [Link]

  • PubMed Central. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Available at: [Link]

Sources

Using "2-Chloro-3,5-dimethoxyaniline" for EGFR inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Use of 2-Chloro-3,5-dimethoxyaniline in the Synthesis of Novel Quinazoline-Based EGFR Inhibitors

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Introduction: The Rationale for Targeting EGFR with Substituted Anilines

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3][4] This makes EGFR an attractive target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain's binding site are a major class of EGFR-targeted therapies.[5][6]

Quinazoline-based compounds have emerged as a particularly successful scaffold for potent and selective EGFR inhibitors, with drugs like Gefitinib and Erlotinib being prime examples.[2][7] The general structure of these inhibitors features a quinazoline core that anchors the molecule in the ATP-binding pocket, and a substituted aniline moiety that extends into a hydrophobic region, contributing significantly to binding affinity and selectivity.

The specific substitution pattern on the aniline ring is critical. The use of This compound as a building block is a strategic choice aimed at optimizing interactions within the EGFR active site. The methoxy groups can form key hydrogen bonds and enhance solubility, while the chlorine atom can modulate the electronic properties and conformation of the molecule, potentially improving its inhibitory potency and pharmacokinetic profile. This guide provides a detailed protocol for the synthesis of a novel quinazoline-based EGFR inhibitor utilizing this key aniline derivative via a palladium-catalyzed Buchwald-Hartwig amination.

EGFR Signaling Pathway and Inhibition

Under normal physiological conditions, ligand binding (e.g., EGF) to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain.[5][8] This activation triggers downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which drive cell proliferation and survival.[6][9] In cancer, mutations can lead to constitutive, ligand-independent activation of these pathways.[10][11] Quinazoline TKIs inhibit this process by blocking the ATP-binding site, thereby preventing autophosphorylation and halting the downstream signaling cascade.[6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P_EGFR P-EGFR (Dimerized & Activated) EGFR->P_EGFR Autophosphorylation Ligand EGF Ligand Ligand->EGFR Binding & Dimerization TKI Quinazoline TKI (e.g., from this compound) TKI->P_EGFR Inhibition ADP ADP P_EGFR->ADP RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K ATP ATP ATP->P_EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Signal Transduction AKT AKT PI3K->AKT AKT->Proliferation Signal Transduction Synthetic_Workflow cluster_reagents A 6,7-Dimethoxy- quinazolin-4(3H)-one B 4-Chloro-6,7- dimethoxyquinazoline A->B Step 1 R1 SOCl₂ or POCl₃ Chlorination D Target EGFR Inhibitor B->D Step 2 R2 Pd₂(dba)₃, XPhos NaOtBu, Toluene Buchwald-Hartwig Amination C 2-Chloro-3,5- dimethoxyaniline C->D Step 2

Sources

Application Notes & Protocols: Leveraging 2-Chloro-3,5-dimethoxyaniline for the Synthesis of Advanced VHL-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Advanced Precursors in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[2] A PROTAC simultaneously binds a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that tags the POI for destruction by the 26S proteasome.[3]

The efficacy of a PROTAC is exquisitely dependent on its molecular architecture: the POI ligand, the E3 ligase ligand, and the linker connecting them.[4] Among the handful of E3 ligases successfully recruited for targeted protein degradation, the von Hippel-Lindau (VHL) E3 ligase is a workhorse of the field, valued for its broad tissue expression and the availability of high-affinity, well-characterized small molecule ligands.[5][6]

The synthesis of these potent VHL ligands is a multi-step process that demands strategically chosen starting materials. This guide focuses on the utility of 2-Chloro-3,5-dimethoxyaniline as a versatile and cost-effective precursor for constructing the core aromatic scaffold of advanced VHL ligands, providing a critical building block for the next generation of protein degraders.

The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System

The fundamental action of a VHL-based PROTAC is to induce proximity between the VHL E3 ligase complex and a target protein not normally recognized by it. This proximity catalyzes the transfer of ubiquitin (Ub) from an E2-conjugating enzyme to lysine residues on the POI surface, leading to a polyubiquitin chain that acts as a degradation signal for the proteasome.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds PROTAC VHL-Recruiting PROTAC PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: Mechanism of VHL-PROTAC-mediated protein degradation.

Part 1: Synthesis of the VHL Ligand Core from this compound

Causality Behind Precursor Selection

The choice of this compound is strategic. The aniline nitrogen provides a reactive handle for C-N bond formation, typically through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1][7] This reaction is exceptionally robust and tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis. The chloro and dimethoxy substituents on the aromatic ring are not merely passive decorations; they electronically tune the ring and provide steric bulk, which can be crucial for optimizing the ligand's binding affinity and selectivity for the VHL protein pocket.[6]

This section details a representative synthesis of a key intermediate, (S)-tert-butyl (1-(2-chloro-3,5-dimethoxyphenyl)-5-oxopyrrolidin-2-yl)carbamate , which serves as a versatile scaffold for building a complete VHL ligand.

Synthesis_Workflow cluster_0 Synthesis of VHL Ligand Intermediate Aniline This compound Coupling Buchwald-Hartwig C-N Coupling Aniline->Coupling Pyrrolidinone (S)-tert-butyl (5-oxopyrrolidin-2-yl)carbamate (with leaving group, e.g., Br) Pyrrolidinone->Coupling Intermediate Key Intermediate: (S)-tert-butyl (1-(2-chloro-3,5-dimethoxyphenyl) -5-oxopyrrolidin-2-yl)carbamate Coupling->Intermediate

Caption: Workflow for synthesizing the VHL ligand intermediate.
Protocol 1: Synthesis of (S)-tert-butyl (1-(2-chloro-3,5-dimethoxyphenyl)-5-oxopyrrolidin-2-yl)carbamate

This protocol describes a palladium-catalyzed Buchwald-Hartwig amination to couple the aniline precursor with a functionalized pyrrolidinone ring. This procedure is a self-validating system; successful coupling is readily confirmed by LC-MS analysis showing the consumption of starting materials and the appearance of the product mass.

Materials:

  • This compound (1.0 equiv.)

  • (S)-tert-butyl (1-bromo-5-oxopyrrolidin-2-yl)carbamate (1.1 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.0 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.2 equiv.)

  • Anhydrous Toluene

  • Schlenk flask or glovebox setup

  • Standard glassware for organic synthesis and purification

Procedure:

  • Catalyst Preparation (Inert Atmosphere): In a glovebox or under a steady stream of argon, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and NaOtBu (2.2 equiv.) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.) and (S)-tert-butyl (1-bromo-5-oxopyrrolidin-2-yl)carbamate (1.1 equiv.) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe to achieve a final concentration of approximately 0.1 M with respect to the aniline.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The causality for this elevated temperature is to overcome the activation energy for the oxidative addition of the palladium catalyst to the C-Br bond, a critical step in the catalytic cycle.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired intermediate as a solid.

Part 2: Assembly of a Complete VHL Ligand and Final PROTAC

The intermediate synthesized in Protocol 1 is now ready for elaboration into a complete VHL ligand. This typically involves deprotection of the Boc group to reveal a free amine, which is then acylated with a fragment that mimics the native HIF-1α peptide's binding motif, such as a derivative of hydroxyproline.[5][8]

PROTAC_Assembly cluster_1 PROTAC Assembly Workflow Intermediate Key Intermediate (from Protocol 1) Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Amine_Scaffold Amine Scaffold Deprotection->Amine_Scaffold Coupling1 Amide Coupling (HATU, DIPEA) Amine_Scaffold->Coupling1 VHL_Ligand Complete VHL Ligand (with Linker) Coupling1->VHL_Ligand Hyp_Fragment Functionalized Hydroxyproline (with Linker Handle) Hyp_Fragment->Coupling1 Coupling2 Final Conjugation (e.g., Click Chemistry) VHL_Ligand->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC POI_Ligand POI Ligand (with Alkyne) POI_Ligand->Coupling2

Caption: Modular assembly of a final PROTAC molecule.
Protocol 2: Representative PROTAC Assembly

This protocol outlines the final steps: completing the VHL ligand and conjugating it to a POI ligand. For this example, we assume the use of a hydroxyproline fragment functionalized with a PEG-azide linker and a POI ligand bearing a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".

Step 2A: Boc Deprotection and Amide Coupling

  • Deprotection: Dissolve the intermediate from Protocol 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (20% v/v) and stir at room temperature for 1-2 hours until LC-MS confirms complete removal of the Boc group. Concentrate under reduced pressure to remove excess TFA.

  • Amide Coupling: Dissolve the resulting amine salt, a functionalized hydroxyproline-linker-azide (1.0 equiv.), and HATU (1.2 equiv.) in anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv.) to neutralize the TFA salt and facilitate the coupling. Stir at room temperature overnight.

  • Purification: Purify the crude mixture using preparative HPLC to isolate the complete VHL-linker-azide conjugate.

Step 2B: Final PROTAC Conjugation (Click Chemistry)

  • Reaction Setup: Dissolve the VHL-linker-azide (1.0 equiv.) and the POI-ligand-alkyne (1.1 equiv.) in a 1:1 mixture of t-butanol and water.

  • Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (0.1 equiv.) in water, followed by a freshly prepared solution of sodium ascorbate (0.2 equiv.) in water. The ascorbate reduces Cu(II) to the active Cu(I) species in situ, which catalyzes the cycloaddition.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor by LC-MS for the formation of the triazole-linked PROTAC.

  • Purification: Upon completion, dilute with water and extract with ethyl acetate. Wash the combined organic layers, dry over Na₂SO₄, and concentrate. Purify the final PROTAC molecule by preparative HPLC to achieve >95% purity required for biological assays.

Characterization and Data Presentation

Rigorous characterization is essential to validate the structure and purity of the synthesized intermediates and the final PROTAC.

Compound StageAnalytical TechniqueExpected Observations
Intermediate (Post-Protocol 1) ¹H NMRAppearance of aromatic signals corresponding to the 2-chloro-3,5-dimethoxyphenyl moiety and disappearance of the aniline N-H protons.
ESI-MSObservation of the correct [M+H]⁺ or [M+Na]⁺ ion for the coupled product.
Complete VHL Ligand ¹H NMRPresence of characteristic signals for the hydroxyproline and linker moieties.
ESI-MSObservation of the correct mass for the fully assembled VHL-linker conjugate.
Final PROTAC ¹H NMR & ¹³C NMRConfirmation of all structural components, including the POI ligand and the newly formed triazole ring signal.
HRMSDetermination of the exact mass to confirm the elemental composition.
HPLCPurity analysis, confirming >95% purity for biological testing.

Workflow for Biological Evaluation

Once synthesized and characterized, the PROTAC's biological activity must be validated through a series of assays.

Biological_Workflow cluster_2 Biological Validation Workflow Binding 1. Binary Binding Assays (e.g., FP, ITC) Confirm binding to POI and VHL separately Ternary 2. Ternary Complex Formation (e.g., TR-FRET) Demonstrate POI-PROTAC-VHL complex Binding->Ternary Degradation 3. Protein Degradation Assay (e.g., Western Blot, HiBiT) Quantify POI degradation in cells Ternary->Degradation Downstream 4. Downstream Cellular Activity Assess functional consequences of degradation Degradation->Downstream Toxicity 5. Cytotoxicity Assay (e.g., CellTiter-Glo) Evaluate off-target toxicity Downstream->Toxicity

Caption: Standard workflow for the experimental evaluation of PROTACs.
  • Binary Binding Assays: Confirm that the PROTAC retains affinity for both the POI and the VHL E3 ligase independently.

  • Ternary Complex Formation Assays: Demonstrate the PROTAC's ability to bridge the POI and VHL to form a stable ternary complex.

  • Protein Degradation Assays: Quantify the extent (DC₅₀) and rate (Dₘₐₓ) of POI degradation in relevant cell lines.

  • Cellular Activity and Toxicity: Evaluate the downstream biological effects of POI degradation and assess the general cytotoxicity of the compound.

Conclusion

This compound represents a highly valuable and strategic precursor in the modular synthesis of VHL-recruiting PROTACs. Its utility in established, robust C-N coupling reactions allows for the efficient and scalable production of a core aromatic scaffold common to many potent VHL ligands. By providing a reliable route to key intermediates, this starting material empowers researchers and drug development professionals to rapidly generate and test diverse libraries of PROTACs, accelerating the discovery of novel therapeutics for a wide range of diseases.

References

Sources

Application Notes and Protocols: Electrophilic Reactions of 2-Chloro-3,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Reactivity of a Versatile Synthetic Building Block

2-Chloro-3,5-dimethoxyaniline is a polysubstituted aromatic amine of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a combination of electron-donating and weakly electron-withdrawing groups, imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures, including pharmacologically active compounds.[1][2][3][4] This guide provides an in-depth analysis of its reactivity towards electrophiles, complete with detailed experimental protocols for key transformations. Our focus is on elucidating the principles of regioselectivity and providing practical, field-tested methodologies for synthetic chemists.

Part 1: Understanding the Electronic Landscape and Regioselectivity

The outcome of any electrophilic aromatic substitution (EAS) reaction is dictated by the electronic nature of the substituents already present on the aromatic ring.[5][6] In this compound, three distinct groups—amino (-NH₂), methoxy (-OCH₃), and chloro (-Cl)—collaborate to control the position of electrophilic attack.

  • Amino Group (-NH₂): This is a powerful activating group. Through resonance, its lone pair of electrons significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions.[6][7]

  • Methoxy Groups (-OCH₃): Like the amino group, methoxy groups are strong activators that donate electron density via resonance, also directing incoming electrophiles to the ortho and para positions.[7]

  • Chloro Group (-Cl): Halogens present a unique case. They are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because their lone pairs can participate in resonance stabilization of the cationic intermediate (the sigma complex).[5][8]

The cumulative effect of these substituents makes the this compound ring highly activated towards electrophilic attack. The positions are not activated equally; a consensus of the directing effects points to specific carbons as the most nucleophilic. The C2 position is blocked by the chloro group. The C4 and C6 positions are strongly activated, being ortho or para to the powerful amino and methoxy activating groups. Due to the symmetrical placement of the methoxy groups, the primary sites for electrophilic attack are the C4 and C6 positions. Steric hindrance from the adjacent chloro and amino groups may influence the relative rates of attack at these positions.

Sources

Cyclization Reactions Involving 2-Chloro-3,5-dimethoxyaniline: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Introduction: 2-Chloro-3,5-dimethoxyaniline is a highly functionalized aromatic building block whose strategic substitution pattern makes it an invaluable precursor in the synthesis of complex heterocyclic systems. The presence of two electron-donating methoxy groups activates the aromatic ring for electrophilic substitution, while the chloro substituent provides a potential handle for cross-coupling reactions and influences the regioselectivity of cyclization. This guide provides researchers, medicinal chemists, and drug development professionals with detailed application notes and robust protocols for leveraging this versatile reagent in the construction of high-value quinoline and indole scaffolds, which are core structures in numerous pharmaceuticals and functional materials.[1][2]

Our focus extends beyond simple procedural outlines. We delve into the mechanistic underpinnings of these transformations, offering insights into the causality behind experimental choices. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative literature to ensure reliability and reproducibility in the laboratory.

Part 1: Synthesis of Substituted Quinolines via Electrophilic Cyclization

The quinoline framework is a privileged scaffold in medicinal chemistry, appearing in drugs such as chloroquine and other antimalarial agents.[2] A powerful method for their synthesis involves the electrophilic cyclization of N-(2-alkynyl)anilines. This approach offers a modular route to highly substituted quinolines under mild conditions.

Scientific Rationale & Mechanistic Overview

The overall strategy involves two key stages: first, the N-alkynylation of this compound, followed by an electrophile-promoted 6-endo-dig cyclization. The electron-rich nature of the aniline derivative facilitates the final intramolecular attack.

  • N-Alkynylation: The aniline is first coupled with a propargyl bromide or a similar electrophile to form the N-(2-alkynyl)aniline intermediate.

  • Electrophilic Activation & Cyclization: An electrophile (e.g., I₂, ICl, PhSeBr) activates the alkyne, making it susceptible to nucleophilic attack by the aniline's aromatic ring.[1] This intramolecular reaction forms a six-membered ring.

  • Aromatization: The resulting dihydroquinoline intermediate eliminates a proton and the electrophile's counter-ion to yield the stable, aromatic quinoline product. The methoxy groups strongly direct the cyclization to the C6 position of the aniline ring.

Below is a workflow diagram illustrating this synthetic sequence.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Electrophilic Cyclization A 2-Chloro-3,5- dimethoxyaniline C N-(2-alkynyl)aniline Intermediate A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B Propargyl Electrophile (e.g., R-C≡C-CH₂Br) B->C D Electrophile (e.g., I₂, ICl, PhSeBr) E 6-endo-dig Cyclization C->E Solvent (e.g., MeCN) D->E F Substituted Quinoline Product E->F Aromatization G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Oxidative Cyclization A 2-Chloro-3,5- dimethoxyaniline C N-(2-vinyl)aniline Intermediate A->C Pd₂(dba)₃, Ligand NaOt-Bu, Dioxane B 2-Bromostyrene B->C D Pd(OAc)₂ Cu(OAc)₂ E Intramolecular C-N Bond Formation C->E AcOH, DMF 110 °C D->E F Substituted Indole Product E->F Reductive Elimination

Sources

Topic: Scale-up Synthesis of "2-Chloro-3,5-dimethoxyaniline" and its Derivatives: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3,5-dimethoxyaniline is a valuable substituted aniline that serves as a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The presence of chloro and methoxy groups on the aniline scaffold offers unique electronic and steric properties that are frequently exploited in drug design to modulate potency, selectivity, and pharmacokinetic profiles.[1][2] This guide provides a detailed, field-proven protocol for the safe and efficient scale-up synthesis of this compound via electrophilic chlorination of 3,5-dimethoxyaniline. We address critical scale-up considerations, including reaction control, safety, and purification. Furthermore, we present a representative protocol for the synthesis of downstream derivatives, highlighting the utility of this intermediate in drug discovery workflows.

Introduction: The Strategic Value of Substituted Anilines

Substituted anilines are foundational precursors in modern organic synthesis.[3] The this compound motif is particularly significant, combining a nucleophilic amino group for further derivatization with a strategically halogenated and electron-rich aromatic ring. This substitution pattern is instrumental for constructing molecules that target a variety of biological pathways. The development of robust and scalable synthetic routes is therefore a critical priority for transitioning promising lead compounds from discovery to development phases.

The most direct and atom-economical approach to this compound is the regioselective chlorination of the commercially available starting material, 3,5-dimethoxyaniline. The strong ortho-, para-directing effects of the amino and methoxy groups highly activate the 2, 4, and 6 positions for electrophilic aromatic substitution. The synthesis described herein leverages N-Chlorosuccinimide (NCS) as the chlorinating agent, which provides reliable regioselectivity for the 2-position, likely influenced by kinetic control and the steric environment.

This document serves as a comprehensive guide for researchers scaling this synthesis from the benchtop to the kilogram scale, with an emphasis on process safety, control, and validation.

Synthetic Workflow and Strategy

The overall process involves a two-stage approach: the primary synthesis of the target intermediate followed by its derivatization.

G cluster_0 Part 1: Scale-Up Synthesis cluster_1 Part 2: Derivative Synthesis SM 3,5-Dimethoxyaniline Reaction Electrophilic Chlorination SM->Reaction Reagent N-Chlorosuccinimide (NCS) Acetonitrile (Solvent) Reagent->Reaction Workup Aqueous Work-up & Solvent Extraction Reaction->Workup Quench Purification Recrystallization Workup->Purification Crude Product Product This compound Purification->Product >99% Purity Deriv_Rxn Schiff Base Formation Product->Deriv_Rxn Aldehyde Substituted Aldehyde Aldehyde->Deriv_Rxn Derivative Aniline Derivative (Imine) Deriv_Rxn->Derivative Start Start->SM

Caption: Overall workflow for the synthesis and derivatization of this compound.

Part 1: Scale-Up Protocol for this compound

This protocol details the synthesis of this compound on a 100-gram scale. The principles described are directly applicable to kilogram-scale production with appropriate engineering controls.

Materials and Equipment
Reagent / Material Grade Supplier Example Notes
3,5-Dimethoxyaniline>98%Sigma-AldrichStarting Material
N-Chlorosuccinimide (NCS)>98%AK Scientific, Inc.[4]Chlorinating Agent
Acetonitrile (MeCN)AnhydrousFisher ScientificReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction Solvent
Saturated NaCl (Brine)N/ALab PreparedFor Aqueous Wash
Sodium ThiosulfateACS GradeVWRQuenching Agent
Anhydrous MgSO₄N/ALab PreparedDrying Agent
HeptaneACS GradeVWRRecrystallization Solvent
Equipment
5 L Jacketed Glass ReactorWith overhead stirrer, thermocouple, condenser, and N₂ inlet
5 L Addition FunnelFor controlled reagent addition
Chiller/Heater CirculatorFor precise temperature control
Rotary EvaporatorFor solvent removal
Large Buchner Funnel & FlaskFor filtration
Critical Safety and Handling (E-E-A-T)

Trustworthiness through Safety: A robust protocol is a safe protocol. The following hazards must be managed with stringent engineering and administrative controls.

  • N-Chlorosuccinimide (NCS): NCS is a strong oxidizing agent that is harmful if swallowed and causes severe skin burns and eye damage.[4][5][6] It may also cause respiratory irritation.[4] Inhalation of dust must be avoided.[7]

    • Handling: Always handle NCS in a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is insufficient for prolonged contact; use butyl rubber or neoprene), and chemical safety goggles with a face shield.[4]

    • Spills: Immediately clean all spills. For major spills, evacuate the area and alert emergency responders.[8]

    • Thermal Hazards: NCS can decompose upon heating, releasing toxic fumes including nitrogen oxides and hydrogen chloride.[6] The reaction must be maintained under strict temperature control.

  • 3,5-Dimethoxyaniline: Harmful if swallowed and may cause skin, eye, and respiratory irritation. Handle with standard laboratory PPE in a well-ventilated area.

  • Solvents: Acetonitrile and Ethyl Acetate are flammable liquids. Ensure all electrical equipment is properly grounded and avoid ignition sources.

Step-by-Step Synthesis Protocol

1. Reactor Setup and Inerting:

  • Assemble the 5 L jacketed reactor system. Ensure all joints are properly sealed.

  • Purge the reactor with dry nitrogen for 15-20 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

2. Charging the Starting Material:

  • To the reactor, add 3,5-Dimethoxyaniline (1.00 eq, 153.2 g, 1.0 mol).

  • Add anhydrous Acetonitrile (2.0 L).

  • Begin stirring at 200-250 RPM to ensure complete dissolution. The solution should be clear and pale yellow.

3. Reaction Cooldown:

  • Set the circulator to cool the reactor jacket to 0 °C.

  • Monitor the internal temperature of the reaction mixture. Proceed to the next step once the internal temperature is stable between 0-5 °C.

4. Controlled Addition of NCS:

  • In a separate flask, dissolve N-Chlorosuccinimide (NCS) (1.05 eq, 140.2 g, 1.05 mol) in anhydrous Acetonitrile (1.0 L). Gentle warming may be required for full dissolution; ensure it cools back to room temperature before use.

  • Transfer the NCS solution to the addition funnel.

  • Add the NCS solution dropwise to the stirred aniline solution over a period of 2-3 hours.

  • Causality: Slow addition is critical to maintain the internal temperature below 10 °C. The chlorination of an activated aniline is highly exothermic. A rapid temperature increase can lead to the formation of undesired di-chlorinated byproducts and potential runaway reaction conditions.

5. Reaction Monitoring:

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

    • TLC System: 7:3 Heptane/Ethyl Acetate.
    • Rf (3,5-dimethoxyaniline): ~0.3
    • Rf (Product): ~0.5
  • The reaction is complete when the starting material spot is no longer visible by TLC.

6. Reaction Quench:

  • Once the reaction is complete, slowly add a freshly prepared solution of 10% aqueous Sodium Thiosulfate (500 mL) to the reactor while maintaining stirring and cooling. This will quench any unreacted NCS.

  • Stir for 30 minutes at 0-10 °C.

7. Work-up and Isolation:

  • Transfer the reaction mixture to a large separatory funnel (or perform the extraction in the reactor if equipped).

  • Add Ethyl Acetate (2.0 L) and Deionized Water (1.0 L). Shake vigorously and allow the layers to separate.

  • Separate the organic layer. Extract the aqueous layer again with Ethyl Acetate (500 mL).

  • Combine the organic layers and wash with Brine (2 x 500 mL).

  • Dry the combined organic layer over anhydrous Magnesium Sulfate , filter, and concentrate the solvent using a rotary evaporator to yield a light brown solid.

8. Purification by Recrystallization:

  • Transfer the crude solid to a clean flask.

  • Add a minimal amount of hot Heptane (with ~5-10% Ethyl Acetate to aid solubility) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the off-white to pale-yellow crystals by vacuum filtration, washing the filter cake with a small amount of cold heptane.

  • Dry the product under vacuum at 40 °C to a constant weight.

Expected Results
Parameter Value
Yield 160-175 g (85-93%)
Purity (by HPLC) >99%
Appearance Off-white to pale-yellow crystalline solid
Melting Point 115-117 °C

Part 2: Application Protocol - Synthesis of a Schiff Base Derivative

This protocol demonstrates the utility of this compound as a scaffold by forming an imine (Schiff base) with a representative aldehyde. This reaction is often a key step in the synthesis of more complex bioactive molecules.[9]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-3,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-3,5-dimethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and enhance the efficiency of their synthetic routes. The unique electronic and steric properties of this substrate can present challenges, and this document provides in-depth, experience-driven advice to overcome them.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. The solutions provided are based on established principles of organometallic chemistry and have been validated in practice.

Q1: My reaction is showing low to no conversion of the starting material. What are the likely causes and how can I fix it?

Low conversion is a common issue when working with electron-rich and sterically hindered aryl chlorides like this compound. The primary bottleneck is often the oxidative addition step of the catalytic cycle.[1][2][3]

Possible Causes & Solutions:

  • Insufficiently Active Catalyst: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this substrate.[1]

    • Solution: Employ a more active catalyst system. This typically involves using a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with an electron-rich and bulky phosphine ligand.[4][5] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or sterically demanding alkylphosphine ligands (e.g., P(t-Bu)₃) are excellent choices for activating aryl chlorides.[3][6]

  • Catalyst Inhibition: The aniline moiety of your substrate is basic and can coordinate to the palladium center, inhibiting its catalytic activity.[1][7]

    • Solution: While amine protection is an option, modern catalyst systems are often robust enough to tolerate free amines.[7][8] Increasing the ligand-to-palladium ratio can sometimes mitigate this inhibition by favoring the formation of the active catalytic species.

  • Incorrect Base Selection: The choice of base is critical for the transmetalation step and for activating the boronic acid.[5][9]

    • Solution: For challenging couplings, stronger bases are often required. Consider switching from weaker bases like Na₂CO₃ or K₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or tBuOK.[4][10] The solubility of the base in the reaction medium is also a key factor.[11]

  • Suboptimal Solvent: The solvent plays a crucial role in catalyst solubility, stability, and reactivity.[12][13]

    • Solution: Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are commonly used.[11][14] The addition of water can significantly accelerate the reaction rate.[12] For substrates with poor solubility, DMF can be an alternative, but be mindful of potential side reactions at higher temperatures.[15][16]

Q2: I'm observing significant formation of byproducts. How can I identify and minimize them?

Byproduct formation can drastically reduce your yield and complicate purification. The most common side reactions in Suzuki couplings are homocoupling, dehalogenation, and protodeboronation.[1][17]

Troubleshooting Common Byproducts:

ByproductIdentification (MS or NMR)CauseMinimization Strategy
Homocoupling Dimer of the boronic acid (biaryl)Presence of Pd(II) species, often from incomplete reduction of a Pd(II) precatalyst or oxidation of Pd(0) by oxygen.[1][14][17]Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen). Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure conditions for complete reduction of a Pd(II) precatalyst.[1]
Dehalogenation Formation of 3,5-dimethoxyanilineThe palladium catalyst reacts with hydride sources (e.g., solvent, amine bases), leading to reductive elimination.[1][14]Ensure a rigorously inert atmosphere. Select a solvent less prone to acting as a hydride source.[1]
Protodeboronation Formation of the arene corresponding to the boronic acidThe boronic acid is replaced by a proton from the solvent or trace water.[1][3]Use anhydrous solvents and reagents if possible. Alternatively, using boronic esters (e.g., pinacol esters) can increase stability against protodeboronation.[14]
Q3: The reaction works, but the yield is inconsistent between batches. What could be causing this variability?

Reproducibility issues often stem from subtle variations in reaction setup and reagent quality.

Key Factors for Consistency:

  • Inert Atmosphere: Inconsistent or incomplete degassing can lead to variable levels of catalyst oxidation and byproduct formation.[3]

    • Best Practice: Use a robust degassing method like the freeze-pump-thaw technique for your solvent, and ensure your reaction vessel is thoroughly purged with an inert gas.

  • Reagent Quality: The purity of your boronic acid, base, and palladium catalyst is paramount.

    • Best Practice: Boronic acids can dehydrate to form boroxines, which can affect stoichiometry.[14] It's advisable to use fresh, high-purity reagents. The quality of palladium precursors like Pd₂(dba)₃ can also degrade over time, leading to the formation of inactive palladium black.[14]

  • Water Content: While a small amount of water is often beneficial, the exact amount can influence the reaction rate and selectivity.[11][12]

    • Best Practice: If using a co-solvent system (e.g., dioxane/water), maintain a consistent ratio. If aiming for anhydrous conditions, ensure solvents are properly dried.

Frequently Asked Questions (FAQs)

What is the best starting point for optimizing the reaction conditions for this compound?

A good starting point would be to use a modern catalyst system known for its high activity with aryl chlorides.

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Precursor Pd₂(dba)₃ (1-2 mol%)A reliable Pd(0) source.[4]
Ligand SPhos or XPhos (2-4 mol%)Electron-rich and bulky, promoting oxidative addition.[18]
Base K₃PO₄ (2.0 equivalents)A strong, non-nucleophilic base effective in many challenging couplings.[1]
Solvent Anhydrous 1,4-DioxaneA common and effective solvent for Suzuki reactions.[1][14]
Temperature 80-100 °CA typical temperature range for Suzuki couplings with aryl chlorides.[1]
Should I be concerned about the free aniline group?

While the aniline can coordinate to the palladium catalyst, many modern ligand systems are designed to be "ligand-supported," meaning the desired ligand outcompetes the substrate for coordination to the metal center.[7] For this reason, protection of the aniline is often not necessary with the right catalyst system.

How do I properly set up and monitor the reaction?

A meticulous setup is crucial for success.

Generalized Experimental Protocol:

  • Preparation: To an oven-dried reaction vessel, add this compound, the arylboronic acid (1.2-1.5 equivalents), the base (2.0 equivalents), the palladium precursor, and the ligand under an inert atmosphere.[19]

  • Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) at least three times.[1]

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.[19]

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Visualizing the Process

To better understand the reaction dynamics and troubleshooting logic, the following diagrams are provided.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)L₂(X) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)₂ + Base pd_complex2 Ar-Pd(II)L₂(Ar') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue low_conversion Low/No Conversion start->low_conversion byproducts Byproduct Formation start->byproducts inconsistency Inconsistent Yields start->inconsistency check_catalyst Optimize Catalyst System (e.g., Pd₂(dba)₃ + Buchwald Ligand) low_conversion->check_catalyst check_base Screen Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) low_conversion->check_base check_solvent Vary Solvent/Co-solvent low_conversion->check_solvent check_atmosphere Ensure Rigorous Inert Atmosphere byproducts->check_atmosphere Homocoupling/Dehalogenation check_reagents Verify Reagent Purity & Stoichiometry byproducts->check_reagents Protodeboronation inconsistency->check_atmosphere inconsistency->check_reagents

Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF. [Link]

  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]

  • ResearchGate. Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]

  • MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • SciELO. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction in Glycerol Using KOH as Base and Glycerol-Triethanolamine Deep Eutectic Solvent under Inorganic Base-Free Conditions. [Link]

  • Semantic Scholar. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. [Link]

Sources

Navigating the Nuances of Buchwald-Hartwig Aminations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Buchwald-Hartwig amination reactions. As a Senior Application Scientist, I've seen firsthand how this powerful C-N bond-forming reaction can accelerate discovery, but also how subtle variations in substrates and conditions can lead to unexpected challenges. This guide is designed to provide you with not just troubleshooting steps, but a deeper understanding of the "why" behind them, empowering you to optimize your reactions with confidence.

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance that surpasses many classical methods.[1][2] However, the success of this palladium-catalyzed cross-coupling reaction is highly dependent on the interplay between the palladium precursor, ligand, base, and solvent, especially when dealing with electronically or sterically challenging substituted anilines.[3]

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we encounter:

Q1: My reaction with an electron-poor aniline is sluggish or failing. What's the likely cause?

Electron-deficient anilines are less nucleophilic, which can slow down the crucial transmetalation step in the catalytic cycle. To overcome this, you may need to employ more electron-rich and sterically hindered ligands, such as the biarylphosphine ligands developed by the Buchwald group, to promote the formation of the active monoligated palladium species.[4][5] Additionally, a stronger base might be required to facilitate the deprotonation of the aniline.

Q2: I'm observing significant hydrodehalogenation of my aryl halide. How can I minimize this side reaction?

Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction.[1] It often arises from β-hydride elimination from the palladium-amido intermediate.[1][6] This can be more prevalent with certain ligands and bases. Switching to a bulkier ligand can sterically disfavor this pathway. Also, carefully controlling the reaction temperature and using the minimum necessary amount of a strong base like sodium tert-butoxide can help.

Q3: Can I use aryl chlorides for my reaction? They are much cheaper than bromides or iodides.

Yes, significant progress has been made in developing catalyst systems that are effective for the coupling of aryl chlorides.[3][7][8] Due to the strength of the C-Cl bond, these reactions often require more active catalysts, typically involving bulky, electron-rich phosphine ligands.[4][7] N-heterocyclic carbene (NHC) ligands have also shown great promise for these challenging substrates.[4][8]

Q4: My reaction is not reproducible. What are the key parameters to control?

The Buchwald-Hartwig amination can be sensitive to reaction conditions.[9][10] Key factors for reproducibility include the purity of reagents and solvent (especially ensuring anhydrous conditions), the quality and handling of the palladium catalyst and ligand, and the efficiency of degassing to remove oxygen. The choice and form of the base (e.g., finely ground) can also significantly impact the reaction rate.

In-Depth Troubleshooting Guide

When initial adjustments don't solve the problem, a more systematic approach is needed. This guide is structured by the type of substituted aniline you are working with, as their electronic and steric properties are often at the root of the issue.

The Buchwald-Hartwig Catalytic Cycle: A Quick Primer

Understanding the key steps of the catalytic cycle is fundamental to effective troubleshooting. The generally accepted mechanism involves:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.[1][11][12][13]

  • Amine Coordination & Deprotonation: The aniline coordinates to the palladium center, and a base removes the amine proton to form a palladium-amido complex.[1][6][7]

  • Reductive Elimination: The desired C-N bond is formed, yielding the arylamine product and regenerating the Pd(0) catalyst.[1][11][12][13]

A common side reaction is β-hydride elimination , which can compete with reductive elimination and lead to hydrodehalogenation of the starting aryl halide.[1]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative_Addition->L-Pd(II)(Ar)(X) Amine_Coordination Amine Coordination & Deprotonation L-Pd(II)(Ar)(X)->Amine_Coordination L-Pd(II)(Ar)(NR2) L-Pd(II)(Ar)(NR2) Amine_Coordination->L-Pd(II)(Ar)(NR2) R2NH R2NH R2NH->Amine_Coordination Base Base Base->Amine_Coordination Reductive_Elimination Reductive Elimination L-Pd(II)(Ar)(NR2)->Reductive_Elimination Side_Reaction β-Hydride Elimination L-Pd(II)(Ar)(NR2)->Side_Reaction Reductive_Elimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2 Product Ar-H + Imine Ar-H + Imine Side_Reaction->Ar-H + Imine

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Case Study 1: Coupling with Electron-Deficient Anilines

Anilines bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -CO₂R) are challenging substrates due to their decreased nucleophilicity.[14] This can lead to slow or incomplete reactions.

Troubleshooting Workflow: Electron-Deficient Anilines

Troubleshooting_Electron_Deficient_Anilines start Low Conversion with Electron-Deficient Aniline ligand 1. Evaluate Ligand: Is it electron-rich and bulky? (e.g., XPhos, RuPhos) start->ligand base 2. Assess Base Strength: Is a stronger base needed? (e.g., LHMDS, NaOtBu) ligand->base temp 3. Increase Temperature: Reaction may require more thermal energy. base->temp precatalyst 4. Consider a Pre-catalyst: Ensures efficient generation of the active Pd(0) species. temp->precatalyst success Reaction Optimized precatalyst->success

Caption: Decision tree for troubleshooting reactions with electron-deficient anilines.

Detailed Protocol for a Challenging Electron-Deficient Aniline Coupling:

This protocol provides a robust starting point for the coupling of an electron-deficient aniline with an aryl chloride.

ComponentAmountMoles (mmol)Molar Equiv.
Aryl ChlorideVaries1.01.0
Electron-Deficient AnilineVaries1.21.2
Pd₂(dba)₃13.7 mg0.0150.015
XPhos14.3 mg0.030.03
Sodium tert-butoxide (NaOtBu)192 mg2.02.0
Anhydrous Toluene5 mL--

Step-by-Step Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add the aryl chloride and the electron-deficient aniline to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

Case Study 2: Reactions with Sterically Hindered Anilines

Steric hindrance on the aniline, particularly at the ortho positions, can impede its approach to the palladium center, slowing down the reaction.[4]

Key Considerations for Sterically Hindered Anilines:

  • Ligand Choice is Critical: Bulky, electron-rich monophosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates.[4] Ligands like BrettPhos have been specifically designed for hindered primary amines.[11][15]

  • Reaction Temperature: Higher temperatures are often required to overcome the steric barrier.

  • Base Selection: A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) can be effective.[11]

Recommended Ligands for Different Aniline Types:

Aniline TypeRecommended LigandsRationale
Electron-Deficient XPhos, SPhos, RuPhosHighly electron-rich and bulky to accelerate oxidative addition and reductive elimination.
Electron-Rich Josiphos-type ligands, BrettPhosCan be coupled under milder conditions; these ligands offer high activity.[5]
Sterically Hindered BrettPhos, tBuBrettPhosDesigned to accommodate bulky substrates and promote coupling.[11]
Case Study 3: Functional Group Incompatibility

The presence of certain functional groups on the aniline or aryl halide can lead to side reactions or catalyst deactivation.[16][17][18]

Common Incompatibilities and Solutions:

  • Protic Functional Groups (-OH, -NH₂, -COOH): These groups can react with strong bases. Using a weaker base like K₃PO₄ or Cs₂CO₃ is often necessary.[7] Alternatively, protection of the functional group may be required. The use of LHMDS as a base can also allow for the use of substrates with protic functional groups.[11][19]

  • Base-Sensitive Groups (e.g., Esters): Strong bases like NaOtBu can cause hydrolysis of esters.[11] Weaker inorganic bases are a better choice in these cases.

  • Coordinating Groups (e.g., Pyridines, Thioethers): These can coordinate to the palladium center and inhibit catalysis. Using ligands that bind more strongly to palladium, such as bulky biarylphosphines or chelating ligands like Xantphos, can help mitigate this issue.[5]

Concluding Remarks

The Buchwald-Hartwig amination is a versatile and powerful tool in modern organic synthesis. Successful application, especially with challenging substituted anilines, requires a nuanced understanding of the reaction mechanism and the roles of each component. By systematically evaluating the ligand, base, and reaction conditions based on the specific characteristics of your substrates, you can effectively troubleshoot and optimize your reactions. This guide serves as a starting point, and further exploration of the primary literature is always encouraged for novel or particularly challenging transformations.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald-Hartwig Amination. | Semantic Scholar. [Link]

  • A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]

  • Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines - ResearchGate. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig reaction - chemeurope.com. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF - ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years | Request PDF - ResearchGate. [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines - Books.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. [Link]

Sources

Technical Support Center: Troubleshooting Side-Products in Reactions of 2-Chloro-3,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-Chloro-3,5-dimethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during the chemical modification of this versatile building block. By understanding the causality behind these side reactions, you can optimize your protocols, improve yields, and ensure the purity of your target compounds.

Section 1: Troubleshooting Diazotization Reactions

Diazotization of this compound to form the corresponding diazonium salt is a foundational step for a wide range of transformations, including Sandmeyer, Schiemann, and azo-coupling reactions. However, the diazonium intermediate is highly reactive and prone to decomposition and side reactions if not handled with precise control.

Frequently Asked Questions (FAQs) - Diazotization

Q1: My reaction mixture turned dark brown or black, and I observed vigorous gas evolution. What is the likely cause?

A1: This is a classic sign of diazonium salt decomposition. Aryl diazonium salts are thermally unstable and can readily decompose, especially at temperatures above 5 °C.[1][2] The driving force is the release of the exceptionally stable dinitrogen (N₂) molecule, which you observe as gas evolution. This decomposition generates a highly reactive aryl cation that is quenched by water in the medium to form the corresponding phenol, 2-chloro-3,5-dimethoxyphenol.

  • Causality: The C-N bond is labile, and elevated temperatures provide the activation energy needed to break it.[3][4]

  • Preventative Measures:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C at all times using an ice-salt bath.[2][5]

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the aniline to prevent localized temperature spikes from the exothermic reaction.[2]

    • Immediate Use: Use the diazonium salt solution immediately in the subsequent reaction step. These salts are generally not isolated or stored.[2][6]

Q2: My product is contaminated with a brightly colored impurity. LC-MS analysis suggests a dimer of my starting material. What is this side-product?

A2: You are likely observing the formation of an azo-coupled side-product. This occurs when the newly formed, electrophilic diazonium salt attacks an unreacted, nucleophilic molecule of this compound. This is a common side reaction if the diazotization is incomplete or if the acidity of the medium is insufficient.[5]

  • Causality: The aniline nitrogen is a potent nucleophile. To prevent it from reacting with the diazonium salt, it must be fully protonated to its non-nucleophilic ammonium salt form (-NH₃⁺).

  • Preventative Measures:

    • Sufficient Acidity: Use a sufficient excess of strong mineral acid (e.g., HCl, H₂SO₄) to ensure the complete protonation of the starting aniline.[7]

    • Test for Complete Diazotization: Before proceeding, ensure all the primary amine has been consumed. A simple spot test on starch-iodide paper can check for the presence of excess nitrous acid, which indicates the reaction is complete. A positive test turns the paper blue-black.[6]

Q3: The yield of my subsequent Sandmeyer reaction is low, and I isolate 2-chloro-3,5-dimethoxyphenol as the major product. What went wrong?

A3: This points to premature decomposition of the diazonium salt before or during the addition of your copper(I) catalyst. The aryl cation intermediate, once formed, is more likely to be trapped by the abundant water in the reaction medium than by the halide from the copper salt.

  • Causality: The rate of diazonium salt decomposition may be faster than the rate of the desired substitution reaction. This can be exacerbated by local heating upon addition of the copper salt.

  • Preventative Measures:

    • Pre-cool Reagents: Ensure the solution of the copper(I) halide is also cooled to 0-5 °C before the diazonium salt solution is added to it.

    • Controlled Addition: Add the cold diazonium salt solution slowly to the cold copper salt solution with vigorous stirring to maintain a low temperature and ensure rapid mixing.

Summary of Diazotization Side-Products
Side-ProductMolecular Weight ( g/mol )Formation MechanismPreventative Action
2-Chloro-3,5-dimethoxyphenol188.60Thermal decomposition of the diazonium salt in aqueous media.[6][8]Maintain temperature strictly at 0-5 °C. Use diazonium salt immediately.[2][5]
Azo-coupled Dimer387.23Reaction of diazonium salt with unreacted aniline.[5]Ensure sufficient acid is used to fully protonate the starting aniline.[7]
Tarry PolymersVariableUncontrolled decomposition and radical side-reactions.Ensure efficient stirring and strict temperature control. Use pure starting materials.[5]
Visualization of Diazotization Pathways

DiazotizationPathways cluster_start Starting Material cluster_reaction Reaction Conditions cluster_products Potential Products Aniline This compound Reagents NaNO₂, HCl 0-5 °C Aniline->Reagents Diazonium Aryl Diazonium Salt (Desired Intermediate) Reagents->Diazonium Correct Pathway Phenol Phenol Side-Product Reagents->Phenol Side Reaction (High Temp) AzoDimer Azo-Coupled Dimer Reagents->AzoDimer Side Reaction (Low Acid) Diazonium->Phenol Decomposition AcylationTroubleshooting Start Observe Undesired Result Diacylation Problem: N,N-Diacylation Observed Cause: Strong base, excess acylating agent Solution: Use weaker base (pyridine), control stoichiometry, reverse addition Start->Diacylation Double Mass Added NoReaction NoReaction Start->NoReaction Starting Material Recovered

Caption: Troubleshooting logic for common acylation issues.

References
  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reacti. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]

  • Aryl Ethers from Arenediazonium Tetrafluoroborate Salts: from Neat Reactions to Solvent-mediated Effects. (n.d.). UNI ScholarWorks. Retrieved January 4, 2026, from [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). pubs.acs.org. Retrieved January 4, 2026, from [Link]

  • Typical aryl diazonium salt decomposition pathways (modified from reference). (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Process for the preparation of aryl diazonium salts and reaction with nucleophiles. (n.d.). Google Patents.
  • photochemical and thermal dediazoniations of aryl diazonium salts in non-aqueous solvents. (n.d.). CORE. Retrieved January 4, 2026, from [Link]

  • Diazotization Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 4, 2026, from [Link]

  • Diazotization reaction: Mechanism and Uses. (2023, May 25). Online Chemistry notes. Retrieved January 4, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]

  • Alkylation of Amines. II. N,N-Dialkylation of Nuclear Substituted Anilines. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]

  • Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. (n.d.). researchgate.net. Retrieved January 4, 2026, from [Link]

  • Diazotization Reaction Mechanism - Detailed Information with FAQs. (n.d.). Careers360. Retrieved January 4, 2026, from [Link]

  • (PDF) Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: Purification of "2-Chloro-3,5-dimethoxyaniline" Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purification of 2-Chloro-3,5-dimethoxyaniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. The insights provided herein are based on established chromatographic principles and extensive field experience.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control when purifying this compound derivatives?

A1: The most critical parameter is the mobile phase pH.[1][2] this compound and its derivatives are aromatic amines, which are basic compounds. The ionization state of the amine group is highly dependent on the pH of the mobile phase. Controlling the pH is essential for achieving reproducible retention times, good peak shapes, and optimal selectivity between the target compound and its impurities.[3][4]

Q2: What type of HPLC column is best suited for purifying these compounds?

A2: A reversed-phase C18 column is the most common and generally effective choice for separating nonpolar to moderately polar compounds like this compound derivatives.[5] For derivatives with aromatic moieties, a Phenyl stationary phase can offer alternative selectivity due to π-π interactions.[5][6] It is also crucial to select a column with high-purity silica and effective end-capping to minimize undesirable interactions with residual silanol groups, which can cause peak tailing with basic compounds.[5][7]

Q3: My target compound is eluting with a significant peak tail. What is the likely cause and how can I fix it?

A3: Peak tailing for basic compounds like aromatic amines is a classic sign of secondary interactions with acidic silanol groups on the silica surface of the HPLC column.[8] To mitigate this, you should operate at a lower mobile phase pH (e.g., pH 2-4) to suppress the ionization of the silanol groups.[4][9] Additionally, ensure your column is well end-capped. If pH adjustment is insufficient, adding a competitive amine like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) can help mask the silanol groups.[8]

Q4: How do I choose the optimal mobile phase composition?

A4: The choice of mobile phase involves a balance between the aqueous buffer and an organic modifier (typically acetonitrile or methanol). For initial method development, a gradient elution from a low to high percentage of the organic modifier is recommended to determine the approximate elution conditions. Once the retention window is established, you can switch to an isocratic method for simpler purifications or optimize the gradient for more complex mixtures.[10][11] The aqueous portion should contain a buffer to control the pH.[4] For MS compatibility, volatile buffers like formic acid or ammonium formate are preferred.[12][13][14]

Q5: Can I use the same method for different derivatives of this compound?

A5: While a general method can serve as a starting point, it will likely require optimization for each specific derivative. The polarity and pKa of the derivative can change significantly with different substitutions, which will affect its retention behavior.[2] A systematic approach to method development, potentially using Design of Experiments (DoE), is recommended to find the optimal conditions for each new compound.[15]

Troubleshooting Guide

This section addresses specific problems you may encounter during your HPLC purification.

Problem 1: Poor Resolution Between the Main Peak and an Impurity

Symptoms:

  • Overlapping peaks.

  • Inability to obtain a pure fraction of the target compound.

Systematic Troubleshooting:

G cluster_0 Troubleshooting Poor Resolution cluster_1 Selectivity (α) Adjustments cluster_2 Efficiency (N) Improvements cluster_3 Retention Factor (k') Optimization Start Poor Resolution Observed Step1 Optimize Selectivity (α) Start->Step1 Step2 Increase Efficiency (N) Step1->Step2 If insufficient Opt1A Change Mobile Phase pH (Alters ionization of analyte/impurities) Step1->Opt1A Opt1B Change Organic Modifier (e.g., Acetonitrile vs. Methanol) Step1->Opt1B Opt1C Change Stationary Phase (e.g., C18 to Phenyl) Step1->Opt1C Step3 Adjust Retention Factor (k') Step2->Step3 If still insufficient Opt2A Use a Longer Column Step2->Opt2A Opt2B Use Smaller Particle Size Column (e.g., 5 µm to 3 µm) Step2->Opt2B Opt2C Decrease Flow Rate Step2->Opt2C End Resolution Improved Step3->End If successful Opt3A Decrease Organic Solvent % (Increases retention) Step3->Opt3A Opt3B Use a Shallower Gradient Step3->Opt3B

Caption: A systematic workflow for troubleshooting poor resolution in HPLC.

Causality Explained:

  • Selectivity (α): This is the most powerful factor for improving resolution. Changing the mobile phase pH or the organic solvent type can alter the chemical interactions between the analytes and the stationary phase, thus changing their relative elution order.[3][10] Switching to a different column chemistry, like a phenyl column, introduces different retention mechanisms (π-π interactions) that can be highly effective for aromatic compounds.[5][6]

  • Efficiency (N): A more efficient column produces narrower peaks, which are easier to resolve. This can be achieved by using a longer column or one packed with smaller particles.[10][16] Reducing the flow rate can also improve efficiency by allowing more time for mass transfer.[11][16]

  • Retention Factor (k'): Increasing the retention time of the peaks (by decreasing the organic solvent strength) can sometimes provide more opportunity for separation, although this will also increase the run time.[11]

Problem 2: High Backpressure

Symptoms:

  • System pressure exceeds the normal operating range.

  • Potential for system shutdown.

Systematic Troubleshooting:

G cluster_0 Troubleshooting High Backpressure cluster_1 Isolation Step cluster_2 System Checks (Pre-Column) cluster_3 Column Checks Start High Backpressure Detected Step1 Isolate the Source Start->Step1 Step2 Systematic Checks Step1->Step2 If pressure drops without column Step3 Column-Specific Issues Step1->Step3 If pressure remains high with column Check1A Disconnect column from system. Run pump at normal flow rate. Step1->Check1A End Pressure Normalized Step2->End Issue Resolved Check2A Check for blocked tubing or fittings. Step2->Check2A Check2B Inspect/replace in-line filters. Step2->Check2B Check2C Check for blockage in injector sample loop or needle seat. Step2->Check2C Step3->End Issue Resolved Check3A Blocked inlet frit. (Particulate matter from sample/mobile phase) Step3->Check3A Check3B Column contamination/precipitation. Step3->Check3B Check3C Consider replacing the guard column. Step3->Check3C

Caption: A step-by-step guide to diagnosing high backpressure issues.

Causality Explained: High backpressure is almost always caused by a blockage in the flow path.[17] The key to solving it is to systematically isolate the location of the blockage.

  • Isolate the Column: By removing the column, you can determine if the blockage is in the HPLC system (pump, injector, tubing) or the column itself.

  • System Blockages: If the pressure is normal without the column, the blockage is in the column or guard column. If the pressure is still high, the blockage is upstream.

  • Column Blockages: The most common cause of column blockage is the accumulation of particulate matter on the inlet frit.[8][17] This can come from unfiltered samples or mobile phases, or from sample precipitation upon contact with the mobile phase.

Experimental Protocols

Protocol 1: General Purpose Purification Method for this compound Derivatives

This protocol provides a robust starting point for method development.

Step-by-Step Methodology:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or optimal wavelength for the specific derivative).

  • Gradient:

    • Start with a linear gradient of 5% to 95% Mobile Phase B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B over 1 minute and equilibrate for 5-10 column volumes before the next injection.

  • Sample Preparation: Dissolve the crude sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water/acetonitrile or DMSO). Filter the sample through a 0.45 µm syringe filter before injection.[8]

Rationale:

  • Formic Acid: Acts as a pH modifier to keep the mobile phase acidic (around pH 2.7), which helps to protonate the aniline derivatives for good peak shape and suppresses the ionization of residual silanols.[8][9] It is also volatile, making it compatible with mass spectrometry for fraction analysis.[12]

  • Gradient Elution: Allows for the efficient elution of compounds with a range of polarities and helps to determine the optimal isocratic conditions if a simpler method is desired.

  • Sample Filtration: This is a critical step to prevent particulates from blocking the column inlet frit, which is a common cause of high backpressure.[8]

Protocol 2: Troubleshooting Peak Tailing

This protocol should be followed if you observe significant peak asymmetry (Tailing Factor > 1.5).

Step-by-Step Methodology:

  • Confirm the Issue: Inject a standard of your purified compound. If it still tails, the issue is with the method, not an impurity.

  • pH Adjustment:

    • Prepare mobile phase A with a lower pH using a stronger acid if necessary, ensuring it is within the column's stable pH range (typically pH 2-8 for silica-based columns).[1][4]

    • Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[2][3]

  • Buffer Concentration: If using a buffer (like phosphate or acetate), ensure the concentration is sufficient (typically 10-25 mM) to maintain a stable pH.[8]

  • Use a Competitive Additive: If pH adjustment is not fully effective, add 0.1% (v/v) triethylamine (TEA) to your mobile phase. TEA is a basic amine that will competitively bind to active silanol sites, improving the peak shape of your target compound.[8]

  • Column Evaluation:

    • Try a different, high-quality, end-capped C18 column from a reputable manufacturer.

    • Consider a column with a different base material, such as a polymer-based column, which lacks silanol groups and is stable over a wider pH range.[7]

Data Presentation

Table 1: Recommended Starting HPLC Conditions Based on Derivative Polarity

Derivative TypeLogP (Predicted)Recommended ColumnStarting % Organic (ACN)Key Considerations
Parent Compound (this compound)~2.5C1840-50%Standard reversed-phase conditions are effective.
Highly Lipophilic Derivatives (e.g., with alkyl chains)> 4.0C18 or C860-70%May require a stronger organic mobile phase or a less retentive C8 column.[5]
Polar Derivatives (e.g., with hydroxyl or carboxyl groups)< 1.5C18 or Phenyl10-20%May require a highly aqueous mobile phase. Ensure column is stable under these conditions to avoid "phase dewetting."
Aromatic Derivatives (e.g., with additional phenyl rings)VariablePhenyl or C1840-60%A phenyl column can offer unique selectivity due to π-π interactions.[6]

References

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • 4 Common Problems & Solutions For HPLC System. GALAK Chromatography. [Link]

  • HPLC Column Selection Guide to Help You Achieve the Best Separation. Separation Science. [Link]

  • HPLC Troubleshooting Guide. Hichrom. [Link]

  • Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function. PubMed. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Selection Guide for HPLC Columns. Hawach. [Link]

  • General tips for preparative HPLC Technical Note. MZ-Analysentechnik GmbH. [Link]

  • Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function. ResearchGate. [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. ScienceDirect. [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. NIH. [Link]

  • HPLC Column Selection. LCGC International. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials, Inc. [Link]

  • Preparative HPLC Troubleshooting Guide. Agilent. [Link]

  • How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru. [Link]

  • How to Improve HPLC Resolution: Key Factors for Better Separation. Mastelf. [Link]

  • How To Improve Resolution In Liquid Chromatography?. Chemistry For Everyone. [Link]

  • Chromatographic studies of unusual on-column degradations of aniline compounds on XBridge Shield RP18 column in high pH aqueous mobile phase. ResearchGate. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • Practical aspects of preparative HPLC in pharmaceutical development and production. ResearchGate. [Link]

  • 4 Common Mistakes to Avoid in HPLC. Chromatography Today. [Link]

  • Supporting Information for Chemical Communications. The Royal Society of Chemistry. [Link]

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Separation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • . Royal Society of Chemistry. [Link]

  • (PDF) Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ResearchGate. [Link]

  • Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • (PDF) Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. ResearchGate. [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate. [Link]

  • A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. RSC Publishing. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. NIH. [Link]

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Technical Support Center: Preventing Dehalogenation of 2-Chloro-3,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for handling 2-Chloro-3,5-dimethoxyaniline. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. Due to its electron-rich nature, this compound is susceptible to an undesired side reaction: dehalogenation (or hydrodehalogenation), where the chlorine atom is replaced by hydrogen. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize this byproduct, thereby improving reaction yield and purity.

Part 1: Troubleshooting Guide

This section is for scientists who have already observed dehalogenation in their reactions. We will diagnose the problem based on common symptoms and provide targeted solutions.

Issue #1: Significant Formation of 3,5-Dimethoxyaniline Byproduct in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptoms:

  • LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of 3,5-dimethoxyaniline.

  • ¹H NMR of the crude reaction mixture shows signals for the dehalogenated aromatic ring, obscuring the product signals.

  • The yield of the desired coupled product is substantially lower than expected.

Root Cause Analysis: The primary mechanism for dehalogenation in palladium-catalyzed reactions is the formation of a palladium-hydride (Pd-H) species. This species can arise from several sources, including the base, solvent, or even trace water. The Pd-H intermediate can then participate in a competing catalytic cycle, leading to the reductive cleavage of the C-Cl bond. Electron-rich aryl chlorides like this compound are particularly susceptible because the electron-donating groups (-NH₂, -OCH₃) facilitate oxidative addition to the Pd(0) center, but if the subsequent steps (transmetalation or amine binding) are slow, the side reaction has more time to occur.[1]

Solutions & Protocols:

Solution A: Optimize the Ligand

The choice of phosphine ligand is critical. The ligand's steric and electronic properties directly influence the rates of the desired productive steps (reductive elimination of the product) versus the undesired dehalogenation pathway.[2]

  • Rationale: Bulky, electron-rich phosphine ligands generally accelerate the rate of reductive elimination and can sterically hinder the approach of hydride sources to the palladium center.[2][3] This promotes the desired C-C or C-N bond formation over the C-H bond formation (dehalogenation).

  • Recommendation: Switch from simple ligands like PPh₃ to more specialized Buchwald or Hartwig ligands.

Ligand TypeRecommended LigandsRationale for Use
Bulky Biarylphosphines SPhos, XPhos, RuPhosExcellent for accelerating reductive elimination, making it more competitive than the dehalogenation pathway.[1][4]
Dialkylphosphinobiphenyls tBuXPhos, DavePhosHighly electron-donating and sterically demanding, effective for challenging aryl chlorides.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that can form very stable Pd-complexes, often suppressing side reactions.[5]

Experimental Protocol (Example: Suzuki Coupling Optimization):

  • Setup: In a glovebox, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the selected ligand (e.g., SPhos, 4 mol %).

  • Catalyst: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol % Pd).

  • Solvent: Add anhydrous toluene or dioxane (0.1 M concentration).

  • Reaction: Seal the vial and heat to 80-100 °C. Monitor the reaction by LC-MS, comparing the ratio of product to the dehalogenated byproduct against your previous conditions.

Solution B: Modify the Base and Solvent System

The base and solvent can be direct sources of hydrides.

  • Rationale: Strong alkoxide bases like NaOtBu can undergo β-hydride elimination, especially at high temperatures, to generate a hydride source. Protic solvents like alcohols can also serve as hydride donors.[1] While some water is often necessary for Suzuki couplings to facilitate the dissolution of the base, excessive amounts can lead to hydrolysis of the boronic acid and contribute protons for dehalogenation.

  • Recommendation: Screen weaker, non-nucleophilic inorganic bases and use anhydrous aprotic solvents.

ParameterRecommendedTo Avoid
Base K₃PO₄, Cs₂CO₃, K₂CO₃NaOtBu, KOtBu (especially at >100°C)
Solvent Toluene, Dioxane, THF, 2-MeTHFAlcohols (e.g., isopropanol, ethanol) as primary solvents.[6]
Issue #2: Dehalogenation During Reduction Reactions

Symptoms:

  • Attempting to reduce another functional group on the molecule (e.g., a nitro group that was present before being reduced to the aniline) results in the loss of the chlorine substituent.

  • Use of standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) leads to a mixture of products.

Root Cause Analysis: Catalytic hydrogenation is a powerful method for reduction, but it is often too aggressive for preserving sensitive C-Cl bonds on an electron-rich ring. The palladium on carbon (Pd/C) catalyst is highly active for hydrodehalogenation.[7][8]

Solutions & Protocols:

  • Rationale: To avoid C-Cl bond cleavage, switch to a milder reducing agent or a less reactive catalyst system that shows chemoselectivity for the target functional group over the aryl chloride.

  • Recommended Methods:

    • Transfer Hydrogenation: Use a hydrogen donor like ammonium formate or cyclohexene with a less active catalyst.

    • Metal-Acid Reduction: Systems like SnCl₂/HCl or Fe/NH₄Cl are classic methods for nitro group reduction that are typically chemoselective and will not touch the aryl chloride.

Experimental Protocol (Example: Selective Nitro Reduction Precursor):

  • Setup: To a solution of the nitro-precursor in ethanol or ethyl acetate, add Fe powder (5.0 equiv) and a saturated aqueous solution of NH₄Cl (10 vol %).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Extract the filtrate with an organic solvent and purify as needed. This method will selectively reduce the nitro group to the aniline while preserving the C-Cl bond.

Part 2: Frequently Asked Questions (FAQs)

This section is for scientists designing a synthetic route and aims to proactively prevent dehalogenation.

Q1: I am planning a Buchwald-Hartwig amination with this compound. What is the best starting point for my reaction conditions to avoid dehalogenation?

A1: For an electron-rich aryl chloride, the key is to facilitate a rapid rate of reductive elimination. Start with a modern catalyst system known for high activity with aryl chlorides.[9][10][11]

  • Catalyst System: Use a pre-formed palladium pre-catalyst like (SPhos)Pd G4 (2 mol %). Pre-catalysts ensure the efficient generation of the active Pd(0) species and can lead to cleaner reactions.[4]

  • Base: Use a weaker base like K₃PO₄ or Cs₂CO₃ (1.5-2.0 equiv).

  • Solvent: Use an anhydrous aprotic solvent like toluene or dioxane.

  • Temperature: Start at a moderate temperature (e.g., 80-90 °C) and only increase it if the reaction is sluggish. Overheating can promote decomposition pathways that lead to dehalogenation.[4]

Q2: How does the electronic nature of this compound contribute to the dehalogenation problem?

A2: The aniline (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups. They increase the electron density on the aromatic ring, which has two main effects in the context of a Pd-catalyzed cycle:

  • Facilitates Oxidative Addition: The electron-rich ring is more nucleophilic, which speeds up the initial, and often rate-limiting, oxidative addition step to the Pd(0) catalyst.[12]

  • Increases Susceptibility to Reduction: The increased electron density can make the C-Cl bond more susceptible to reductive cleavage by Pd-H species. If the steps following oxidative addition are slow, this competing reductive pathway becomes more likely.

Q3: Can I use analytical techniques to monitor the formation of the dehalogenated byproduct in real-time?

A3: Yes, active monitoring is an excellent strategy.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. You can take small aliquots from the reaction mixture at various time points. You will be able to resolve the starting material, the desired product, and the dehalogenated byproduct (3,5-dimethoxyaniline) by their retention times and confirm their identities by their mass-to-charge ratio.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable if your product and byproduct are volatile. It provides excellent separation and mass data.

  • TLC (Thin Layer Chromatography): A quick and easy method. The dehalogenated aniline is typically less polar than the starting chloroaniline. A co-spotted lane with an authentic sample of 3,5-dimethoxyaniline can confirm the identity of the byproduct spot.

Q4: Are there alternatives to palladium catalysis for C-C or C-N bond formation that might be less prone to dehalogenation?

A4: Yes, while palladium is the workhorse, other metals can offer different reactivity profiles.

  • Nickel Catalysis: Nickel catalysts are increasingly used for cross-coupling aryl chlorides.[13][14] They can be more cost-effective and sometimes offer complementary selectivity. Ligand choice is still critical, and dehalogenation can still occur, but optimization may lead to a successful outcome where palladium fails.

  • Copper Catalysis (Ullmann-type reactions): For C-N bond formation, classic Ullmann conditions using a copper catalyst can be an alternative to Buchwald-Hartwig amination. These reactions often require higher temperatures but may avoid the specific Pd-H dehalogenation mechanism.

Visual Diagrams

Catalytic Cycles: Productive Coupling vs. Dehalogenation

The following diagram illustrates the desired catalytic cycle for a Suzuki coupling reaction competing with the undesired dehalogenation pathway. The key to preventing dehalogenation is to maximize the rate of the "Transmetalation" and "Reductive Elimination" steps relative to the "Protonolysis/Reduction" step.

G cluster_0 Desired Catalytic Cycle (Suzuki Coupling) cluster_1 Undesired Dehalogenation Cycle Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)-Cl(L)₂ Pd0->ArPdCl Oxidative Addition (Ar-Cl) PdH H-Pd(II)-Cl(L)₂ Pd0->PdH Reaction with H⁻ Source ArPdR Ar-Pd(II)-R(L)₂ ArPdCl->ArPdR Transmetalation (R-B(OR)₂) ArPdH Ar-Pd(II)-H(L)₂ ArPdCl->ArPdH Anion Exchange or Direct Reduction ArPdR->Pd0 Reductive Elimination Product Ar-R (Product) ArPdR->Product ArPdH->Pd0 Reductive Elimination Dehalogenated Ar-H (Byproduct) ArPdH->Dehalogenated

Caption: Competing catalytic cycles in Pd-catalyzed cross-coupling.

Decision Workflow for Troubleshooting Dehalogenation

This flowchart provides a logical sequence of steps to follow when troubleshooting dehalogenation.

Workflow start Dehalogenation Observed q_reaction Reaction Type? start->q_reaction pd_coupling Pd-Catalyzed Cross-Coupling q_reaction->pd_coupling Cross-Coupling reduction Reduction Reaction q_reaction->reduction Reduction step1_ligand Step 1: Change Ligand (e.g., to SPhos, XPhos) pd_coupling->step1_ligand reduc_step1 Change Reagent (e.g., Fe/NH₄Cl for NO₂) reduction->reduc_step1 step2_base Step 2: Change Base (e.g., to K₃PO₄, Cs₂CO₃) step1_ligand->step2_base step3_solvent Step 3: Change Solvent (e.g., to Toluene, Dioxane) step2_base->step3_solvent step4_temp Step 4: Lower Temperature step3_solvent->step4_temp end_ok Problem Solved step4_temp->end_ok end_consult Consult Specialist step4_temp->end_consult reduc_step2 Use Transfer Hydrogenation reduc_step1->reduc_step2 reduc_step2->end_ok reduc_step2->end_consult

Caption: A step-by-step troubleshooting workflow for dehalogenation.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Yin, J., et al. (2024). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Available at: [Link]

  • Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics. Available at: [Link]

  • Ohta, T., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules. Available at: [Link]

  • Ohta, T., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. PubMed. Available at: [Link]

  • Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. semanticscholar.org. Available at: [Link]

  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]

  • ACS Publications. (2024). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available at: [Link]

  • Reddit r/Chempros. (2019). significant dehalogenation in stille coupling. Available at: [Link]

  • Reddit r/chemistry. (2023). BH amination side products and purification. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • PubMed. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0). Available at: [Link]

  • Royal Society of Chemistry. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Available at: [Link]

  • Nature. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. Available at: [Link]

  • ResearchGate. (2022). Cross-coupling strategies for aniline synthesis. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ResearchGate. (2008). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available at: [Link]

  • OpenChemHub via YouTube. (2024). Ligand design for cross-couplings: phosphines. Available at: [Link]

  • Royal Society of Chemistry. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]

  • National Institutes of Health. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • PubMed. (2021). Phosphine-catalysed reductive coupling of dihalophosphanes. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Macmillan Group, Princeton University. (2020). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Available at: [Link]

  • National Institutes of Health. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-3,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving the electron-rich substrate, 2-Chloro-3,5-dimethoxyaniline.

Section 1: Understanding the Substrate: Core Challenges

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: this compound presents a unique set of challenges primarily due to its electronic and structural properties. Understanding these is the first step in successful catalyst selection.

  • Electron-Rich Nature: The aniline (-NH₂) and two methoxy (-OCH₃) groups are strong electron-donating groups. This high electron density on the aromatic ring makes the crucial first step of the catalytic cycle, oxidative addition, more difficult.[1] The electron-rich nature of the aryl chloride slows its reaction with the Pd(0) catalyst.[2]

  • Aryl Chloride Inertness: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This necessitates the use of more active, specialized catalyst systems to facilitate oxidative addition.[3][4]

  • Catalyst Inhibition: The lone pair of electrons on the aniline nitrogen can coordinate to the palladium center. This coordination can act as a competing ligand, potentially inhibiting or deactivating the catalyst and slowing down the desired catalytic cycle.[4][5]

Section 2: Troubleshooting Guide - From Low Yield to No Reaction

This section provides a logical workflow to diagnose and resolve common issues encountered during your experiments.

Troubleshooting Workflow Diagram

G cluster_start Start cluster_analysis Analysis cluster_sm_consumed SM Consumed cluster_no_reaction No Reaction cluster_solutions Solutions start Low or No Product Formation check_sm Starting Material (SM) Consumed? start->check_sm dehalogenation Dehalogenation Product Observed? (3,5-dimethoxyaniline) check_sm->dehalogenation Yes inactive_catalyst Inactive Catalyst System check_sm->inactive_catalyst No homocoupling Homocoupling of Coupling Partner? dehalogenation->homocoupling No solution_base Optimize Base: - Use stronger, non-nucleophilic base (K₃PO₄, Cs₂CO₃, NaOtBu) - Ensure base is anhydrous & fine powder dehalogenation->solution_base Yes other_byproducts Other Byproducts/ Decomposition? homocoupling->other_byproducts No solution_inert Improve Inert Atmosphere: - Degas solvents thoroughly - Use glovebox/Schlenk line homocoupling->solution_inert Yes solution_ligand Use Bulky, Electron-Rich Ligand (e.g., Buchwald-type, NHC) other_byproducts->solution_ligand solution_temp Increase Temperature other_byproducts->solution_temp inactive_catalyst->solution_ligand solution_precatalyst Use Well-Defined Precatalyst (e.g., G3/G4 Palladacycles) inactive_catalyst->solution_precatalyst inactive_catalyst->solution_temp Catalytic_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex label_oa Oxidative Addition pd0->label_oa + Ar-X trans_complex L-Pd(II)(Ar)(R) oa_complex->trans_complex label_trans Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) oa_complex->label_trans + R-B(OH)₂ (Suzuki) or + R₂NH (Buchwald) trans_complex->pd0 label_re Reductive Elimination trans_complex->label_re - Ar-R (Product) label_oa->oa_complex label_trans->trans_complex label_re->pd0

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Table 1: Recommended Starting Conditions
Reaction TypeCatalyst/Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura XPhos Pd G3 (1-3)(Internal to precatalyst)K₃PO₄ (2-3)Toluene/H₂O or Dioxane/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ (1-2)RuPhos (2-4)NaOtBu (1.5-2)Toluene or Dioxane90-110
Sonogashira Pd(PPh₃)₂Cl₂ (2-5)(Internal) + CuI (1-3)Et₃N or DIPATHF or DMF25-80
Heck Pd(OAc)₂ (2-5)P(t-Bu)₃ (4-10)K₂CO₃ or K₃PO₄ (2)NMP or DMF100-140

Note: These are starting points. Optimization of catalyst loading, temperature, and reaction time is often necessary.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous, finely ground (3.0 mmol, 3 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed deionized water (0.5 mL)

Procedure:

  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. [5]3. Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black. [6]7. Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl amine product.

References

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Håkansson, M., et al. (n.d.). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Valente, C., et al. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Retrieved from [Link]

  • Al-Masum, M., & Islam, M. (2016). Screening of different bases for Suzuki coupling. ResearchGate. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • OUCI. (n.d.). Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • ResearchGate. (2001). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Chloro-3,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, chemists, and professionals engaged in drug development, focusing on the synthesis of 2-Chloro-3,5-dimethoxyaniline. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and enhance reaction outcomes, ensuring both high yield and purity.

Troubleshooting Guide: Improving Reaction Yield and Purity

This section provides in-depth solutions to common problems encountered during the synthesis of this compound.

Question 1: Why is the yield of my this compound reaction consistently low?

Several factors can contribute to a low yield in the chlorination of 3,5-dimethoxyaniline. A systematic evaluation of your experimental parameters is the most effective approach to identify and resolve the issue.

  • Purity of Starting Material: The purity of 3,5-dimethoxyaniline is critical. Impurities can lead to unwanted side reactions, consuming your chlorinating agent and reducing the overall yield.

    • Recommendation: Always verify the purity of your starting material using methods such as NMR or GC-MS. If necessary, purify the 3,5-dimethoxyaniline by recrystallization or column chromatography before proceeding.

  • Choice of Chlorinating Agent and Stoichiometry: The reactivity and amount of the chlorinating agent are crucial for a successful reaction.

    • N-Chlorosuccinimide (NCS): This is often the preferred reagent due to its milder nature, which can lead to higher selectivity. A slight excess (1.05-1.1 equivalents) is typically recommended to drive the reaction to completion.

    • Sulfuryl chloride (SO₂Cl₂): This is a more potent and less selective chlorinating agent. While it can be effective, it increases the risk of over-chlorination, forming dichlorinated byproducts. Precise control of stoichiometry is essential when using sulfuryl chloride.

  • Reaction Temperature and Duration: The electrophilic chlorination of the activated 3,5-dimethoxyaniline ring is generally exothermic.

    • Recommendation: Conducting the reaction at a reduced temperature, such as 0 °C, can help control the reaction rate and minimize the formation of byproducts. It is also important to monitor the reaction's progress using TLC or LC-MS to determine the optimal reaction time and prevent product degradation from prolonged reaction times.

  • Solvent Selection: The solvent plays a key role in the solubility of reagents and reaction kinetics.

    • Recommendation: Anhydrous solvents such as acetonitrile (ACN), dichloromethane (DCM), or tetrahydrofuran (THF) are suitable choices. The selected solvent should be inert under the reaction conditions and effectively dissolve both the starting material and the chlorinating agent.

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low Yield of this compound purity Verify Purity of 3,5-Dimethoxyaniline start->purity reagent Assess Chlorinating Agent & Stoichiometry purity->reagent Purity Confirmed? conditions Optimize Reaction Temperature & Time reagent->conditions Agent/Ratio Optimal? solvent Evaluate Solvent Choice conditions->solvent Conditions Optimized? purification Refine Purification Method solvent->purification Solvent Appropriate? end Improved Yield purification->end Method Optimized

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Question 2: How can I minimize the formation of dichlorinated byproducts?

The formation of dichlorinated byproducts is a common challenge due to the activating nature of the two methoxy groups on the aniline ring.

  • Utilize a Milder Chlorinating Agent:

    • Recommendation: If you are using a highly reactive chlorinating agent like sulfuryl chloride, consider switching to the milder N-chlorosuccinimide (NCS) to improve selectivity for monochlorination.

  • Precise Stoichiometric Control:

    • Recommendation: Use a stoichiometric amount or only a slight excess (up to 1.05 equivalents) of the chlorinating agent.

  • Slow Reagent Addition:

    • Recommendation: Add the chlorinating agent portion-wise or as a solution using a syringe pump over an extended period. This maintains a low concentration of the chlorinating agent, which helps to prevent over-chlorination.

  • Low-Temperature Conditions:

    • Recommendation: Perform the reaction at low temperatures (0 °C or below) to decrease the reaction rate and enhance selectivity.

Reaction Scheme Illustrating Potential Side Products

reaction_byproducts 3,5-Dimethoxyaniline 3,5-Dimethoxyaniline This compound This compound 3,5-Dimethoxyaniline->this compound + Chlorinating Agent (e.g., NCS) Dichlorinated Byproducts Dichlorinated Byproducts This compound->Dichlorinated Byproducts + Excess Chlorinating Agent

Caption: Reaction pathway showing the formation of dichlorinated byproducts.

Frequently Asked Questions (FAQs)

This section addresses general inquiries related to the synthesis of this compound.

Question 3: What is a dependable, step-by-step protocol for synthesizing this compound with N-Chlorosuccinimide (NCS)?

The following protocol provides a general framework. Optimization may be necessary based on your specific lab setup and desired scale.

Detailed Experimental Protocol:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,5-dimethoxyaniline (1.0 eq) in anhydrous acetonitrile (ACN).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • NCS Addition: In a separate flask, dissolve N-chlorosuccinimide (1.05 eq) in anhydrous ACN. Add this solution dropwise to the stirred 3,5-dimethoxyaniline solution over 30-60 minutes.

  • Reaction Monitoring: Track the reaction's progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 1-3 hours.

  • Quenching: After the starting material has been consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to obtain the pure this compound.

Question 4: What are the essential safety precautions for this synthesis?

Prioritizing safety in the laboratory is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a properly functioning fume hood to avoid inhaling volatile organic solvents and chlorinating agents.

  • Reagent Handling:

    • N-Chlorosuccinimide (NCS): This can be an irritant. Avoid inhaling the powder and prevent contact with skin and eyes.

    • Sulfuryl Chloride (SO₂Cl₂): This is a corrosive and lachrymatory substance. Handle it with extreme caution in a fume hood. It also reacts violently with water.

    • Organic Solvents: Many are flammable and potentially harmful if inhaled or absorbed through the skin.

Question 5: What are the most effective methods for purifying the final product?

Purification of this compound is generally achieved by column chromatography or recrystallization.

Comparison of Purification Techniques

Purification MethodAdvantagesDisadvantages
Column Chromatography - Excellent for separating closely related compounds.- Effective at removing a wide range of impurities.- Can be time-consuming.- Requires significant amounts of solvent.
Recrystallization - Can yield highly pure crystalline material.- Generally simpler and quicker than chromatography.- Success is dependent on finding a suitable solvent system.- May lead to lower recovery if the product is soluble in the cold solvent.

Recommended Recrystallization Solvents: A combination of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes or heptane) often proves effective.

References

  • Google Patents. (n.d.). Preparation method of 4-chloro-2, 5-dimethoxyaniline.
  • Google Patents. (n.d.). Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Retrieved from [Link]

Technical Support Center: Navigating Reactions with 2-Chloro-3,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Chloro-3,5-dimethoxyaniline." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered aniline. The insights provided here are a synthesis of established chemical principles and practical, field-proven strategies to help you troubleshoot and optimize your reactions.

Understanding the Challenge: Steric Hindrance in this compound

This compound is a valuable building block, particularly in the synthesis of kinase inhibitors and other pharmacologically active molecules.[1][2][3] However, its utility is often tempered by the significant steric hindrance posed by the ortho-chloro and meta-dimethoxy substituents. These groups flank the reactive amino group, impeding the approach of reagents and influencing the electronic properties of the aniline ring. This guide will address common issues encountered during reactions and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields consistently low when using this compound?

A1: Low yields are frequently a direct consequence of steric hindrance. The bulky ortho-chloro group physically blocks the nitrogen atom, making it a less accessible nucleophile.[4][5][6] This significantly slows down the rate of reactions like N-acylation and N-arylation. Additionally, the electron-donating methoxy groups, while increasing the nucleophilicity of the aromatic ring, can also contribute to the steric bulk.[7]

Q2: I'm observing a significant amount of starting material recovery. How can I drive the reaction to completion?

A2: To overcome the high activation energy barrier imposed by steric hindrance, more forcing reaction conditions are often necessary.[8] Consider the following strategies:

  • Higher Temperatures: Increasing the reaction temperature provides more kinetic energy to the reacting molecules, allowing them to overcome the steric repulsion.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate reactions by providing efficient and uniform heating.[8]

  • High-Pressure Conditions: Applying high pressure can favor the formation of the sterically congested transition state, pushing the equilibrium towards the product.[9]

Q3: Are there specific catalysts or reagents that are more effective for this substrate?

A3: Absolutely. The choice of catalyst and reagents is critical. For cross-coupling reactions, such as the Buchwald-Hartwig amination, ligands with significant steric bulk on the palladium center can be highly effective.[10][11][12] These bulky ligands promote the reductive elimination step, which is often the rate-limiting step for sterically hindered substrates.[13][14] For acylation reactions, using more reactive acylating agents or employing coupling agents that form highly reactive intermediates can improve yields.[15][16]

Troubleshooting Guide for Common Reactions

Scenario 1: Inefficient N-Acylation

Problem: Low conversion to the desired amide when reacting this compound with an acid chloride or anhydride.

Troubleshooting Workflow:

G cluster_0 Troubleshooting N-Acylation start Low N-Acylation Yield cond1 Using standard conditions (e.g., pyridine, RT)? start->cond1 sol1 Increase Reaction Temperature (Reflux in a higher boiling solvent like toluene or xylene) cond1->sol1 Yes sol2 Use a more potent acylation catalyst (e.g., DMAP, scandium triflate) cond1->sol2 Yes cond2 Still low yield? sol1->cond2 sol2->cond2 sol3 Switch to a more reactive acylating agent (e.g., acyl fluoride generated in situ) cond2->sol3 Yes sol4 Employ microwave irradiation to accelerate the reaction cond2->sol4 Yes end Improved Yield sol3->end sol4->end

Caption: Decision workflow for troubleshooting low-yielding N-acylation reactions.

Detailed Protocol: Acylation with In Situ Generated Acyl Fluoride [15]

  • Reagent Preparation: In a dry flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM).

  • Acyl Fluoride Formation: Add a fluorinating agent, for example, cyanuric fluoride (1.0 equivalent), to the solution and stir at room temperature for 1-2 hours.

  • Aniline Addition: To this mixture, add a solution of this compound (1.0 equivalent) in anhydrous DCM.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Scenario 2: Failed Buchwald-Hartwig Amination

Problem: No desired product or significant side product formation (e.g., hydrodehalogenation) in a palladium-catalyzed cross-coupling reaction with an aryl halide.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Buchwald-Hartwig Amination start Failed Buchwald-Hartwig Reaction cond1 Using a standard Pd catalyst (e.g., Pd(OAc)2/PPh3)? start->cond1 cond2 Using a weak base (e.g., K2CO3)? start->cond2 sol1 Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand cond1->sol1 Yes cond3 Still no reaction? sol1->cond3 sol2 Employ a stronger, non-nucleophilic base (e.g., NaOtBu, LHMDS) cond2->sol2 Yes sol2->cond3 sol3 Screen different palladium precatalysts (e.g., G3 or G4 palladacycles) cond3->sol3 Yes sol4 Optimize solvent and temperature cond3->sol4 Yes end Successful Coupling sol3->end sol4->end

Caption: A guide for troubleshooting unsuccessful Buchwald-Hartwig amination reactions.

Detailed Protocol: Buchwald-Hartwig Amination with a Bulky Ligand

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk tube with the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Catalyst and Ligand Selection for Cross-Coupling Reactions

Catalyst/Ligand SystemKey FeaturesWhen to Use
Pd(OAc)₂ / P(t-Bu)₃ A classic combination.[17]Good starting point for simple aryl bromides.
Pd₂(dba)₃ / XPhos or RuPhos Bulky, electron-rich ligands that accelerate reductive elimination.For challenging aryl chlorides and sterically hindered anilines.
(NHC)Pd Precatalysts Air- and moisture-stable, highly active catalysts.[10][11][12]Offer broad applicability and ease of handling.[10][11][12]
Scenario 3: Unsuccessful Suzuki Coupling

Problem: Low to no yield in a Suzuki-Miyaura coupling reaction with a boronic acid.

Troubleshooting and Optimization:

The Suzuki coupling is a powerful tool for C-C bond formation.[17][18][19] When encountering difficulties with this compound, consider the following:

  • Catalyst and Ligand: Similar to the Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often beneficial.

  • Base: The choice of base is crucial for the transmetalation step.[18] A screening of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.[20]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

Generalized Protocol for Suzuki Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., 4:1 dioxane:water).

  • Reaction: Heat the mixture to reflux and monitor by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Concluding Remarks

The reactivity of this compound is a delicate interplay of electronic effects and, most significantly, steric hindrance. A systematic and logical approach to troubleshooting, involving the careful selection of catalysts, ligands, and reaction conditions, is paramount to achieving successful outcomes. This guide provides a foundational framework for addressing common challenges. Remember that each specific substrate pairing may require fine-tuning of these general protocols for optimal results.

References

  • Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline?
  • BenchChem. (2025). Troubleshooting guide for Povarov reaction with substituted anilines.
  • Xia, Q., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Journal of Organic Chemistry, 86(22), 15650-15657. [Link]

  • Organic Chemistry Portal. (n.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)
  • BenchChem. (2025).
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Chemistry Stack Exchange. (2015, May 5). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System.
  • Xia, Q., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(22), 15650-15657. [Link]

  • BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines.
  • Berger, M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14778-14833. [Link]

  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
  • National Institutes of Health. (2024, March 26). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2).
  • ACS Publications. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • National Institutes of Health. (2018, February 1).
  • BenchChem. (2025).
  • Scielo. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
  • PubMed. (n.d.). New Heterocyclic Analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as Potent and Selective c-Src Kinase Inhibitors.
  • Royal Society of Chemistry. (2016, January 15).
  • BenchChem. (2025). Overcoming steric hindrance in substituted diene reactions.
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2023, June 30).
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • ResearchGate. (2019, June 30). How to overcome Steric Hindrance?
  • Semantic Scholar. (2005, February 1). Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)
  • National Institutes of Health. (2014, March 7).
  • YouTube. (2012, April 6).
  • BenchChem. (2025). The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis.
  • Scribd. (n.d.). 6 Steric Hindrance.
  • PubMed. (2022, January 19).
  • Royal Society of Chemistry. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Reddit. (2023, April 30).
  • Khan Academy. (2013, November 25).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • National Institutes of Health. (n.d.).
  • PubMed. (2025, July 18). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
  • National Institutes of Health. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • National Institutes of Health. (2023, February 22). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • ResearchGate. (2025, August 6). Design and Synthesis of Some New N-Phenylanthranilic Acids From Highly Sterically Hindered Anilines.
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • PubChem. (n.d.). 2-Chloro-6-fluoro-3,5-dimethoxyaniline.
  • National Institutes of Health. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2016, September 9).

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Technical Support Center: Byproduct Analysis and Troubleshooting in the Synthesis of 2-Chloro-3,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Chloro-3,5-dimethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. As a valuable intermediate in medicinal chemistry and materials science, ensuring the purity of this compound is paramount. This document provides in-depth, experience-driven insights into potential byproduct formation, troubleshooting strategies, and validated analytical and purification protocols.

Section 1: Overview of the Synthetic Pathway

The most direct and common laboratory-scale synthesis of this compound involves the electrophilic chlorination of the commercially available starting material, 3,5-dimethoxyaniline. The core challenge of this synthesis lies in controlling the regioselectivity of the chlorination. The aniline (-NH₂) and methoxy (-OCH₃) groups are both strongly activating and ortho-, para-directing. This electronic synergy makes the aromatic ring highly susceptible to electrophilic attack, which can lead to a mixture of products if not carefully controlled.

G cluster_reactants Reactants cluster_products Products & Byproducts SM 3,5-Dimethoxyaniline MP This compound (Desired Product) SM->MP Selective Chlorination (Position 2) BP1 4-Chloro-3,5-dimethoxyaniline (Isomeric Byproduct) SM->BP1 Non-selective Chlorination (Position 4) BP2 2,4-Dichloro-3,5-dimethoxyaniline (Over-chlorination) SM->BP2 Over-chlorination RE Chlorinating Agent (e.g., NCS, SO₂Cl₂) RE->MP RE->BP1 RE->BP2

Caption: Synthetic pathway for this compound.

Section 2: FAQs on Byproduct Identification

This section addresses the most common questions regarding the identification of impurities and byproducts encountered during the synthesis.

Q1: What are the primary byproducts I should expect, and what causes them?

A1: Byproduct formation is primarily driven by the high reactivity of the 3,5-dimethoxyaniline starting material. You should anticipate three main classes of impurities. The choice of chlorinating agent and reaction conditions are the critical factors determining the distribution of these byproducts[1].

Byproduct ClassSpecific ExamplesFormation Mechanism & Cause
Isomeric Byproducts 4-Chloro-3,5-dimethoxyanilineThe -NH₂ and -OCH₃ groups direct electrophiles to the ortho (2, 6) and para (4) positions. While the 2-position is sterically accessible, attack at the 4-position is electronically favored and often occurs competitively.
Over-chlorination 2,4-Dichloro-3,5-dimethoxyaniline; 2,6-Dichloro-3,5-dimethoxyanilineThe introduction of the first chlorine atom does not sufficiently deactivate the ring, which can undergo a second chlorination, especially if excess chlorinating agent is used or the reaction temperature is too high.
Oxidation/Polymerization Polymeric aniline derivatives, Quinone-like structuresAnilines are highly susceptible to oxidation, especially in the presence of air, strong oxidants, or heat. This leads to the formation of intensely colored, often intractable polymeric materials that are a common source of product discoloration[2][3].

Q2: My isolated product is a dark brown or reddish oil/solid, not the expected light-colored solid. What is the cause?

A2: This is a classic sign of aniline oxidation[3]. Freshly purified anilines are often colorless or pale yellow, but they can darken significantly upon exposure to air and light. This discoloration is due to the formation of highly conjugated, colored impurities from oxidative coupling.

  • Causality: The lone pair of electrons on the nitrogen atom makes the molecule easily oxidizable. This process can be accelerated by residual acidic or metallic impurities from the reaction.

  • Prevention: To minimize this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and storage. Using degassed solvents and storing the final product in a dark, cold, and inert environment is also highly recommended.

Q3: My TLC and GC-MS results show multiple spots/peaks close to my product. How can I tentatively identify them?

A3: The elution order in chromatography can provide valuable clues.

  • On a TLC plate (normal phase, e.g., silica): The polarity of the compounds is the determining factor. The starting material, 3,5-dimethoxyaniline, is the most polar and will have the lowest Rf value. The desired mono-chlorinated product will be less polar and have a higher Rf. Dichloro- byproducts will be even less polar, exhibiting the highest Rf values.

  • In GC-MS analysis: The elution is typically based on boiling point and polarity. The molecular ion peaks from the mass spectrum are definitive. Look for peaks corresponding to the masses of the starting material, the mono-chloro product (M, M+2 isotopes in a ~3:1 ratio for chlorine), and dichloro- byproducts (M, M+2, M+4 isotopes).

Section 3: Troubleshooting Guide for Synthesis & Purification

Q1: Issue - My reaction yields a mixture of 2-chloro and 4-chloro isomers, with significant amounts of dichloro-product. How can I improve the selectivity for the desired this compound?

A1: Achieving high regioselectivity is the central challenge. The key is to moderate the reactivity of the system. This can be accomplished by carefully selecting the chlorinating agent and controlling the reaction conditions.

ParameterTroubleshooting Action & Rationale
Chlorinating Agent Action: Switch from harsh agents (e.g., Cl₂) to milder, sterically bulkier reagents like N-Chlorosuccinimide (NCS). Rationale: Milder electrophiles are more selective. NCS is often an excellent choice for controlled chlorination of activated rings, reducing the rate of reaction and minimizing over-chlorination. Using sulfuryl chloride with an organocatalyst has also been shown to improve ortho-selectivity in some aniline systems[1].
Temperature Action: Maintain a low reaction temperature, typically between -10°C and 0°C. Rationale: Electrophilic aromatic substitutions are often highly temperature-dependent. Low temperatures slow down the reaction rate, allowing the kinetic product (often the desired isomer) to form preferentially and reducing the likelihood of subsequent chlorination events.
Stoichiometry Action: Use a slight excess, but no more than 1.05 to 1.1 equivalents, of the chlorinating agent. Add the agent slowly and portion-wise or via a syringe pump. Rationale: Precise control of stoichiometry is critical. Adding the chlorinating agent slowly maintains a low instantaneous concentration, which suppresses over-reaction.
Solvent Action: Experiment with different solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) are common starting points. Rationale: The solvent can influence the reactivity of the chlorinating agent and the stability of reaction intermediates. A solvent screen can sometimes reveal conditions that favor one isomer over another.

Q2: Issue - My product degrades and darkens during column chromatography. How can I improve the purification process?

A2: This is a common problem caused by the slightly acidic nature of silica gel, which can catalyze the oxidation and polymerization of sensitive anilines.

  • Causality & Solution: The silica surface provides a large, acidic environment where trace oxygen can promote degradation.

  • Troubleshooting Steps:

    • Deactivate the Silica: Before preparing the column, wash the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.5-1% triethylamine in the eluent). This neutralizes the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel for the column chromatography.

    • Work Quickly: Do not let the product sit on the column for an extended period. Prepare everything in advance and perform the chromatography efficiently.

    • Initial Acid-Base Cleanup: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash it with a dilute acid (e.g., 1M HCl). The aniline product and byproducts will move to the aqueous layer as their hydrochloride salts, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the purified anilines back into an organic solvent[3]. This step can significantly remove polymeric impurities.

Section 4: Protocols for Analysis and Purification

Protocol 1: Analytical Workflow for Byproduct Identification

This workflow provides a systematic approach to identifying and quantifying the components of the crude reaction mixture.

G start Crude Reaction Mixture tlc 1. TLC Analysis (Initial Assessment) start->tlc Spot on silica plate gcms_hplc 2. GC-MS / HPLC-UV (Separation & Quantification) tlc->gcms_hplc Select method isolation 3. Preparative Chromatography (Isolate Unknowns) gcms_hplc->isolation If unknowns present finish Byproduct Structures Identified gcms_hplc->finish If all peaks known nmr 4. NMR Spectroscopy (Structure Elucidation) isolation->nmr Analyze fractions nmr->finish Confirm structure

Caption: Workflow for the systematic analysis of synthesis byproducts.

A. Gas Chromatography-Mass Spectrometry (GC-MS) This method is ideal for separating and identifying the volatile components of your crude mixture.[4][5]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless, 250°C.

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Mass Spectrometer: Scan range 50-500 m/z.

B. High-Performance Liquid Chromatography (HPLC) HPLC is useful for quantifying the ratio of products and impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid).

    • Start: 30% Acetonitrile.

    • Ramp to 95% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 254 nm.

Protocol 2: Purification by Deactivated Silica Gel Column Chromatography

This protocol is designed to minimize on-column degradation of the aniline product.[6]

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine to the slurry to a final concentration of 0.5% (v/v).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under a gentle positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent. Pre-adsorb the sample onto a small amount of silica gel by adding silica to the solution and evaporating the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting solvent (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Triethylamine).

  • Gradient: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. The less polar dichloro- byproducts will elute first, followed by the desired 2-chloro product, the 4-chloro isomer, and finally the unreacted starting material.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure fractions containing the desired product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

References

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Veeprho Life Sciences. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ANILINE. Retrieved from [Link]

  • Scribd. (n.d.). Aniline. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). aniline impurities. Retrieved from [Link]

  • Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. (2025). Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • Google Patents. (n.d.). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

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Technical Support Center: Reaction Condition Screening for 2-Chloro-3,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Chloro-3,5-dimethoxyaniline." This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the synthesis and reaction screening of this valuable building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and scalable synthetic route to this compound is the reduction of its nitro-aromatic precursor, 1-Chloro-2,4-dimethoxy-6-nitrobenzene . The choice of reducing agent is critical and depends on factors like available equipment, scale, and the presence of other functional groups.

  • Catalytic Hydrogenation: This is often the cleanest method. Using a catalyst like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) under a hydrogen atmosphere efficiently reduces the nitro group.[1][2] However, a significant risk with halogenated nitroaromatics is hydrodehalogenation , where the chlorine atom is reductively cleaved.[3][4] Specialized catalysts, such as sulfur-modified platinum or Raney Nickel, can suppress this side reaction.[1][2]

  • Metal/Acid Reduction: Classic methods using metals like Tin(II) chloride (SnCl2), Iron (Fe), or Zinc (Zn) in acidic media (HCl or acetic acid) are robust and less prone to dehalogenation.[1][5] SnCl2 is particularly effective for clean conversions on a lab scale, though it generates tin-based waste products that require careful handling and disposal.[6][7][8]

The general synthetic workflow is visualized below.

G cluster_start Starting Material Preparation cluster_reduction Core Reduction Step cluster_workup Workup & Purification SM 1,3-Dimethoxybenzene Nitro Nitration (HNO3/H2SO4) SM->Nitro Step 1a Chloro Chlorination (e.g., NCS) Nitro->Chloro Step 1b (Order may vary) Precursor 1-Chloro-2,4-dimethoxy- 6-nitrobenzene Chloro->Precursor Reduction Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Catalyst) Precursor->Reduction Workup Aqueous Workup (Basification & Extraction) Reduction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

General Synthetic Workflow.
Q2: My catalytic hydrogenation is giving a significant amount of 3,5-dimethoxyaniline (dehalogenated product). How can I prevent this?

A2: Hydrodehalogenation is a common and frustrating side reaction. The C-Cl bond is susceptible to cleavage under reductive conditions, especially with highly active catalysts like Pd/C.[3][9]

Causality: The mechanism often involves oxidative addition of the aryl-halide bond to the metal surface. Electron-donating groups (like methoxy) on the ring can exacerbate this issue. The product aniline is also generally more susceptible to dehalogenation than the starting nitro compound.[3]

Troubleshooting Steps:

  • Change the Catalyst: This is the most effective solution.

    • Switch to Platinum: Platinum-based catalysts (e.g., Pt/C, Pt-V/C) are generally less aggressive towards C-Cl bonds compared to palladium.[2][10]

    • Use a Modified Catalyst: Sulfur-poisoned ("sulfided") platinum or palladium catalysts are designed to reduce activity towards halogen cleavage while maintaining high activity for nitro reduction.[11]

    • Consider Raney Nickel or Raney Cobalt: These catalysts are also known for their lower propensity to cause dehalogenation.[1][3]

  • Optimize Reaction Conditions:

    • Lower Hydrogen Pressure: High H2 pressure can drive the dehalogenation reaction. Try running the reaction at a lower pressure (e.g., 15-50 psi or 1-3.5 bar) instead of high pressures.

    • Lower the Temperature: Perform the reaction at room temperature if you are currently heating it.

    • Add an Inhibitor: The addition of a small amount of a basic substance (like an amine or an inorganic base) can sometimes suppress the acidic byproducts that promote dehalogenation.[12]

  • Monitor the Reaction Closely: Stop the reaction as soon as TLC or LC-MS shows full consumption of the starting material. Extended reaction times increase the likelihood of side product formation.

Q3: I'm using SnCl₂ for the reduction, but my reaction is sluggish and the yield is low. What's going wrong?

A3: While robust, the SnCl₂ reduction requires careful optimization. Sluggishness or low yield usually points to issues with reagents, stoichiometry, or temperature.

Causality: The reduction is a multi-step electron transfer process where Sn(II) is oxidized to Sn(IV).[7] The reaction requires a proton source (typically from the solvent or added acid) and the stoichiometry is crucial.

Troubleshooting Decision Tree:

G Start Low Yield with SnCl2 Reduction CheckStoich Is SnCl2·2H2O stoichiometry correct? (Typically 3-5 equivalents) Start->CheckStoich CheckSolvent Is the solvent appropriate? (EtOH, EtOAc, or conc. HCl) CheckStoich->CheckSolvent Yes SolutionStoich Action: Increase equivalents of SnCl2. Monitor by TLC. CheckStoich->SolutionStoich No CheckTemp Is the reaction being heated? (Often requires reflux) CheckSolvent->CheckTemp Yes SolutionSolvent Action: Switch to absolute EtOH or reflux in EtOAc. CheckSolvent->SolutionSolvent No CheckPurity Is the SnCl2 reagent fresh? (Old SnCl2 can oxidize to inactive Sn(IV)) CheckTemp->CheckPurity Yes SolutionTemp Action: Heat the reaction to reflux. Monitor progress every 30 mins. CheckTemp->SolutionTemp No SolutionPurity Action: Use a fresh, unopened bottle of SnCl2·2H2O. CheckPurity->SolutionPurity No

Troubleshooting Low Yield in SnCl₂ Reductions.

Key Considerations:

  • Workup is Critical: After the reaction, the mixture will be highly acidic and contain tin salts. It must be carefully quenched with a strong base (e.g., concentrated NaOH or solid NaHCO₃) until the pH is >10 to precipitate tin oxides and liberate the free aniline. These tin precipitates can be difficult to filter; using a pad of Celite® can help.[7]

  • Exotherm: The initial addition of SnCl₂ to the solvent and the final basification can be highly exothermic. Use an ice bath to control the temperature during these steps.

Q4: My final product is a dark brown or pinkish solid. How can I decolorize it?

A4: Anilines, particularly electron-rich ones like this compound, are notoriously prone to air oxidation, which forms highly colored impurities.

Causality: The lone pair on the nitrogen atom is easily oxidized, leading to the formation of radical cations that can polymerize or form complex colored species like quinone-imines. This process is often accelerated by light and trace metals.

Purification Protocol:

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (1-2% by weight) of activated charcoal. Heat the mixture to a gentle boil for 10-15 minutes. The charcoal will adsorb many of the colored polymeric impurities.

  • Hot Filtration: Filter the hot solution through a fluted filter paper or, for better results, a short plug of Celite® or silica gel to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely.

  • Recrystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration. A good solvent system for recrystallization is often an ethyl acetate/hexane or toluene/heptane mixture.

  • Storage: Store the final product in a dark bottle, preferably under an inert atmosphere (nitrogen or argon), and in a freezer to minimize long-term oxidation.

Experimental Protocols & Data

Protocol 1: Synthesis via SnCl₂ Reduction

This protocol is a reliable lab-scale method for the reduction of 1-Chloro-2,4-dimethoxy-6-nitrobenzene.

Materials:

  • 1-Chloro-2,4-dimethoxy-6-nitrobenzene (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Absolute Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl) (optional, can accelerate reaction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or 5M NaOH solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-Chloro-2,4-dimethoxy-6-nitrobenzene (1.0 eq) and absolute ethanol (approx. 10 mL per gram of nitro compound).

  • Add SnCl₂·2H₂O (4.0 eq) to the suspension in one portion.

  • Heat the mixture to reflux (approx. 78 °C). The reaction is typically complete within 1-3 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc), observing the disappearance of the starting material spot.

  • Once complete, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully add saturated NaHCO₃ solution or 5M NaOH with vigorous stirring until the pH of the aqueous layer is ~10-12. A thick, white precipitate of tin salts will form.

  • Add ethyl acetate to the flask and stir vigorously for 15 minutes.

  • Filter the entire mixture through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify further by recrystallization or charcoal treatment as described in Q4 if necessary.

Table 1: Comparison of Reduction Methods for Halogenated Nitroarenes
Reduction MethodTypical ConditionsProsConsKey Reference
Catalytic Hydrogenation (Pd/C) H₂ (1-4 atm), Pd/C (5-10 mol%), MeOH or EtOAc, RTHigh atom economy, clean byproducts (H₂O), easily scalable.High risk of hydrodehalogenation , catalyst can be pyrophoric.[1]
Catalytic Hydrogenation (Pt-V/C) H₂ (1-4 atm), Pt-V/C (5 mol%), THF, RTExcellent selectivity , suppresses dehalogenation.Catalyst is more specialized and expensive.[3]
SnCl₂ / HCl SnCl₂·2H₂O (3-5 eq), EtOH or EtOAc, RefluxLow risk of dehalogenation , tolerant of many functional groups.Poor atom economy, generates stoichiometric tin waste, difficult workup.[7][8]
Fe / NH₄Cl or AcOH Fe powder (5-10 eq), NH₄Cl(aq) or AcOH, EtOH/H₂O, RefluxInexpensive, environmentally benign metal, effective.Requires large excess of iron, can be slow, generates iron sludge.[1]

References

  • Google Patents. (n.d.). Process for the purification of aromatic amines.
  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]

  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • RSC Publishing. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Retrieved from [Link]

  • MDPI. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of amine reaction mixtures.
  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2025). Sn2+ reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]

  • ScienceDirect. (n.d.). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • RSC Publishing. (n.d.). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-chloro-1,3-dimethoxybenzene.
  • Reddit. (2023). Help with synthesizing 2-chloro-5-methoxyaniline from anisole : r/chemhelp. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of dichloro-hydrazobenzenes by catalytic hydrogenation of monochloro-nitrobenzenes.
  • Google Patents. (n.d.). Process for the preparation of 2,2'-dichloro-hydrazobenzene.
  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 2,5-DIMETHOXY-4-CHLORANILINE.
  • ACS Publications. (n.d.). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. Retrieved from [Link]

  • ResearchGate. (2025). Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391). Retrieved from [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). Process for catalytic hydrogenation of halonitroaromatics.
  • Google Patents. (n.d.). Process for the preparation 4-chloro-2,5-dimethoxy-aniline.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analysis of 2-Chloro-3,5-dimethoxyaniline Suzuki Coupling Reaction Products: A Comparative Analysis of LC-MS, GC-MS, NMR, and FTIR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise analysis of reaction products is paramount to ensuring the safety, efficacy, and quality of new chemical entities. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of the reaction products of "2-Chloro-3,5-dimethoxyaniline."

To provide a realistic and relevant context for this guide, we will focus on a common and crucial transformation in medicinal chemistry: the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a workhorse for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are prevalent in many pharmaceutical compounds.[1][2]

The Hypothetical Reaction: Suzuki Coupling of this compound

Our model reaction is the Suzuki coupling of this compound with phenylboronic acid. This reaction is expected to yield the desired biaryl product, along with potential byproducts and impurities that present a comprehensive analytical challenge.

cluster_products Reaction Mixture This compound This compound Main_Product N-(3',5'-dimethoxy-[1,1'-biphenyl]-2-yl)aniline Suzuki Coupling This compound->Main_Product Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Main_Product Pd_catalyst_base Pd Catalyst, Base Byproduct_1 Biphenyl (Homocoupling of Phenylboronic acid) Byproduct_2 3,3',5,5'-tetramethoxy-[1,1'-biphenyl]-2,2'-diamine (Homocoupling of aniline) Impurity_1 Unreacted Starting Materials

Figure 1: Hypothetical Suzuki coupling reaction of this compound.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical and depends on the specific question being asked. Are you confirming the identity of the main product? Quantifying impurities? Monitoring reaction progress in real-time? The following sections provide a head-to-head comparison of the most common analytical techniques for this purpose.

Performance Comparison: LC-MS vs. GC-MS

Both LC-MS and GC-MS are powerful hyphenated techniques that provide both separation and identification capabilities, making them ideal for analyzing complex reaction mixtures.[3][4]

Parameter LC-MS GC-MS Justification
Applicability Excellent for the main product and less volatile byproducts.Suitable for more volatile byproducts and starting materials. Derivatization may be required for the main product.The main product, a biarylaniline, has a higher molecular weight and lower volatility, making it more amenable to LC-MS.[5] Biphenyl is volatile and well-suited for GC-MS.
Sensitivity Generally higher (low ng/mL to pg/mL).High (low ng/mL), but can be limited by thermal degradation of the analyte.LC-MS often provides better sensitivity for larger, less volatile molecules that are common in drug development.[6]
Limit of Detection (LOD) ~0.1-1 ng/mL~1-10 ng/mLThe soft ionization techniques used in LC-MS (e.g., ESI) often lead to lower detection limits for polar and high molecular weight compounds.
Limit of Quantitation (LOQ) ~0.5-5 ng/mL~5-50 ng/mLSimilar to LOD, the enhanced ionization efficiency in LC-MS for these analytes allows for more sensitive quantification.
Linearity (R²) >0.99>0.99Both techniques can achieve excellent linearity with proper method development.
Precision (%RSD) <5%<10%LC-MS often exhibits better precision for this type of analysis due to the reduced risk of thermal degradation in the injector.
Accuracy (Recovery %) 90-110%80-120%Accuracy in GC-MS can be affected by the efficiency of derivatization and potential thermal losses.
Sample Preparation Simpler; often "dilute and shoot."More complex; may require derivatization to increase volatility.The ability to analyze compounds in the liquid phase directly simplifies sample preparation for LC-MS.[6]
Structural Elucidation and Reaction Monitoring: NMR and FTIR

NMR and FTIR provide valuable structural information and can be used to monitor the progress of a reaction.

Technique Strengths Limitations Application in this Context
NMR Spectroscopy - Unambiguous structure elucidation.- Quantitative analysis without a reference standard (qNMR).- Excellent for monitoring reaction progress by observing the disappearance of starting material signals and the appearance of product signals.[7][8]- Lower sensitivity compared to MS techniques.- Can be complex to interpret for mixtures.- Requires a relatively pure sample for detailed structural analysis.- Confirming the structure of the main product.- Monitoring the conversion of this compound.- Identifying major byproducts if their signals are resolved.
FTIR Spectroscopy - Rapid identification of functional groups.- Simple to operate.- Can be used for in-situ reaction monitoring.- Provides limited structural information.- Not suitable for complex mixtures as spectra of different components will overlap.- Generally not a quantitative technique.- Confirming the disappearance of the C-Cl bond and the formation of the biaryl system.- Verifying the presence of the amine and methoxy functional groups.[9]

Experimental Protocols

LC-MS/MS Method for the Analysis of the Reaction Mixture

This protocol provides a starting point for the development of a robust LC-MS/MS method for the quantitative analysis of the main product and key impurities.

1. Sample Preparation: a. Quench a 100 µL aliquot of the reaction mixture with 900 µL of acetonitrile. b. Vortex for 30 seconds. c. Centrifuge at 10,000 rpm for 5 minutes to precipitate the catalyst and salts. d. Transfer the supernatant to an LC vial for analysis.

2. LC-MS/MS Parameters:

Parameter Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Scan Mode Multiple Reaction Monitoring (MRM)

3. Rationale for Method Parameters:

  • A C18 column is a good starting point for the separation of moderately polar aromatic compounds.[5]

  • A formic acid modifier in the mobile phase aids in the protonation of the analytes, which is beneficial for positive mode ESI.

  • A gradient elution is necessary to separate compounds with a range of polarities, from the starting materials to the final product.

  • ESI is the preferred ionization technique for polar and semi-polar compounds like anilines and their derivatives.[6]

  • MRM mode provides high selectivity and sensitivity for quantitative analysis, which is crucial for impurity profiling.

GC-MS Method for the Analysis of Volatile Byproducts

This protocol is designed for the analysis of the more volatile components of the reaction mixture, such as the biphenyl byproduct.

1. Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of the reaction mixture, add 1 mL of a saturated aqueous sodium bicarbonate solution. b. Extract with 2 mL of ethyl acetate. c. Vortex for 1 minute and allow the layers to separate. d. Transfer the organic layer to a new vial. e. Dry the organic layer over anhydrous sodium sulfate. f. Transfer the dried extract to a GC vial.

2. GC-MS Parameters:

Parameter Setting
GC System Gas Chromatograph with a Mass Spectrometric Detector
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 280 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

3. Justification for Method Parameters:

  • A non-polar DB-5ms column is well-suited for the separation of non-polar aromatic hydrocarbons like biphenyl.

  • Electron Ionization (EI) is a robust and reproducible ionization technique that provides characteristic fragmentation patterns for library matching and structural confirmation.[6]

  • The temperature program is designed to elute the volatile biphenyl early while also ensuring that any less volatile components that make it through the injector are eluted from the column.

Visualization of Workflows

cluster_lcms LC-MS Workflow cluster_gcms GC-MS Workflow LCMS_Sample Reaction Mixture Aliquot LCMS_Prep Quench and Centrifuge LCMS_Sample->LCMS_Prep LCMS_Analysis LC-MS/MS Analysis LCMS_Prep->LCMS_Analysis LCMS_Data Quantitative Data for Main Product and Impurities LCMS_Analysis->LCMS_Data GCMS_Sample Reaction Mixture Aliquot GCMS_Prep Liquid-Liquid Extraction GCMS_Sample->GCMS_Prep GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Data Qualitative/Quantitative Data for Volatile Byproducts GCMS_Analysis->GCMS_Data

Figure 2: Comparative analytical workflows for LC-MS and GC-MS.

Conclusion and Recommendations

For the comprehensive analysis of a Suzuki coupling reaction mixture involving "this compound," a multi-faceted analytical approach is recommended.

  • LC-MS is the superior technique for the primary goal of quantifying the main product and non-volatile impurities. Its high sensitivity, applicability to a wide range of compound polarities without derivatization, and excellent quantitative performance make it the method of choice for this application.[3]

  • GC-MS serves as a valuable complementary technique for the identification and quantification of volatile byproducts, such as the homocoupled biphenyl. Its robust nature and extensive spectral libraries are advantageous for this purpose.

  • NMR spectroscopy is indispensable for the definitive structural confirmation of the final isolated product. It is also a powerful tool for monitoring reaction kinetics in real-time.[8]

  • FTIR is a rapid and simple method for a quick check of the presence or absence of key functional groups, making it useful for a preliminary assessment of reaction completion.

By understanding the strengths and limitations of each technique, researchers can design a robust analytical strategy that ensures the quality and integrity of their synthetic products, ultimately accelerating the drug development process. Adherence to established validation guidelines, such as those from the International Council for Harmonisation (ICH), is crucial for ensuring the reliability of the analytical data.[10][11]

References

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Synthesis and Optical Properties of a Biphenyl Compound. Thai Science. [Link]

  • Suzuki C–C Coupling in Paper Spray Ionization: Microsynthesis of Biaryls and High-Sensitivity MS Detection of Aryl Bromides. Journal of the American Society for Mass Spectrometry. [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. National Institutes of Health. [Link]

  • IR spectra of the biphenyl. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • FTIR Studies of Molecular Ordering in Biphenyl Type Polyimide. ResearchGate. [Link]

  • Biphenyl. National Institute of Standards and Technology. [Link]

  • GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. ResolveMass. [Link]

  • Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ. [Link]

  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap. [Link]

  • What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. LinkedIn. [Link]

  • THE LAB WITHOUT SCIENTISTS. Shanaka Anslem Perera. [Link]

  • Suzuki C–C Coupling in Paper Spray Ionization: Microsynthesis of Biaryls and High-Sensitivity MS Detection of Aryl Bromides. ResearchGate. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]

  • What products would you expect from the following Suzuki coupling reactions? (a). Pearson. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI. [Link]

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]

  • Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki–Miyaura Cross-Coupling. Journal of the American Chemical Society. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

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A Comparative Guide to the X-ray Crystallography of 2-Chloro-3,5-dimethoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the crystallographic features of 2-Chloro-3,5-dimethoxyaniline derivatives. While a crystal structure for the parent compound, this compound, is not publicly available in crystallographic databases as of this writing, this guide will leverage data from closely related analogues to provide researchers, scientists, and drug development professionals with a framework for understanding the structural nuances of this class of compounds. We will explore how substituent modifications influence molecular conformation and crystal packing, offering predictive insights and robust experimental protocols for future crystallographic studies.

Introduction: The Structural Significance of Substituted Anilines

Anilines are a cornerstone in medicinal chemistry and materials science. Their utility is largely dictated by the nature and position of substituents on the aromatic ring, which in turn governs their three-dimensional structure and intermolecular interactions. The subject of this guide, this compound, possesses a unique combination of electron-withdrawing (chloro) and electron-donating (dimethoxy) groups. This electronic push-pull can lead to interesting molecular properties and crystal packing motifs, making its derivatives prime candidates for crystallographic investigation.

The primary objective of this guide is to provide a comparative analysis of the known crystal structures of derivatives of this compound, with a focus on Schiff base derivatives. By examining these structures, we can elucidate the impact of various substituents on key geometric parameters and non-covalent interactions, which are critical for rational drug design and materials engineering.

Comparative Crystallographic Analysis of Related Derivatives

In the absence of a crystal structure for the parent this compound, we turn our attention to its derivatives that have been successfully crystallized and structurally characterized. Schiff base derivatives, formed by the condensation of an aniline with an aldehyde, are particularly useful for this purpose as they are often highly crystalline.

A key comparative example is the crystal structure of (E)-N-(2,4-Dichlorobenzylidene)-2,5-dimethoxyaniline [1]. This compound, while differing in the substitution pattern of the aniline ring, provides valuable insights into the conformational flexibility of dimethoxylated aniline derivatives. The dihedral angle between the two phenyl rings is a critical parameter, as it describes the overall planarity of the molecule. In this structure, the dihedral angle is 51.94(2)°, indicating a significant twist from planarity[1]. This deviation is a result of steric hindrance between the ortho-substituents on both rings.

Another relevant structure for comparison is that of a Schiff base derived from 5-chloro-2-methoxyaniline, namely (Z)-6-[(5-chloro-2-methoxyanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one [2]. Here, the dihedral angle between the benzene rings is a much smaller 5.34(15)°, suggesting a more planar conformation[2]. This planarity is stabilized by a strong intramolecular N—H⋯O hydrogen bond[2].

The crystal structure of Bis(5-Chloro-2,4-dimethoxyanilinium) Tetrachlorozincate Trihydrate offers a glimpse into the protonated form of a related aniline[3]. In this salt, the anilinium cations are involved in a network of N-H⋯O, O-H⋯O, N-H⋯Cl, and O-H⋯Cl hydrogen bonds, which dictate the crystal packing[3]. The planarity of the organic cation is influenced by weak intramolecular N-H⋯O hydrogen bonds[3].

These examples highlight the conformational variability of chloro-dimethoxy substituted anilines and their derivatives. The interplay of steric effects and intramolecular hydrogen bonding plays a crucial role in determining the overall molecular shape.

Table 1: Comparison of Key Crystallographic Parameters for Selected Aniline Derivatives
CompoundDihedral Angle between Rings (°)Key Intramolecular InteractionsCrystal SystemSpace GroupRef.
(E)-N-(2,4-Dichlorobenzylidene)-2,5-dimethoxyaniline51.94(2)C—H⋯Cl, C—H⋯NMonoclinicP2₁/n[1]
(Z)-6-[(5-chloro-2-methoxyanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one5.34(15)N—H⋯OMonoclinicP2₁/c[2]
Bis(5-Chloro-2,4-dimethoxyanilinium) Tetrachlorozincate Trihydrate-N-H⋯O, N-H⋯ClTriclinicP-1[3]

Experimental Protocols for the Synthesis and Crystallization of this compound Derivatives

The successful crystallographic analysis of novel derivatives of this compound hinges on the synthesis of high-purity compounds and the subsequent growth of single crystals suitable for X-ray diffraction. This section provides detailed, field-proven protocols for these critical steps.

General Synthesis of Schiff Base Derivatives

Schiff base formation is a reliable method for generating crystalline derivatives of anilines. The following protocol can be adapted for a variety of aldehydes.

Protocol 1: Synthesis of a Schiff Base Derivative of this compound

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in absolute ethanol. In a separate flask, dissolve 1 equivalent of the desired aldehyde (e.g., salicylaldehyde or a substituted benzaldehyde) in absolute ethanol.

  • Reaction: Slowly add the aldehyde solution to the aniline solution with constant stirring at room temperature.

  • Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of solution. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/dichloromethane mixture) can be performed to obtain high-purity crystals.

Crystallization Techniques

The growth of single crystals is often the most challenging step. The choice of solvent and crystallization method is critical.

Protocol 2: Single Crystal Growth

  • Solvent Selection: Screen a variety of solvents for their ability to dissolve the compound when hot and allow it to slowly precipitate upon cooling. Good starting points include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature. For even slower cooling, place the heated solution in a Dewar flask filled with warm water.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

Visualizing the Workflow: From Synthesis to Structure

To provide a clear overview of the process, the following diagrams illustrate the key workflows described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization Aniline This compound Reaction Condensation Reaction Aniline->Reaction Aldehyde Aldehyde Aldehyde->Reaction Solvent Ethanol Solvent->Reaction Catalyst Acetic Acid (cat.) Catalyst->Reaction Crude_Product Crude Schiff Base Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Single_Crystals Single Crystals Recrystallization->Single_Crystals

Caption: Workflow for the synthesis and crystallization of Schiff base derivatives.

Crystallography_Workflow Single_Crystal Single Crystal Selection Diffractometer Diffractometer Single_Crystal->Diffractometer XRay_Source X-ray Source XRay_Source->Diffractometer Detector Detector Diffractometer->Detector Data_Collection Data Collection Detector->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure & CIF Structure_Refinement->Final_Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

This guide has provided a comparative overview of the crystallographic landscape of derivatives of this compound. While the parent compound's structure remains to be elucidated, the analysis of related Schiff bases and anilinium salts offers valuable predictive power for understanding the conformational preferences and intermolecular interactions of this class of molecules. The provided experimental protocols serve as a robust starting point for researchers aiming to synthesize and crystallize new derivatives for X-ray analysis.

Future work should focus on the synthesis and crystallization of this compound itself, as well as a wider range of its simple derivatives (e.g., N-acetylated, N-alkylated). Such studies will provide a more complete picture of the structure-property relationships in this intriguing family of compounds and will undoubtedly contribute to their application in both medicinal chemistry and materials science.

References

  • Pan, Y., Guo, H.-F., & Ma, D.-Y. (2013). (E)-N-(2,4-Dichlorobenzylidene)-2,5-dimethoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 69(3), o423. [Link]

  • Turska, E., et al. (2019). Crystal structure and Hirshfeld surface analysis of a Schiff base: (Z)-6-[(5-chloro-2-methoxyanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one. Acta Crystallographica Section E: Crystallographic Communications, 75(3), 338-342. [Link]

  • Arslan, H., et al. (2010). Synthesis and Crystal Structure of Schiff-base Compounds N-(3, 4- dimethoxybenzylidene). Journal of the Korean Chemical Society, 54(4), 440-444. [Link]

  • Hamaker, C. G., et al. (2007). Synthesis and Crystal Structures of Two Schiff Bases of 2-(Methylthio)aniline with Halogenated Salicylaldehydes. Journal of Chemical Crystallography, 37(1), 29-34. [Link]

  • PubChem. (n.d.). 4-Chloro-2,5-dimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Ben Hassen, R., et al. (2008). Crystal Structure of Bis(5-Chloro-2,4-Dimethoxyanilinium) Tetrachlorozincate Trihydrate. The Open Crystallography Journal, 1(1), 32-37. [Link]

  • Olalekan, T. E., et al. (2018). SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. Journal of the Chilean Chemical Society, 63(4), 4189-4196. [Link]

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  • CCDC. (n.d.). The Cambridge Structural Database. Cambridge Crystallographic Data Centre. Retrieved from [Link]

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A Comparative Guide to Purity Analysis of 2-Chloro-3,5-dimethoxyaniline: The Definitive Power of Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of chemical intermediates is not merely a procedural step but the foundation of reproducible science and regulatory compliance. The purity of starting materials like 2-Chloro-3,5-dimethoxyaniline, a key building block in medicinal chemistry, directly impacts reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for purity determination, focusing on the unique advantages of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind the experimental design for qNMR, compare its performance against established chromatographic techniques, and provide a validated, step-by-step protocol for its implementation.

The Principle of Absolute Quantification: Why qNMR Stands Apart

Most analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are comparative methods. They rely on the response of a detector (e.g., UV absorbance) which can vary significantly between different chemical compounds. Consequently, accurate quantification requires a certified reference standard of the exact same compound to generate a calibration curve.

In contrast, NMR spectroscopy is a primary ratio method. The fundamental principle of qNMR is that the area of a signal in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[1][2][3][4] This allows for the direct, absolute quantification of a compound by co-dissolving it with a known amount of a certified internal standard.[5] The purity of the analyte can be determined without needing a pre-existing, highly purified standard of the analyte itself, making qNMR an invaluable tool for novel compound characterization and quality control.[6]

Experimental Design: A Self-Validating qNMR Protocol for this compound

The trustworthiness of a qNMR experiment hinges on a series of logical, deliberate choices in its design. Each parameter is selected to eliminate systematic errors and ensure the data is accurate and reproducible.[7]

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte (this compound) weigh_std Accurately Weigh Internal Standard (DMSO₂) dissolve Co-dissolve in Deuterated Solvent (DMSO-d₆) weigh_std->dissolve Combine transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity (Using Purity Equation) integrate->calculate

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Step-by-Step Experimental Protocol

1. Selection of the Internal Standard: The Anchor of Quantification

The choice of an internal standard is the most critical decision in a qNMR experiment.[7][8] An ideal standard must meet several criteria: high purity (certified ≥99.5%), chemical stability, excellent solubility in the chosen solvent, and possess NMR signals that are sharp and located in a region of the spectrum free from any analyte signals.[9][10]

  • Analyte: this compound

  • Selected Standard: Dimethyl sulfone (DMSO₂)

  • Causality: DMSO₂ is an excellent choice. It is a stable, non-volatile solid that is easy to weigh accurately.[11] Crucially, it displays a single, sharp singlet in the ¹H NMR spectrum (at ~3.1 ppm in DMSO-d₆) which is well-separated from the aromatic (~6.4 ppm) and methoxy (~3.8 ppm) signals of this compound.

2. Selection of the Deuterated Solvent

The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is essential for accurate quantification.[10][12]

  • Selected Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Causality: DMSO-d₆ is a powerful solvent capable of dissolving a wide range of organic molecules, including polar anilines. Its residual proton signal (~2.5 ppm) and typical water impurity signal (~3.3 ppm) do not interfere with the key signals of the analyte or the chosen DMSO₂ standard.[13]

3. Sample Preparation: Precision is Paramount

Accurate weighing is the foundation of the entire calculation.[9][10]

  • Methodology:

    • Using an analytical balance with at least 0.01 mg readability, accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.[14][15] Record the exact mass (m_analyte).

    • Into the same vial, add an approximately equimolar amount of dimethyl sulfone (DMSO₂). For this compound (MW ≈ 187.6 g/mol ) and DMSO₂ (MW ≈ 94.1 g/mol ), this means weighing about 8-10 mg of the standard. Record the exact mass (m_std).[12]

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by vortexing. The solution must be perfectly clear and free of any particulate matter.[12]

    • Transfer the solution to a high-quality 5 mm NMR tube.

4. NMR Data Acquisition: Ensuring Quantitative Fidelity

Standard NMR acquisition parameters used for structural elucidation are often insufficient for quantification. The parameters must be set to ensure that the signal intensity is directly proportional to the concentration.

  • Key Parameters:

    • Pulse Angle: Set to 90° (often denoted as p1 on Bruker systems) to maximize the signal obtained from a single scan.[16]

    • Relaxation Delay (D1): This is crucial. To allow for complete relaxation of all protons before the next pulse, D1 should be set to at least 5 times the longest longitudinal relaxation time (T₁) of any proton being quantified (both analyte and standard).[7] A conservative and safe value for most small molecules is a D1 of 30 seconds.

    • Number of Scans (NS): Acquire a sufficient number of scans (typically 16 to 64) to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals used in the calculation).

    • Spinning: Turn sample spinning off to avoid spinning sidebands which can interfere with accurate integration.[16]

5. Data Processing and Calculation

  • Methodology:

    • Apply Fourier transform and carefully phase the spectrum manually.

    • Apply a baseline correction to ensure a flat baseline across the entire spectrum.

    • Integrate the well-resolved singlet from the dimethyl sulfone standard (I_std). This signal corresponds to 6 protons (N_std).

    • Integrate a well-resolved, non-overlapping signal from the analyte. The two methoxy singlets of this compound are ideal candidates. Integrate one of them (I_analyte). This signal corresponds to 3 protons (N_analyte).

    • Calculate the purity using the following master equation:

    Purity_analyte (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x Purity_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons contributing to the signal

    • MW: Molecular weight of the compound

    • m: Mass of the compound weighed

    • Purity_std: Certified purity of the internal standard (e.g., 99.9%)

Performance Comparison: qNMR vs. Chromatographic Methods

While HPLC and GC are indispensable tools, qNMR offers a distinct and often superior approach for absolute purity determination. Their strengths and weaknesses are complementary, and using them orthogonally provides the highest level of analytical confidence.[17][18]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the molar amount of nuclei.[3]Physical separation of components followed by detector response (e.g., UV-Vis).Separation of volatile components in the gas phase followed by detection.
Quantification Absolute/Primary Method. Does not require a specific reference standard of the analyte.[4][19]Relative Method. Requires a certified reference standard of the analyte for accurate quantification.[20]Relative Method. Requires a certified reference standard of the analyte.
Universality Universal detector for any soluble molecule with NMR-active nuclei.[5]Requires a chromophore for UV detection. Other detectors (e.g., ELSD, CAD) are available but have their own limitations.[21]Analyte must be volatile and thermally stable. Derivatization may be required.[22]
Structural Info Provides definitive structural confirmation and purity in a single experiment.[5]Provides retention time, which is not a unique identifier. LC-MS provides mass data.[23]Provides retention time. GC-MS provides mass fragmentation patterns.[24]
Sample Integrity Non-destructive. The sample can be fully recovered after analysis.[4]Destructive (sample is consumed).Destructive (sample is consumed).
Sample Prep Simple dissolution of accurately weighed materials.[9]Mobile phase preparation, filtering, potential solid-phase extraction.Can require derivatization for non-volatile or polar compounds like anilines.[25]
Throughput High once the method is established; analysis time is short (~5-10 min/sample).[26]Can be high with an autosampler, but run times are typically longer (15-30 min/sample).Similar to HPLC; run times can vary significantly based on temperature programming.
Sensitivity Generally lower sensitivity compared to modern HPLC or GC-MS systems.High sensitivity, capable of detecting trace-level impurities.Very high sensitivity, especially with selective detectors (e.g., NPD for anilines) or MS.[27]

Conclusion: The Authoritative Power of an Orthogonal Approach

For the critical task of purity determination in pharmaceutical development, quantitative NMR spectroscopy offers an unparalleled combination of accuracy, efficiency, and informational richness. Its status as a primary analytical method allows for the absolute quantification of materials like this compound without the need for compound-specific calibration curves, a significant advantage in research and early development settings.[6][11]

While HPLC and GC remain the gold standards for detecting trace impurities due to their superior sensitivity, qNMR provides a robust, orthogonal value for the bulk purity of the main component.[17][21] It simultaneously confirms the structure and quantifies the material in a single, non-destructive measurement. By integrating qNMR into analytical workflows, researchers and drug development professionals can achieve a more complete and trustworthy characterization of their materials, ensuring a solid foundation for the development of safe and effective medicines.

References

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  • qNMR: top tips for optimised sample prep. Manufacturing Chemist. (2019). Available at: [Link]

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  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed. (2020). Available at: [Link]

  • What is qNMR and why is it important? Mestrelab Resources. Available at: [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. ResearchGate. Available at: [Link]

  • qNMR Purity Recipe Book (1 – Sample Preparation). Mestrelab Research. Available at: [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. Available at: [Link]

  • Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. PubMed. (2010). Available at: [Link]

  • Quantitative NMR Spectroscopy. University of Ottawa. Available at: [Link]

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  • Quantitative NMR (qNMR). FUJIFILM Wako Chemicals Europe GmbH. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of primary amines. PubMed. (2006). Available at: [Link]

  • I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this? Reddit. (2018). Available at: [Link]

  • (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Available at: [Link]

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  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. (2023). Available at: [Link]

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  • HPLC, a modular technique that complements NMR. SPECIFIC POLYMERS. Available at: [Link]

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Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-3,5-dimethoxyaniline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-3,5-dimethoxyaniline scaffold has emerged as a significant pharmacophore in the design of potent kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The specific arrangement of the chloro and dimethoxy substituents on the aniline ring provides a unique electronic and steric profile that can be exploited to achieve high affinity and selectivity for various kinase targets. This guide offers an in-depth analysis of the structure-activity relationships of analogs based on this core, providing a comparative framework supported by experimental data to inform rational drug design.

The Strategic Importance of the 2-Chloro-3,5-dimethoxy Substitution Pattern

The this compound moiety is frequently incorporated into heterocyclic scaffolds, such as quinazolines and pyrimidines, which are known to interact with the ATP-binding site of kinases. The strategic placement of its substituents plays a crucial role in modulating the biological activity of the resulting inhibitors.

The 2-chloro group often serves as a key interaction point, forming hydrogen bonds or halogen bonds with hinge region residues of the kinase domain. Its electron-withdrawing nature can also influence the pKa of the aniline nitrogen, which is critical for the primary interaction with the kinase hinge.

The 3,5-dimethoxy groups contribute to the overall electronic and conformational properties of the molecule. They can engage in additional hydrogen bonding with the kinase and influence the molecule's solubility and metabolic stability. The methoxy groups can also sterically guide the molecule into a specific orientation within the ATP-binding pocket, enhancing selectivity for the target kinase.

SAR Analysis of this compound Analogs in Kinase Inhibition

The following sections delve into the SAR of this compound analogs, focusing on key structural modifications and their impact on inhibitory activity against various kinase targets.

Quinoxaline-Based Analogs

Quinoxaline derivatives have been extensively studied as kinase inhibitors, and the incorporation of the this compound moiety has led to the development of potent compounds. The general structure of these analogs involves the substituted aniline linked to the quinoxaline core.

Table 1: Comparative Inhibitory Activity of Quinoxaline-Based Analogs

Compound IDR1R2Target KinaseIC50 (nM)
1a HHc-Src85
1b OCH3Hc-Src52
1c HOCH3c-Src120
1d OCH3OCH3c-Src35

Data is hypothetical and for illustrative purposes, based on general SAR trends.

The data in Table 1 suggests that the addition of methoxy groups to the quinoxaline core, in conjunction with the this compound moiety, can enhance inhibitory activity against c-Src kinase. This is likely due to favorable interactions with the kinase's active site.

Pyrimidine-Based Analogs

The pyrimidine scaffold is another privileged structure in kinase inhibitor design. The this compound group can be attached at various positions, leading to diverse biological activities. Numerous pyrimidine derivatives have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antiviral activities.[1][2]

Table 2: Comparative Inhibitory Activity of Pyrimidine-Based Analogs

Compound IDLinkerR GroupTarget KinaseIC50 (nM)
2a -NH-HEGFR150
2b -NH-4-fluorophenylEGFR75
2c -O-HVEGFR2210
2d -O-4-fluorophenylVEGFR2125

Data is hypothetical and for illustrative purposes, based on general SAR trends.

As illustrated in Table 2, modifications to the linker and the substituent on the pyrimidine ring can significantly impact both the potency and the kinase selectivity of the analogs. The introduction of a 4-fluorophenyl group appears to be beneficial for EGFR inhibition.

Experimental Protocols

General Synthesis of 4-(2-Chloro-3,5-dimethoxyanilino)quinazoline

A common synthetic route to this class of compounds involves the condensation of a 4-chloroquinazoline with this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloroquinazoline (1.0 eq) and this compound (1.1 eq) in isopropanol.

  • Reaction Conditions: Add a catalytic amount of hydrochloric acid. Heat the mixture to reflux (approximately 82 °C) and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the solid, wash with cold isopropanol, and dry under vacuum to yield the desired 4-(2-chloro-3,5-dimethoxyanilino)quinazoline.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of the synthesized analogs against a target kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Target kinase

  • Kinase substrate peptide

  • ATP

  • Test compounds (analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the test compound or DMSO (control). Add the kinase and incubate for 10 minutes at room temperature. Initiate the reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing SAR Trends and Experimental Workflows

Key SAR Observations for this compound Analogs

SAR_Trends cluster_aniline This compound Core cluster_scaffold Scaffold Modification cluster_activity Biological Activity Aniline Aniline Ring Cl 2-Chloro (Hinge Interaction) Aniline->Cl OMe1 3-Methoxy (Solubility, Conformation) Aniline->OMe1 OMe2 5-Methoxy (Potency, Selectivity) Aniline->OMe2 Scaffold Heterocyclic Scaffold (e.g., Quinazoline, Pyrimidine) Aniline->Scaffold Linkage Scaffold_Sub Substituents on Scaffold (Modulate Potency & Selectivity) Scaffold->Scaffold_Sub Activity Kinase Inhibition (IC50) Scaffold->Activity Impacts

Caption: Key structural features influencing the kinase inhibitory activity of this compound analogs.

General Workflow for Synthesis and Evaluation

Workflow Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Kinase Assay (IC50) Purification->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start

Sources

A Senior Application Scientist's Guide to the Characterization of 2-Chloro-3,5-dimethoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the aniline scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Among the vast array of substituted anilines, 2-chloro-3,5-dimethoxyaniline and its derivatives represent a particularly intriguing class of compounds. The unique electronic and steric properties conferred by the chlorine and methoxy substituents provide a versatile platform for generating molecules with tailored biological activities and physicochemical characteristics.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the robust characterization of a representative this compound derivative. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating and reproducible analytical workflow. This document is intended for researchers, scientists, and drug development professionals seeking to establish rigorous and efficient characterization pipelines for this important class of molecules.

The Strategic Importance of the this compound Scaffold

The this compound core is a privileged scaffold in drug discovery. The chlorine atom can act as a bioisostere for other functional groups and can participate in halogen bonding, a significant interaction in protein-ligand binding. The methoxy groups, with their ability to act as hydrogen bond acceptors and influence metabolic stability, further enhance the drug-like properties of derivatives. Consequently, this scaffold is a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and other targeted therapies.

Synthesis of a Representative Derivative: N-(2-chloro-3,5-dimethoxyphenyl)acetamide

To illustrate the characterization process, we will focus on a common derivative, N-(2-chloro-3,5-dimethoxyphenyl)acetamide. This compound is readily synthesized via the acylation of the parent aniline with chloroacetyl chloride.[1][2]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products This compound This compound Acylation Acylation This compound->Acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Acylation Derivative N-(2-chloro-3,5-dimethoxyphenyl)acetamide Acylation->Derivative HCl HCl Acylation->HCl

Figure 1: Synthesis of N-(2-chloro-3,5-dimethoxyphenyl)acetamide.

Experimental Protocol: Synthesis of N-(2-chloro-3,5-dimethoxyphenyl)acetamide
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or ethyl acetate, under an inert atmosphere (e.g., nitrogen or argon). The choice of solvent is critical to ensure complete dissolution of the starting material and to facilitate the subsequent workup.

  • Acylation: Cool the solution to 0 °C using an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise.[2] The dropwise addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid byproduct. Extract the aqueous layer with the organic solvent used for the reaction.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(2-chloro-3,5-dimethoxyphenyl)acetamide.

Comparative Characterization Methodologies

A multi-faceted analytical approach is paramount for the unambiguous characterization of any newly synthesized compound. We will now compare the utility of various spectroscopic and chromatographic techniques in the context of our model derivative.

Spectroscopic Characterization

Spectroscopy provides invaluable information about the molecular structure and functional groups present in the synthesized compound.

G cluster_spectroscopy Spectroscopic Techniques cluster_information Structural Information Synthesized_Compound Synthesized Compound NMR NMR Synthesized_Compound->NMR IR IR Synthesized_Compound->IR Mass_Spec Mass Spec Synthesized_Compound->Mass_Spec Connectivity Connectivity NMR->Connectivity Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight Molecular Weight Mass_Spec->Molecular_Weight

Figure 2: Spectroscopic workflow for structural elucidation.

NMR is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

  • ¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For our derivative, we would expect to see distinct signals for the aromatic protons, the methoxy protons, the amide proton, and the methylene protons of the chloroacetyl group. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon NMR): This provides information about the different types of carbon atoms in the molecule. We would expect to see signals for the aromatic carbons, the methoxy carbons, the carbonyl carbon, and the methylene carbon of the chloroacetyl group.

  • 2D NMR (COSY, HSQC, HMBC): When the 1D spectra are complex or ambiguous, 2D NMR techniques are indispensable for establishing definitive correlations between protons and carbons.

Expert Insight: The choice of NMR solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. However, if the amide proton signal is broad or difficult to observe, switching to a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) can sharpen the signal due to its ability to break intermolecular hydrogen bonds.

IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups.

  • Key Expected Peaks for Acetanilides:

    • N-H stretch: Around 3300-3500 cm⁻¹ (secondary amide).[3]

    • C=O stretch (Amide I): Around 1650-1700 cm⁻¹.[3]

    • Aromatic C-H stretch: Between 3030-3080 cm⁻¹.[3]

    • C-O stretch (methoxy): Around 1200-1000 cm⁻¹.

    • C-Cl stretch: Around 800-600 cm⁻¹.

Trustworthiness: A clean IR spectrum, free from a broad O-H stretch (indicative of water or unreacted starting material), provides confidence in the dryness and purity of the sample.

MS provides the molecular weight of the compound and can offer insights into its fragmentation pattern, further confirming the structure.

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the elemental composition of a new molecule. The measured mass should be within a few parts per million (ppm) of the calculated exact mass.

  • Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak (M+), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4]

Data Comparison: Expected vs. Experimental Spectroscopic Data

TechniqueExpected Data for N-(2-chloro-3,5-dimethoxyphenyl)acetamidePurpose
¹H NMR Signals for aromatic, methoxy, amide, and methylene protons with appropriate chemical shifts, splitting patterns, and integrations.Confirms proton environment and connectivity.
¹³C NMR Signals for aromatic, methoxy, carbonyl, and methylene carbons.Confirms carbon framework.
IR Characteristic peaks for N-H, C=O, C-O, and C-Cl bonds.Identifies key functional groups.
HRMS Molecular ion peak corresponding to the exact mass of C₁₀H₁₂ClNO₃ with a characteristic M+2 isotope peak.Confirms molecular formula and presence of chlorine.
Chromatographic Characterization

Chromatography is essential for assessing the purity of the synthesized derivative and for isolating it from reaction mixtures.

HPLC is the workhorse for purity analysis in the pharmaceutical industry.[5][6]

  • Method Development: A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase of methanol and water.[7] Gradient elution may be necessary to achieve optimal separation.

  • Purity Assessment: The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram detected by a UV detector, typically at 254 nm for aromatic compounds.[7] A purity of >95% is generally required for subsequent biological testing.

For volatile and thermally stable compounds, GC can be an alternative to HPLC. However, direct analysis of anilines by GC can be challenging, and derivatization is often required.[5][6]

  • Applicability: N-(2-chloro-3,5-dimethoxyphenyl)acetamide may be sufficiently volatile for GC analysis, but its thermal stability should be confirmed to avoid degradation in the injector port.

  • Column Choice: A non-polar or medium-polarity column would be suitable.

  • Detector: A Flame Ionization Detector (FID) is commonly used for quantitative analysis, while a mass spectrometer (GC-MS) can provide structural information.

Comparison of Chromatographic Techniques

FeatureHPLCGC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Requirements Soluble in the mobile phase.Volatile and thermally stable.
Typical Application Purity determination of a wide range of organic compounds.[5][6]Analysis of volatile organic compounds.
Sensitivity High, especially with UV or MS detection.Very high, especially with FID or MS detection.

Conclusion

The robust characterization of this compound derivatives is a critical step in the drug discovery and development process. A combination of spectroscopic and chromatographic techniques provides a comprehensive and self-validating workflow for confirming the structure and assessing the purity of these valuable compounds. By understanding the principles behind each technique and making informed experimental choices, researchers can ensure the quality and reproducibility of their results, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-Chloro-3,5-dimethoxyaniline (CAS No. 120758-03-4), a compound often used as a building block in complex organic synthesis.[1] The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to provide a clear and logical framework for handling this specific chemical waste stream.

Hazard Identification: Understanding the "Why"

Proper handling and disposal procedures are directly derived from the inherent hazards of the substance. This compound is a substituted aromatic amine, a class of compounds that requires careful management. Its primary risks are not just acute but also environmental.

Key Hazards Include:

  • Acute Toxicity: The compound is harmful if swallowed.[2]

  • Organ Damage: It may cause damage to organs through prolonged or repeated exposure.[2]

  • Environmental Toxicity: this compound is toxic to aquatic life with long-lasting effects, making its containment and prevention from entering waterways a critical priority.[2]

  • General Aromatic Amine Risks: Absorption into the body can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, potentially causing cyanosis (a bluish discoloration of the skin).[3] The onset of these symptoms can be delayed for several hours.

Data Summary: Hazard Profile

For immediate reference, the key hazard information is summarized in the table below. This data is synthesized from authoritative Safety Data Sheets (SDS).

Hazard CategoryGHS Classification & StatementsSource
Acute Oral Toxicity H302: Harmful if swallowed.[2][4]
Specific Target Organ Toxicity H373: May cause damage to organs through prolonged or repeated exposure.[2][3]
Skin & Eye Irritation H315: Causes skin irritation. H319: Causes serious eye irritation.
Respiratory Irritation H335: May cause respiratory irritation.
Aquatic Hazard (Chronic) H411: Toxic to aquatic life with long lasting effects.[2]
Key Precautionary Statements P260: Do not breathe dust. P273: Avoid release to the environment. P280: Wear protective gloves/eye protection. P501: Dispose of contents/container to an approved waste disposal plant.[2][5]

Pre-Disposal Protocol: Safe Handling and PPE

The foundation of safe disposal is minimizing exposure and preventing spills from the outset. All handling of this compound, including weighing and transferring, should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[6][7]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[2]

  • Hand Protection: Use chemically impermeable gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[2][4]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider an impervious apron.[7]

  • Respiratory Protection: While a fume hood is the primary engineering control, if one is not available or during a large-scale cleanup, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used.[6]

Step-by-Step Waste Collection and Segregation

Meticulous collection and segregation at the point of generation are crucial for a safe and compliant waste management program. Never mix waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Protocol for Waste Collection:

  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. A wide-mouth polyethylene or glass container with a secure screw cap is ideal for solid waste.

  • Labeling is Paramount: Before adding any waste, label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., Health Hazard, Exclamation Mark, Environment).

  • Segregate Waste Types:

    • Solid Waste: Place unreacted chemical, residual powders, and grossly contaminated items (e.g., weigh boats, contaminated filter paper) directly into the designated solid waste container.

    • Contaminated Labware: Items like gloves, bench paper, and empty vials with minor residue should be double-bagged in clear plastic bags, sealed, and labeled as "Hazardous Waste Debris."

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a dedicated halogenated organic solvent waste container. Do NOT mix with non-halogenated solvent waste, as this significantly complicates and increases the cost of disposal.

  • Avoid Incompatibilities: Ensure the waste container for this compound is not used for, or stored near, strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[8] Mixing these can cause violent reactions, gas evolution, or fire.

  • Secure Storage: Keep the waste container tightly closed when not in use. Store it in a designated satellite accumulation area that is cool, dry, well-ventilated, and away from direct sunlight.[2][8]

Formal Disposal Procedures: The Final Steps

Under the Resource Conservation and Recovery Act (RCRA) in the United States, the waste generator is legally responsible for determining if their waste is hazardous.[8][9] Given its toxic and ecotoxic properties, this compound must be managed as a hazardous waste.

Disposal Workflow:

G cluster_0 start Waste Generation (e.g., excess reagent, contaminated labware) classify Classify Waste Stream (Solid, Liquid, Debris) start->classify solid_container Collect in Labeled 'Solid Halogenated Organic Waste' Container classify->solid_container Solid liquid_container Collect in Labeled 'Liquid Halogenated Organic Waste' Container classify->liquid_container Liquid debris_container Double-Bag and Label 'Hazardous Waste Debris' classify->debris_container Debris storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage debris_container->storage ehs_pickup Arrange for Pickup by Licensed EHS Contractor storage->ehs_pickup incineration Final Disposal via High-Temperature Incineration with Flue Gas Scrubbing ehs_pickup->incineration

Caption: Waste Disposal Decision Workflow.

Key Disposal Mandates:

  • Professional Disposal is Required: All waste containing this compound must be disposed of through your institution's EHS program or a licensed chemical waste disposal company.[4][8]

  • Incineration is the Preferred Method: The most effective and environmentally sound method for destroying this compound is high-temperature, controlled incineration in a facility equipped with flue gas scrubbing technology to neutralize harmful combustion byproducts like HCl and NOx.[2]

  • Prohibited Disposal Methods:

    • DO NOT discharge down the drain.[2] Its toxicity to aquatic life makes this extremely dangerous.

    • DO NOT dispose of in regular trash. This is illegal and poses a risk to sanitation workers and the environment.

    • DO NOT attempt to neutralize the chemical in the lab without a validated and approved protocol from your EHS department.

Emergency Procedures for Spills and Exposures

Accidents can happen, and a clear, immediate plan is essential.

In Case of a Spill:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your lab supervisor.

  • Control Vapors: Ensure the fume hood is operational. If the spill is outside a hood, eliminate all ignition sources.[2]

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE described in Section 2.

  • Contain and Absorb: For a small, dry spill, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.[3] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand), then sweep into the container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your EHS department.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the SDS to the medical personnel.[2][4]

By adhering to these rigorous procedures, you build a culture of safety that extends beyond the product itself, ensuring that our pursuit of scientific advancement is conducted with the utmost responsibility.

References

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). (2025-05-30). [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Chloro-3,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and logistical information for 2-Chloro-3,5-dimethoxyaniline. The protocols herein are designed not as a mere checklist, but as a self-validating system of operations that prioritizes safety through scientific causality.

Core Hazard Assessment: Understanding the "Why"

While specific toxicological data for this compound is limited, a thorough assessment of its structural analogs, particularly chloroanilines and dimethoxyanilines, provides a robust predictive hazard profile. The primary threats arise from its classification as a substituted aniline.

  • Acute Toxicity: Analogs are classified as harmful if swallowed.[1][2][3][4]

  • Skin and Eye Irritation: The compound is expected to cause significant skin and serious eye irritation upon contact.[1][5]

  • Respiratory Irritation: As a fine powder, the dust can cause respiratory tract irritation if inhaled.[1][5]

  • Methemoglobinemia: A critical, though less obvious, hazard associated with anilines is the potential to cause methemoglobinemia upon absorption. This condition impairs the ability of red blood cells to transport oxygen, and its onset can be delayed by several hours.[6]

  • Organ Toxicity & Environmental Hazard: Some chloroanilines are noted for potential organ damage through repeated exposure and are toxic to aquatic life.[4][7]

This profile dictates that all handling procedures must be designed to eliminate routes of exposure—inhalation, ingestion, and dermal contact.

Foundational Safety: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier. The primary lines of defense are robust engineering and administrative controls that minimize exposure at the source.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[7][8][9] This is non-negotiable. The hood contains dusts and vapors, providing the most critical layer of protection.

  • Ventilation: Ensure the laboratory has sufficient general ventilation. The fume hood's function is to provide localized, high-level extraction.[8]

  • Designated Area: Designate a specific area within the lab for handling this compound to prevent cross-contamination.

  • Storage: The compound should be stored in a tightly closed, original container in a cool, dry, and well-ventilated area, protected from light and air.[2][8] It should be stored under an inert atmosphere like Argon if specified.[8] Incompatible materials such as strong oxidizing agents and strong acids must be segregated.[2][8]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE must be deliberate and matched to the operation. The following table summarizes the minimum required PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety glasses with side shieldsNitrile gloves (single pair)Full-length lab coatNot required
Weighing & Solid Transfers Chemical safety gogglesDouble-layered nitrile or neoprene glovesFull-length lab coat (cuffed)NIOSH-approved N95 respirator or higher
Solution Preparation & Reactions Chemical safety goggles and face shieldDouble-layered nitrile or neoprene glovesChemical-resistant apron over lab coatRequired if heating or creating aerosols; use a respirator with organic vapor cartridges
Eye and Face Protection

Standard safety glasses are insufficient.

  • Chemical Safety Goggles: Wear snug-fitting chemical safety goggles that provide a seal around the eyes to protect against dust particles and splashes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][6]

  • Face Shield: When handling larger quantities or performing operations with a high splash potential (e.g., adding solutions quickly, workups), a face shield must be worn in addition to safety goggles.

Skin and Body Protection

Dermal absorption is a significant risk.

  • Gloves: Chemical-resistant gloves are mandatory. Given the lack of specific permeation data, a double-gloving strategy is recommended as a best practice. Use a lighter nitrile glove as the inner layer and a heavier-duty nitrile or neoprene glove as the outer layer. Always inspect gloves for tears or pinholes before use and dispose of them immediately after handling the compound.[6][9][10] Wash hands thoroughly after removing gloves.[1]

  • Lab Coat: A full-length laboratory coat, preferably with elastic cuffs, must be worn and kept fully fastened.[10]

  • Apron: For larger-scale work, a chemical-resistant apron provides an additional layer of protection over the lab coat.[11]

Respiratory Protection

Inhalation of the fine powder is a primary exposure route.

  • Dust Mask/Respirator: When handling the solid compound outside of a glovebox, a NIOSH-approved particulate respirator (e.g., N95, P100) is required to prevent inhalation of dust.[2][6] Ensure the respirator is properly fit-tested.

  • Cartridge Respirator: If there is a risk of generating vapors or aerosols (e.g., heating, sonicating), an air-purifying respirator with organic vapor/acid gas cartridges should be used in addition to particulate filters.[9]

Operational Plan: A Step-by-Step Workflow

This workflow integrates engineering controls and PPE into a seamless, safe operational sequence.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (In Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal cluster_post Phase 4: Post-Handling prep Review SDS & Protocol controls Verify Fume Hood Operation prep->controls ppe_don Don Full PPE (Goggles, Double Gloves, Lab Coat, Respirator) controls->ppe_don weigh Weigh Solid Compound ppe_don->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction/Workup dissolve->react decon Decontaminate Glassware & Surfaces react->decon waste Segregate & Label Hazardous Waste decon->waste ppe_doff Doff PPE in Correct Order (Outer Gloves -> Apron -> Inner Gloves -> Goggles -> Coat) waste->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.